molecular formula ClH12NiO6+ B13916414 Nickel(2+);chloride;hexahydrate

Nickel(2+);chloride;hexahydrate

Cat. No.: B13916414
M. Wt: 202.24 g/mol
InChI Key: QECQQPLNIIBSOK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel(2+);chloride;hexahydrate is a useful research compound. Its molecular formula is ClH12NiO6+ and its molecular weight is 202.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

ClH12NiO6+

Molecular Weight

202.24 g/mol

IUPAC Name

nickel(2+);chloride;hexahydrate

InChI

InChI=1S/ClH.Ni.6H2O/h1H;;6*1H2/q;+2;;;;;;/p-1

InChI Key

QECQQPLNIIBSOK-UHFFFAOYSA-M

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Ni+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Nickel(II) Chloride Hexahydrate: Crystal Structure, Properties, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and biological significance of nickel(II) chloride hexahydrate (NiCl₂·6H₂O). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.

Physicochemical Properties

Nickel(II) chloride hexahydrate is a green, crystalline solid that is highly soluble in water and other polar solvents.[1][2] It is a key source of nickel ions for various chemical syntheses and industrial applications, including electroplating and catalysis.[1][3] The compound is deliquescent, readily absorbing moisture from the atmosphere.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of nickel(II) chloride and its hexahydrate form.

PropertyValueFormReference(s)
Molecular FormulaNiCl₂·6H₂OHexahydrate[1]
Molecular Weight237.69 g/mol Hexahydrate[4][5]
AppearanceGreen crystalline powder/solidHexahydrate[1][5][6]
Density1.92 g/cm³Hexahydrate[2][5][7]
Melting Point140 °CHexahydrate[5]
Solubility in Water (25 °C)282.5 g/100 mLHexahydrate[2]
Solubility in Water (100 °C)578.5 g/100 mLHexahydrate[2]
Molecular Weight (Anhydrous)129.6 g/mol Anhydrous[3]
Density (Anhydrous)3.55 g/cm³Anhydrous[1][2]
Melting Point (Anhydrous)1001 °CAnhydrous[2]

Crystal Structure

The crystal structure of nickel(II) chloride hexahydrate has been determined by X-ray single crystal methods.[8][9] It belongs to the monoclinic crystal system with the space group C2/m.[7][8] The structure consists of discrete trans-[NiCl₂(H₂O)₄] molecular units that are linked to adjacent water molecules.[2] In this complex, the nickel ion is octahedrally coordinated by four water molecules and two chloride ions. The remaining two water molecules are present as water of crystallization.[2]

Crystallographic Data

The unit cell parameters for NiCl₂·6H₂O are presented in the table below.

ParameterValueReference(s)
Crystal SystemMonoclinic[7][8]
Space GroupC2/m[7][8]
a10.23 Å[8][9]
b7.05 Å[8][9]
c6.57 Å[8][9]
β122°10'[8][9]
Formula Units per Unit Cell (Z)2[7][8]

Experimental Protocols

This section outlines methodologies for key experiments related to the synthesis, purification, and characterization of nickel(II) chloride hexahydrate.

Synthesis of Nickel(II) Chloride Hexahydrate

Objective: To synthesize NiCl₂·6H₂O from nickel metal.

Materials:

  • Nickel metal (strips or powder)

  • Concentrated hydrochloric acid (HCl)

  • Hydrogen peroxide (H₂O₂) (optional, as an oxidizing agent)

  • Distilled water

  • Heating plate with magnetic stirrer

  • Beaker

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Place a known mass of nickel metal into a beaker.

  • Under a fume hood, slowly add concentrated hydrochloric acid to the beaker. The reaction is: Ni + 2HCl → NiCl₂ + H₂.[10]

  • To expedite the dissolution of nickel, the mixture can be gently heated. Hydrogen peroxide may be added cautiously to act as an oxidizing agent, facilitating the reaction: Ni + 2HCl + H₂O₂ → NiCl₂ + 2H₂O.[10]

  • Continue the reaction with gentle heating and stirring until all the nickel has dissolved.[10]

  • Once the reaction is complete, gently heat the solution to reduce its volume and concentrate the nickel chloride.[11]

  • Allow the concentrated solution to cool slowly to room temperature. Green crystals of NiCl₂·6H₂O will precipitate.[11]

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water to remove impurities.[10]

  • Dry the crystals in a desiccator or at a low temperature to avoid dehydration.[11]

Purification by Recrystallization

Objective: To purify crude nickel(II) chloride hexahydrate.

Procedure:

  • Dissolve the impure NiCl₂·6H₂O crystals in a minimum amount of hot distilled water to create a saturated solution.

  • Gravity filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, which will induce the formation of purer crystals.

  • Collect the recrystallized NiCl₂·6H₂O by vacuum filtration, wash with a small amount of cold distilled water, and dry as previously described. A method for preparing cobalt-free nickel chloride involves repeated precipitation from a saturated aqueous solution mixed with acetone (B3395972) by introducing hydrogen chloride gas.[12]

Characterization by Thermal Analysis

Objective: To study the thermal decomposition of NiCl₂·6H₂O.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small, accurately weighed sample of NiCl₂·6H₂O into the sample pan of the TGA/DTA instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., static air or flowing nitrogen).[13][14]

  • Record the weight loss as a function of temperature (TG curve) and the temperature difference between the sample and a reference (DTA curve) or the heat flow (DSC curve).

  • The dehydration of NiCl₂·6H₂O occurs in multiple steps, which can be observed as distinct weight loss events in the TG curve and corresponding endothermic peaks in the DTA/DSC curve.[14][15] The anhydrous NiCl₂ decomposes at higher temperatures.[15]

Biological Interactions and Signaling Pathways

Nickel ions (Ni²⁺) are known to exert various biological effects, including toxicity and carcinogenicity.[4][16] These effects are often mediated through the disruption of cellular signaling pathways.

Nickel-Induced Hypoxia Signaling

One of the key mechanisms of nickel-induced toxicity and carcinogenesis is the activation of hypoxia-inducible signaling pathways.[17][18] Nickel ions can stabilize the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates the expression of genes involved in cellular responses to low oxygen levels.[18][19] This leads to the transcription of genes that can contribute to tumor progression.[19]

Nickel_Hypoxia_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular NiCl2_6H2O Nickel(II) Chloride Hexahydrate Ni2 Ni²⁺ NiCl2_6H2O->Ni2 Dissociation ROS Reactive Oxygen Species (ROS) Ni2->ROS Induces HIF1a_stabilization HIF-1α Stabilization Ni2->HIF1a_stabilization Direct Inhibition of Prolyl Hydroxylases ROS->HIF1a_stabilization Gene_Expression Hypoxia-Inducible Gene Expression HIF1a_stabilization->Gene_Expression Promotes Cellular_Responses Tumorigenesis, Metastasis, Altered Metabolism Gene_Expression->Cellular_Responses

Oxidative Stress and Inflammatory Response

Nickel exposure can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[17] This oxidative stress can, in turn, activate several signaling pathways, including those involving NF-κB, AP-1, and MAPK, which are crucial regulators of inflammation and cell proliferation.[17] Nickel has also been shown to increase intracellular calcium concentrations, which can trigger various pathophysiological responses.[20]

Nickel_Oxidative_Stress_Workflow cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Signaling Pathways cluster_outcomes Pathophysiological Outcomes Ni2_exposure Nickel(II) Ion Exposure ROS_generation ↑ Reactive Oxygen Species (ROS) Ni2_exposure->ROS_generation Ca2_mobilization ↑ Intracellular Ca²⁺ Ni2_exposure->Ca2_mobilization NFkB_AP1_MAPK Activation of NF-κB, AP-1, MAPK ROS_generation->NFkB_AP1_MAPK Apoptosis Apoptosis ROS_generation->Apoptosis CaSR_activation Activation of Ca²⁺-Sensing Receptor (CaSR) Ca2_mobilization->CaSR_activation Inflammation Inflammation NFkB_AP1_MAPK->Inflammation Altered_Gene_Expression Altered Gene Expression NFkB_AP1_MAPK->Altered_Gene_Expression CaSR_activation->Altered_Gene_Expression

Safety and Handling

Nickel(II) chloride hexahydrate is classified as a hazardous substance.[3][4] It is toxic if swallowed or inhaled and can cause skin and respiratory sensitization.[4][21] Furthermore, nickel compounds are considered human carcinogens, particularly with long-term inhalation exposure.[4][6][16] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[21]

References

An In-Depth Technical Guide to Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of nickel(II) chloride hexahydrate (NiCl₂·6H₂O), a versatile compound frequently utilized in research and development. The information herein is intended to support laboratory professionals in the safe and effective use of this chemical.

Core Physical and Chemical Properties

Nickel(II) chloride hexahydrate is a green, crystalline solid that is highly soluble in water and other polar solvents. It is the most common hydrated form of nickel(II) chloride and serves as a crucial precursor in various chemical syntheses.[1] The compound is deliquescent, meaning it readily absorbs moisture from the air to form a solution.[1]

Physical Properties

The key physical properties of NiCl₂·6H₂O are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula NiCl₂·6H₂O[2][3]
Molecular Weight 237.69 g/mol [4][5]
Appearance Green or grass-green monoclinic crystals[1][6]
Density 1.92 g/cm³[1][7]
Melting Point 140 °C (decomposes)[1][8]
Odor Odorless[8]
Chemical Properties

The chemical behavior of NiCl₂·6H₂O is critical for its application in various laboratory procedures. Its reactivity and solubility are highlighted in the tables below.

PropertyDescriptionReferences
Acidity (pKa) Aqueous solutions are acidic, with a pH of approximately 4.[3]
Hygroscopicity Deliquescent in moist air.[1][6]
Thermal Decomposition Loses water of crystallization upon heating, converting to the dihydrate between 66-133 °C and the anhydrous form at higher temperatures. Simple heating does not yield the anhydrous dichloride.[1]
Structure in Aqueous Solution Forms the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺.[1]
Solubility

The solubility of NiCl₂·6H₂O in various solvents at different temperatures is crucial for designing experiments.

SolventSolubility ( g/100 g of solvent)Temperature (°C)References
Water21316[6]
Water213.520[3]
Water600100[6]
Ethanol (B145695) (absolute)53.7120[6]
Dimethylformamide (DMF)525[6]
Dimethyl sulfoxide (B87167) (DMSO)60Not specified[6]
AcetoneSolubleNot specified[2][7]
Ethylene GlycolSolubleNot specified[1][8]
Ammonium HydroxideSolubleNot specified[8][9]

Experimental Protocols

Detailed methodologies for key laboratory applications of NiCl₂·6H₂O are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

Synthesis of Hexaamminenickel(II) Chloride

This procedure outlines the synthesis of a common nickel coordination complex from NiCl₂·6H₂O.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Concentrated ammonia (B1221849) solution

  • Distilled water

  • Ice bath

  • Beakers

  • Stirring rod

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Dissolve a known mass of NiCl₂·6H₂O in a minimal amount of distilled water in a beaker with stirring.

  • In a fume hood, slowly add concentrated ammonia solution to the nickel chloride solution while stirring continuously. A significant amount of heat will be evolved, and a blue/green precipitate will initially form, which will then convert to purple crystals.

  • Allow the solution to stand for approximately 15 minutes to ensure complete precipitation.

  • Cool the mixture in an ice bath to further encourage crystallization.

  • Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.

  • Filter the purple crystals, washing them first with a small amount of cold concentrated ammonia solution, followed by acetone, and then ether to facilitate drying.

  • Allow the crystals to dry completely under vacuum.

Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is a nickel- and chromium-mediated carbon-carbon bond-forming reaction. NiCl₂ is used as a co-catalyst.[10]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • Chromium(II) chloride (CrCl₂)

  • Aldehyde

  • Vinyl or allyl halide

  • Degassed dimethylformamide (DMF)

  • Anhydrous reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

Procedure:

  • In a glovebox or under a continuous stream of inert gas, add NiCl₂ and CrCl₂ to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add degassed DMF to the vessel and stir the mixture at room temperature.

  • In a separate flask, prepare a solution of the aldehyde and the vinyl or allyl halide in degassed DMF.

  • Add the solution of the organic reactants to the stirring mixture of the metal salts.

  • The reaction mixture is then typically stirred at room temperature or gently heated until the reaction is complete (monitored by techniques such as TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography.[11]

Preparation of Nickel Boride Catalyst

Nickel boride is a useful catalyst for hydrogenation reactions and can be prepared in situ from NiCl₂·6H₂O.[12]

Materials:

Procedure:

  • Dissolve NiCl₂·6H₂O in methanol or ethanol in a reaction vessel equipped with a magnetic stir bar.

  • While stirring vigorously, slowly and carefully add a solution of sodium borohydride in the same solvent to the nickel chloride solution.

  • A black precipitate of nickel boride will form immediately with the evolution of hydrogen gas. This should be performed in a well-ventilated fume hood.

  • The resulting black suspension is the active nickel boride catalyst and can be used directly for subsequent reactions, such as the reduction of nitro compounds or azides.[13]

General Procedure for Nickel Electroplating

NiCl₂·6H₂O is a common component in nickel electroplating baths, often in combination with nickel sulfate (B86663) and boric acid (Watts bath).[5]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Nickel sulfate hexahydrate (NiSO₄·6H₂O)

  • Boric acid (H₃BO₃)

  • Distilled water

  • Anode (typically nickel)

  • Cathode (the object to be plated)

  • DC power supply

  • Beaker or plating tank

  • Heater and thermometer (optional, for controlled temperature)

Procedure:

  • Prepare the plating solution by dissolving the nickel salts and boric acid in distilled water. A typical Watts bath formulation includes nickel sulfate, nickel chloride, and boric acid.[5]

  • Thoroughly clean and degrease the cathode (the object to be plated) to ensure good adhesion of the nickel coating.

  • Assemble the electroplating cell by placing the nickel anode and the cathode in the plating solution, ensuring they do not touch.

  • Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Apply a direct current to the cell. The current density and plating time will determine the thickness of the nickel coating.

  • Maintain the temperature and pH of the plating bath within the desired range for optimal results.

  • After plating, remove the cathode, rinse it thoroughly with distilled water, and dry it.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving NiCl₂·6H₂O.

Synthesis_of_Hexaamminenickel_II_Chloride NiCl2_6H2O NiCl₂·6H₂O Solution (Green) Mixing Mixing and Stirring NiCl2_6H2O->Mixing NH3 Concentrated NH₃ NH3->Mixing Precipitation Precipitation and Crystal Formation Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold NH₃, Acetone, Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product [Ni(NH₃)₆]Cl₂ Crystals (Purple) Drying->Product

Caption: Experimental workflow for the synthesis of hexaamminenickel(II) chloride.

Nozaki_Hiyama_Kishi_Reaction cluster_catalyst_activation Catalyst Activation cluster_organometallic_formation Organometallic Formation cluster_coupling Coupling Reaction NiCl2 NiCl₂ Ni0 Ni(0) NiCl2->Ni0 CrCl2 CrCl₂ (2 eq) CrCl2->Ni0 Reduction Oxidative_Addition Oxidative Addition Ni0->Oxidative_Addition Alkenyl_Halide Alkenyl Halide (R-X) Alkenyl_Halide->Oxidative_Addition Alkenyl_Nickel R-Ni(II)-X Oxidative_Addition->Alkenyl_Nickel Transmetalation Transmetalation Alkenyl_Nickel->Transmetalation Alkenyl_Chromium R-Cr(III)-X Transmetalation->Alkenyl_Chromium Nucleophilic_Addition Nucleophilic Addition Alkenyl_Chromium->Nucleophilic_Addition CrCl2_TM CrCl₂ CrCl2_TM->Transmetalation Aldehyde Aldehyde (R'-CHO) Aldehyde->Nucleophilic_Addition Product Allylic Alcohol Nucleophilic_Addition->Product

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Nickel_Boride_Preparation NiCl2_sol NiCl₂·6H₂O in Methanol/Ethanol Reaction Rapid Reaction NiCl2_sol->Reaction NaBH4_sol NaBH₄ in Methanol/Ethanol NaBH4_sol->Reaction Products Black Precipitate (Ni₂B) + H₂ Gas Reaction->Products

Caption: In situ preparation of nickel boride catalyst.

Safety and Handling

Nickel(II) chloride hexahydrate is classified as a hazardous substance and requires careful handling.

  • Toxicity: It is toxic if swallowed or inhaled.

  • Carcinogenicity: Nickel compounds are known carcinogens.

  • Sensitization: May cause skin and respiratory sensitization.

  • Irritation: Causes skin irritation.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Use a certified respirator if there is a risk of inhaling dust.

  • Work in a well-ventilated area, preferably a fume hood.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and proper laboratory training. Always consult the SDS for detailed safety information before handling NiCl₂·6H₂O.

References

Harnessing the Lewis Acidity of Nickel Chloride: A Technical Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Lewis acid character of nickel(II) chloride (NiCl₂) and its applications in modern organic synthesis. As a cost-effective, abundant, and versatile catalyst, NiCl₂ offers a compelling alternative to precious metal catalysts. Its function as a mild Lewis acid is central to its utility in a wide array of chemical transformations, making it a valuable tool for researchers in academia and industry, particularly within the realm of drug discovery and development.[1][2]

The Fundamental Role of NiCl₂ as a Lewis Acid

In organic chemistry, a Lewis acid acts as an electron pair acceptor to enhance the reactivity of a substrate.[3] Nickel(II) chloride, both in its anhydrous yellow form and its more common green hexahydrate (NiCl₂·6H₂O), serves as an effective Lewis acid catalyst.[4][5][6] The nickel atom, with its vacant orbitals, can coordinate to lone-pair-bearing atoms such as oxygen, nitrogen, or halogens within a substrate molecule.[3]

This interaction withdraws electron density from the substrate, rendering it more electrophilic and susceptible to nucleophilic attack or facilitating heterolytic bond cleavage.[3] The mechanism of this activation is crucial for promoting reactions that might otherwise be slow or inefficient. Theoretical studies reveal that the promotional effect of a Lewis acid in nickel catalysis can manifest in several ways depending on the specific reaction, including enhancing charge transfer from the metal to the substrate or reducing the Pauli repulsion between occupied orbitals in the transition state.[7]

Lewis_Acid_Activation cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction NiCl2 NiCl₂ (Lewis Acid) Activated_Complex Activated Electrophilic Complex [R₂C=O---NiCl₂] NiCl2->Activated_Complex Coordination Substrate Substrate (e.g., R₂C=O) Substrate->Activated_Complex Product Product Activated_Complex->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Activated_Complex Nucleophilic Attack

Caption: General mechanism of NiCl₂ Lewis acid catalysis.

Key Synthetic Applications and Quantitative Data

The Lewis acidic nature of NiCl₂ has been exploited in a multitude of organic reactions. Its effectiveness is demonstrated in various transformations, from multicomponent reactions to fundamental bond-forming processes.

Table 1: Selected Applications of NiCl₂ as a Lewis Acid Catalyst

Reaction Type Example Substrates Catalyst System Typical Conditions Yield (%) Reference
Biginelli Reaction Aldehydes, β-keto esters, urea NiCl₂·6H₂O Ethanol (B145695), Reflux 53–97 [4]
Direct Amidation 2-Phenylpropanoic acid, NH₄OH NiCl₂ Toluene, Dean-Stark, Reflux High (unspecified) [1]
Suzuki Coupling Aryl bromides/iodides, Phenylboronic acid NiCl₂·6H₂O Not specified Good [4]
Grignard Coupling Alkyl halides, Grignard reagents NiCl₂ THF, 0–25 °C Good [4]
Reduction of Azides Aromatic/Aliphatic azides Sm / NiCl₂·6H₂O Methanol, Room Temp. Excellent [4]

| Hydrogenation | Alkenes | NaBH₄ / NiCl₂ | Moist Alumina | Quantitative |[4] |

Detailed Experimental Protocols

The practical utility of NiCl₂ is best illustrated through detailed experimental procedures. Below are representative protocols for key transformations.

Protocol 1: NiCl₂-Catalyzed Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes the efficient one-pot synthesis of 3,4-dihydropyrimidinones using NiCl₂·6H₂O as a catalyst.[4]

  • Materials:

    • Aldehyde (10 mmol)

    • β-keto ester (e.g., ethyl acetoacetate) (10 mmol)

    • Urea (15 mmol)

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1-5 mol%)

    • Ethanol (50 mL)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Combine the aldehyde, β-keto ester, urea, and NiCl₂·6H₂O in a round-bottom flask equipped with a magnetic stir bar.

    • Add ethanol as the solvent.

    • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically in the range of 4-5 hours.[4]

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice or cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Direct Amidation of a Carboxylic Acid Catalyzed by NiCl₂

This protocol is adapted from a method for the synthesis of 2-phenylpropanamide, demonstrating a cost-effective route to amides.[1]

  • Materials:

    • Carboxylic acid (e.g., 2-phenylpropanoic acid) (1 equiv)

    • Ammonium (B1175870) hydroxide (B78521) (28-30% aqueous solution) (excess)

    • Nickel(II) chloride (NiCl₂) (5-10 mol%)

    • Toluene

    • Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add the carboxylic acid, NiCl₂, a magnetic stir bar, and toluene.

    • Add an excess of aqueous ammonium hydroxide to the flask.

    • Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.

    • Continue heating until no more water is collected, indicating the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous workup: wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude amide by column chromatography or recrystallization.

Experimental_Workflow Workflow for NiCl₂-Catalyzed Synthesis A 1. Reagent Assembly (Substrates + NiCl₂ + Solvent) B 2. Reaction Setup (Flask, Condenser, Stirrer) A->B C 3. Heating & Reflux (Reaction under controlled temp.) B->C D 4. Reaction Monitoring (e.g., TLC) C->D Periodic Sampling D->C Continue Heating E 5. Workup (Quenching, Extraction, Washing) D->E Reaction Complete F 6. Purification (Chromatography/Recrystallization) E->F G 7. Product Characterization (NMR, MS, etc.) F->G

Caption: A generalized experimental workflow.

Implications for Drug Development

The development of novel pharmaceuticals is an expensive and time-consuming endeavor, often requiring the synthesis of thousands of candidate molecules.[8] The efficiency of constructing molecular frameworks is therefore a critical factor. Nickel-catalyzed reactions, facilitated by the Lewis acidic character of catalysts like NiCl₂, play a significant role in this process.

  • Accelerated Synthesis: Efficient and reliable catalytic methods reduce the time required to synthesize libraries of related compounds, enabling faster screening for biological activity.[8]

  • Access to Novel Scaffolds: Nickel catalysis enables the construction of complex C-C and C-heteroatom bonds that are foundational to many drug architectures.[9][10]

  • Cost-Effectiveness: As a low-cost and earth-abundant metal, nickel presents a sustainable and economical alternative to palladium and other precious metals, which is a significant consideration in large-scale synthesis for drug manufacturing.

The logical relationship between the Lewis acid and the primary catalyst in more complex systems, such as cross-coupling reactions, is a subject of ongoing research. The Lewis acid can influence multiple stages of a catalytic cycle, from facilitating oxidative addition to promoting reductive elimination.

Catalytic_Cycle_Influence Conceptual Role of Lewis Acid in a Catalytic Cycle cluster_info Lewis Acid Influence M0 Ni(0) Complex M2 Ni(II) Intermediate (Oxidative Adduct) M0->M2 Oxidative Addition (R-X) M2_TM Ni(II) Intermediate (Post-Transmetalation) M2->M2_TM Transmetalation (R'-M) M2_TM->M0 Reductive Elimination (R-R') LA Lewis Acid (e.g., NiCl₂) LA->M2 Activates R-X LA->M2_TM Influences Ligand Exchange info A Lewis acid can polarize the R-X bond, facilitating its cleavage during oxidative addition, or interact with intermediates to modify reactivity.

Caption: Lewis acid influence on a catalytic cycle.

References

A Comprehensive Technical Guide to the Solubility of Nickel(II) Chloride Hexahydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including organic synthesis, catalysis, and the development of novel therapeutic agents. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and an overview of relevant biological signaling pathways influenced by nickel compounds.

Quantitative Solubility Data

The solubility of nickel(II) chloride hexahydrate in organic solvents is influenced by factors such as the polarity of the solvent, its ability to form hydrogen bonds, and the temperature. The following table summarizes the available quantitative solubility data for NiCl₂·6H₂O in several organic solvents.

SolventChemical FormulaTemperature (°C)Solubility ( g/100 g of solvent)
Absolute EthanolC₂H₅OH2053.71[1]
Dimethylformamide (DMF)(CH₃)₂NC(O)H255[1][2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO-60[1]
Ethylene GlycolC₂H₆O₂2019.3 (for anhydrous NiCl₂)[3]

Qualitative Solubility:

  • Methanol: Soluble[3]

  • Acetone: Soluble[4]

  • Diethyl Ether: Soluble[3]

It is important to note that the solubility of the anhydrous form of nickel(II) chloride may differ significantly from the hexahydrate form due to the presence of coordinated water molecules.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of nickel(II) chloride hexahydrate in an organic solvent using the isothermal shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment
  • Nickel(II) chloride hexahydrate (analytical grade)

  • Organic solvent of interest (high purity)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Screw-capped glass vials

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument (e.g., ICP-MS)

  • Drying oven

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of nickel(II) chloride hexahydrate to a series of screw-capped glass vials.

    • Accurately pipette a known volume of the organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature.

    • Immediately filter the collected sample using a syringe filter to remove any undissolved microcrystals.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical instrument.

    • Determine the concentration of nickel(II) in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by forming a colored complex, or Atomic Absorption Spectroscopy for direct nickel determination).

  • Calculation of Solubility:

    • Calculate the concentration of nickel(II) chloride hexahydrate in the original saturated solution based on the dilution factor and the measured concentration.

    • Express the solubility in the desired units, such as grams of solute per 100 grams of solvent.

Visualization of Experimental Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of nickel(II) chloride hexahydrate.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Add excess NiCl2·6H2O to vial B Add known volume of solvent A->B C Isothermal Shaking B->C D Settling of excess solid C->D E Sample supernatant D->E F Filter sample E->F G Dilute sample F->G H Analytical Measurement G->H I Calculate Solubility H->I

Caption: Experimental workflow for solubility determination.

Signaling Pathways in Drug Development

Nickel compounds have been shown to influence various cellular signaling pathways, which is a critical consideration in drug development and toxicology. The diagram below illustrates a simplified representation of how nickel ions can activate the MAPK (Mitogen-Activated Protein Kinase) signaling cascade and induce apoptosis (programmed cell death).

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Cellular Response Ni Nickel Ions (Ni²⁺) MAPKKK MAPKKK Ni->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factors MAPK->TF Phosphorylation Apoptosis Apoptosis TF->Apoptosis Gene Expression

Caption: Nickel-induced MAPK signaling and apoptosis.

References

An In-depth Technical Guide to the Hygroscopic Nature and Stability of Nickel(II) Chloride Hexahydrate (NiCl2·6H2O) in Laboratory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties and stability of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) under typical laboratory settings. Understanding these characteristics is crucial for its proper handling, storage, and application in research, development, and manufacturing.

Executive Summary

Nickel(II) chloride hexahydrate is a green, crystalline solid that is widely used in various chemical syntheses and biological studies. A critical physicochemical property of this compound is its pronounced hygroscopicity, classifying it as a deliquescent material. This means it readily absorbs moisture from the atmosphere, which can lead to significant physical and chemical changes. Its stability is intrinsically linked to the ambient relative humidity and temperature. This guide details the hygroscopic behavior, thermal stability, proper storage conditions, and the experimental protocols used to characterize these properties.

Physicochemical Properties

A summary of the key physicochemical properties of NiCl₂·6H₂O is presented in Table 1.

PropertyValue
Chemical Formula NiCl₂·6H₂O
Molar Mass 237.69 g/mol
Appearance Green crystalline solid
Density 1.92 g/cm³
Solubility in Water 2540 g/L at 20°C
pH of Aqueous Solution Approximately 4.9 (100 g/L solution at 20°C)

Hygroscopic Nature

NiCl₂·6H₂O is highly hygroscopic and deliquescent, meaning it will absorb enough moisture from the air to dissolve and form a solution.[1][2][3] This process is critical to manage in a laboratory setting to maintain the integrity of the compound.

Moisture Sorption Profile
Critical Relative Humidity (CRH)

The CRH is the relative humidity at which a salt will begin to absorb a significant amount of moisture from the atmosphere, leading to deliquescence. While a precise, universally agreed-upon CRH for NiCl₂·6H₂O is not consistently reported in the literature, it is understood to be relatively low, necessitating storage in a controlled, low-humidity environment.

Stability Profile

The stability of NiCl₂·6H₂O is primarily influenced by temperature and humidity.

Storage and Handling

To ensure its stability and prevent degradation, NiCl₂·6H₂O should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Exposure to moist air should be minimized.

Thermal Stability and Dehydration

Upon heating, NiCl₂·6H₂O undergoes a stepwise dehydration process, losing its six water molecules to form lower hydrates and eventually the anhydrous salt.[4] The anhydrous form, NiCl₂, is a yellow-brown solid. The transition temperatures can vary slightly depending on experimental conditions such as heating rate and atmospheric pressure. The generally accepted dehydration pathway is detailed in Table 2.

Dehydration StepTemperature Range (°C)Moles of H₂O LostResulting Product
Initial Dehydration~70 - 1002NiCl₂·4H₂O (Tetrahydrate)
Second Dehydration~100 - 1802NiCl₂·2H₂O (Dihydrate)
Final Dehydration>1802NiCl₂ (Anhydrous)

Note: Some studies report a two-step dehydration process, with the first step involving the loss of 4 or 5 moles of water, followed by the loss of the remaining water at a higher temperature.[4]

The overall dehydration process can be visualized as follows:

G Hexahydrate NiCl₂·6H₂O (Green) Tetrahydrate NiCl₂·4H₂O Hexahydrate->Tetrahydrate ~70-100°C Dihydrate NiCl₂·2H₂O (Yellowish) Tetrahydrate->Dihydrate ~100-180°C Anhydrous NiCl₂ (Yellow-brown) Dihydrate->Anhydrous >180°C

Figure 1: Stepwise thermal dehydration of Nickel(II) chloride hexahydrate.

Experimental Protocols

The following sections detail the methodologies for characterizing the hygroscopic nature and thermal stability of NiCl₂·6H₂O.

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature.[5][6][7][8]

Objective: To determine the moisture sorption and desorption characteristics of NiCl₂·6H₂O and identify its critical relative humidity.

Instrumentation: A DVS analyzer equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

Methodology:

  • Sample Preparation: A small amount of NiCl₂·6H₂O (typically 5-10 mg) is placed in the DVS sample pan.

  • Drying: The sample is initially dried at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm.

G cluster_0 DVS Analysis Workflow A Sample Preparation (5-10 mg) B Drying at 25°C, 0% RH A->B C Sorption: Stepwise RH Increase (0% to 90%) B->C D Desorption: Stepwise RH Decrease (90% to 0%) C->D E Data Analysis: Generate Isotherm D->E

Figure 2: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the dehydration temperatures and stoichiometry of water loss for NiCl₂·6H₂O.

Instrumentation: A thermogravimetric analyzer with a high-precision balance, a furnace capable of a controlled temperature program, and a system for controlling the atmosphere.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of NiCl₂·6H₂O (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min).

  • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature sufficient to ensure complete dehydration and decomposition (e.g., 600°C).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, which correspond to the dehydration steps. The stoichiometry of water loss at each step is calculated from the percentage mass loss.

G cluster_1 TGA Analysis Workflow F Sample Preparation (5-10 mg) G Inert Atmosphere (N₂) F->G H Controlled Heating (e.g., 10°C/min) G->H I Continuous Mass Monitoring H->I J Data Analysis: Identify Dehydration Steps I->J

Figure 3: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The highly hygroscopic and deliquescent nature of Nickel(II) chloride hexahydrate necessitates stringent control over environmental conditions during its storage and handling to maintain its chemical and physical integrity. Its thermal stability is characterized by a well-defined, stepwise dehydration process. For researchers, scientists, and drug development professionals, a thorough understanding of these properties, as detailed in this guide, is paramount for ensuring the reliability and reproducibility of experimental results and the quality of final products. The application of analytical techniques such as DVS and TGA is essential for the precise characterization of the hygroscopicity and thermal stability of this and other hydrated compounds.

References

An In-depth Technical Guide to the Synthesis of Anhydrous Nickel Chloride from Nickel Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous nickel chloride (NiCl₂) from its hexahydrated form (NiCl₂·6H₂O). Anhydrous nickel chloride is a critical precursor and catalyst in a multitude of chemical reactions, including in the synthesis of complex organic molecules relevant to drug discovery and development. The selection of an appropriate synthetic method is crucial for ensuring the desired purity, yield, and reactivity of the final product.

Introduction

Nickel chloride hexahydrate, the common green crystalline solid, is readily available but its coordinated water molecules can interfere with many chemical processes, particularly in organometallic chemistry and as a Lewis acid catalyst. Therefore, the efficient removal of this water to produce the yellow, anhydrous form is a fundamental laboratory and industrial procedure. This guide details four principal methods for this transformation: thermal dehydration, dehydration with thionyl chloride, dehydration with a stream of hydrogen chloride gas, and vacuum distillation with organic solvents. Each method is presented with its underlying principles, experimental protocols, and a comparative analysis of their respective advantages and disadvantages.

Comparative Summary of Synthesis Methods

The choice of method for preparing anhydrous nickel chloride depends on the desired purity, scale of the reaction, and available equipment. The following table summarizes the key quantitative data for each of the described methods.

MethodTemperature (°C)DurationPurity (%)Yield (%)Key Considerations
Thermal Dehydration 200 - 240< 12 hours> 98% (< 2% H₂O)Not specified; dependent on conditionsSimple setup; potential for incomplete dehydration or formation of nickel oxide at higher temperatures.[1]
Dehydration with Thionyl Chloride RefluxNot specifiedHighHigh (typically)Effective for complete dehydration; requires handling of corrosive and toxic SOCl₂ and evolution of HCl and SO₂ gases.
Dehydration with HCl Gas Stream ElevatedNot specifiedHigh~85% (for dihydrate)Yields high-purity product; requires a source of dry HCl gas and specialized equipment.[2]
Vacuum Distillation with Organic Solvents 80 - 8560 - 80 minutes99.590Produces a high-purity, non-agglomerated powder; involves organic solvents and vacuum equipment.[3]

Experimental Protocols

Method 1: Thermal Dehydration

This method relies on the direct heating of nickel chloride hexahydrate to drive off the water of crystallization. While conceptually simple, careful temperature control is necessary to prevent the formation of nickel oxide.

Experimental Protocol:

  • Place a known quantity of finely ground nickel chloride hexahydrate in a porcelain boat.

  • Position the boat in a tube furnace equipped with a flow of an inert gas, such as dry nitrogen or argon.

  • Gradually heat the furnace to a temperature between 200°C and 240°C.[1]

  • Maintain this temperature for a period of up to 12 hours, ensuring a continuous flow of inert gas to carry away the evolved water vapor.[1]

  • After the designated time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • Once cooled, transfer the resulting yellow anhydrous nickel chloride to a dry, inert atmosphere glovebox for storage.

Method 2: Dehydration with Thionyl Chloride

Thionyl chloride (SOCl₂) is a powerful dehydrating agent that reacts with water to produce gaseous sulfur dioxide and hydrogen chloride, which are easily removed. This method is highly effective for achieving complete dehydration.[4]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide (B78521) solution to neutralize acidic gases), place a known amount of nickel chloride hexahydrate.

  • Carefully add an excess of thionyl chloride to the flask in a fume hood.

  • Gently heat the mixture to reflux. The reaction is as follows: NiCl₂·6H₂O + 6 SOCl₂ → NiCl₂ + 6 SO₂ + 12 HCl

  • Continue refluxing until the evolution of gases ceases, indicating the completion of the reaction. The color of the solid will change from green to yellow.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The remaining solid is anhydrous nickel chloride, which should be handled and stored under anhydrous conditions.

Method 3: Dehydration with a Stream of Hydrogen Chloride Gas

Passing a stream of dry hydrogen chloride (HCl) gas over heated nickel chloride hexahydrate is an effective method for producing the anhydrous salt. The HCl atmosphere suppresses the formation of nickel oxide.[4]

Experimental Protocol:

  • Place the nickel chloride hexahydrate in a suitable reaction vessel, such as a tube furnace.

  • Heat the hexahydrate gently while passing a stream of dry hydrogen chloride gas over the solid.

  • The water of hydration is removed as vapor in the HCl stream.

  • Continue the process until the color of the material turns from green to yellow, indicating the formation of anhydrous nickel chloride.

  • Cool the product to room temperature under a stream of dry inert gas (e.g., nitrogen) before handling and storage in a desiccator or glovebox.

Note: A variation of this method involves dissolving the nickel chloride hexahydrate in a saturated aqueous solution, adding acetone, and then bubbling HCl gas through the mixture to precipitate the dihydrate, which can then be thermally dehydrated.[2]

Method 4: Vacuum Distillation with Organic Solvents

This method utilizes organic solvents to dissolve the nickel chloride hexahydrate, followed by vacuum distillation to remove the water. This process can yield a high-purity, finely powdered product.[3]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 100g of analytical grade nickel chloride hexahydrate in a mixture of 240ml of ethanol (B145695) (95% mass concentration) and propanol (B110389). The mass ratio of ethanol to propanol should be 1:2.[3]

  • Heat the mixture to 80°C with continuous stirring until the nickel chloride hexahydrate is fully dissolved.[3]

  • Transfer the solution to a container equipped for vacuum stirring.

  • Apply a vacuum of 8kPa and control the bath temperature at 85°C.[3]

  • Conduct vacuum distillation for 80 minutes to remove the water and obtain a yellow powder of anhydrous nickel chloride.[3]

  • The resulting anhydrous nickel chloride should be stored under anhydrous conditions.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of anhydrous nickel chloride and the experimental setup for the thionyl chloride dehydration method.

Synthesis_Workflow General Workflow for Anhydrous NiCl2 Synthesis start Start: NiCl2·6H2O (Hexahydrate) method_selection Select Dehydration Method start->method_selection thermal Thermal Dehydration method_selection->thermal Heat thionyl Thionyl Chloride Dehydration method_selection->thionyl Chemical Reagent hcl_gas HCl Gas Stream Dehydration method_selection->hcl_gas Gas Stream vacuum_dist Vacuum Distillation method_selection->vacuum_dist Solvent & Vacuum process Perform Dehydration Protocol thermal->process thionyl->process hcl_gas->process vacuum_dist->process product Obtain Anhydrous NiCl2 (Yellow Powder) process->product storage Store under Anhydrous Conditions product->storage end End storage->end

Caption: General workflow for synthesizing anhydrous NiCl₂.

Thionyl_Chloride_Dehydration Experimental Setup for Thionyl Chloride Dehydration flask Round-Bottom Flask NiCl2·6H2O + SOCl2 condenser Reflux Condenser Cooling Water In/Out flask->condenser heating Heating Mantle flask->heating Heat gas_outlet Gas Outlet condenser->gas_outlet scrubber Gas Scrubber NaOH Solution gas_outlet->scrubber

Caption: Setup for dehydration using thionyl chloride.

Conclusion

The synthesis of anhydrous nickel chloride from its hexahydrate is a fundamental procedure with several reliable methods available to researchers. The choice of method should be guided by the specific requirements of the intended application, including purity, yield, and scale. While thermal dehydration is the simplest method, chemical dehydration using thionyl chloride or a stream of HCl gas offers more complete water removal. For applications demanding the highest purity and a fine powder morphology, vacuum distillation with organic solvents presents an excellent, albeit more complex, alternative. Proper handling and storage of the final anhydrous product under inert conditions are paramount to prevent rehydration.

References

Spectral Properties of Nickel(II) Chloride Hexahydrate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) solutions, with a focus on Ultraviolet-Visible (UV-Vis) spectroscopy. This document details the underlying principles, experimental protocols, and the influence of various factors on the spectral characteristics of aqueous NiCl₂·6H₂O.

Introduction

Nickel(II) chloride hexahydrate is a coordination compound that forms a green solution in water due to the presence of the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. The study of its spectral properties is crucial for a variety of applications, including in the development of pharmaceuticals, understanding metalloprotein biochemistry, and in industrial processes. UV-Vis spectroscopy is a primary analytical technique used to investigate the electronic transitions of the d-electrons in the Ni(II) ion, providing valuable information about its coordination environment and the concentration of the solution.

Spectral Characteristics of Aqueous NiCl₂·6H₂O Solutions

Aqueous solutions of nickel(II) chloride hexahydrate exhibit characteristic absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. These absorptions are due to d-d electronic transitions of the Ni(II) ion in an octahedral ligand field.

The UV-Vis spectrum of a dilute NiCl₂·6H₂O solution typically shows two main absorption features:

  • A prominent peak in the blue region of the spectrum, around 395-435 nm.[1][2][3]

  • A broader absorption band in the red region, around 650-750 nm.[4]

These absorption bands are responsible for the characteristic green color of the solution, as it primarily transmits light in the green portion of the visible spectrum.

Quantitative Spectral Data

The following table summarizes the key absorption maxima (λmax) and corresponding molar absorptivity (ε) values for aqueous solutions of NiCl₂·6H₂O.

Concentration (mol/L)λmax 1 (nm)Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹)λmax 2 (nm)Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹)Reference
Dilute~395Not specified~722Not specified[5]
0.1 - 4.5 mol·kg⁻¹393 - 405Not specified656 - 737Not specified[6]
Not specified4350.005311429 (for mM)Not specifiedNot specified[1]

Factors Influencing Spectral Properties

The spectral properties of nickel(II) chloride hexahydrate solutions are sensitive to several factors that can alter the coordination environment of the Ni(II) ion.

Concentration

Increasing the concentration of NiCl₂ in an aqueous solution leads to changes in the absorption spectrum.[6] Specifically, an increase in concentration can cause a slight red-shift (a shift to longer wavelengths) of the absorption maxima.[6] This is attributed to subtle changes in the coordination sphere of the Ni(II) ion, including the potential formation of chloro-complexes at higher concentrations.[6]

Temperature

Temperature also influences the UV-Vis spectrum of NiCl₂·6H₂O solutions. An increase in temperature generally leads to a red-shift in the absorption bands.[7] This phenomenon is related to changes in the vibrational energy levels of the molecules and alterations in the ligand field strength.[7]

Ligand Environment

The solvent and the presence of other coordinating ligands have a profound effect on the spectrum. In aqueous solutions, the Ni(II) ion is primarily coordinated by six water molecules, forming the [Ni(H₂O)₆]²⁺ complex.[5] The introduction of other ligands, such as chloride ions at high concentrations, can lead to the formation of species like [NiCl(H₂O)₅]⁺ and [NiCl₂(H₂O)₄], which have different spectral properties.[7]

Experimental Protocols

This section provides a detailed methodology for the preparation of NiCl₂·6H₂O solutions and their analysis using UV-Vis spectrophotometry.

Preparation of Standard Solutions

Objective: To prepare a series of NiCl₂·6H₂O solutions of known concentrations for generating a calibration curve.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), analytical grade

  • Distilled or deionized water

  • Volumetric flasks (e.g., 100 mL)

  • Analytical balance

Procedure:

  • Prepare a stock solution: Accurately weigh a specific amount of NiCl₂·6H₂O. For example, to prepare a 0.1 M stock solution, weigh out 2.377 g of NiCl₂·6H₂O (molar mass = 237.69 g/mol ) and dissolve it in a 100 mL volumetric flask with distilled water. Ensure the solid is completely dissolved before filling to the mark.

  • Prepare a series of dilutions: Use the stock solution to prepare a series of standard solutions of lower concentrations. For example, to prepare 0.08 M, 0.06 M, 0.04 M, and 0.02 M solutions, pipette 8 mL, 6 mL, 4 mL, and 2 mL of the 0.1 M stock solution into separate 10 mL volumetric flasks and dilute to the mark with distilled water.

UV-Vis Spectrophotometric Analysis

Objective: To measure the absorbance of the prepared NiCl₂·6H₂O solutions and determine the wavelength of maximum absorbance (λmax).

Equipment:

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Prepared standard solutions of NiCl₂·6H₂O

  • Distilled or deionized water (as a blank)

Procedure:

  • Instrument warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure a stable light source.

  • Wavelength scan to determine λmax:

    • Fill a clean cuvette with one of the standard NiCl₂·6H₂O solutions (e.g., 0.06 M).

    • Fill a second cuvette with distilled water to serve as the blank.

    • Place the blank cuvette in the reference beam holder and the sample cuvette in the sample beam holder.

    • Perform a wavelength scan over the visible range (e.g., 350 nm to 800 nm).

    • The wavelength at which the highest absorbance is recorded is the λmax. For NiCl₂·6H₂O, a prominent peak is expected around 395 nm.

  • Absorbance measurements at λmax:

    • Set the spectrophotometer to measure the absorbance at the determined λmax.

    • Use the blank (distilled water) to zero the instrument.

    • Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.

    • Rinse the sample cuvette with the next solution to be measured before filling it.

    • Record the absorbance values for each concentration.

Data Analysis and Visualization

Beer-Lambert Law

The relationship between absorbance and concentration is described by the Beer-Lambert Law:

A = εbc

where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (in L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (in cm)

  • c is the concentration of the solution (in mol L⁻¹)

Calibration Curve

A calibration curve is generated by plotting the absorbance values of the standard solutions against their corresponding concentrations. The resulting graph should be a straight line passing through the origin, confirming the adherence to the Beer-Lambert Law. The slope of this line is equal to the product of the molar absorptivity and the path length (εb).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of NiCl₂·6H₂O solutions.

workflow Workflow for Spectral Analysis of NiCl₂·6H₂O cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of NiCl₂·6H₂O prep_standards Prepare Standard Dilutions prep_stock->prep_standards det_lambda_max Determine λmax (Wavelength Scan) prep_standards->det_lambda_max measure_abs Measure Absorbance of Standards at λmax det_lambda_max->measure_abs plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_calibration det_unknown Determine Concentration of Unknown Sample plot_calibration->det_unknown

Caption: Workflow for the spectral analysis of NiCl₂·6H₂O solutions.

Speciation of Nickel(II) in Chloride Solutions

In aqueous solutions containing chloride ions, an equilibrium is established between the hexaaquanickel(II) ion and various chloro-complexes. This equilibrium is dependent on the chloride ion concentration.

speciation Speciation of Ni(II) in Aqueous Chloride Solutions Ni_aqua [Ni(H₂O)₆]²⁺ (Hexaaquanickel(II)) Ni_chloro1 [NiCl(H₂O)₅]⁺ Ni_aqua->Ni_chloro1 + Cl⁻ - H₂O Ni_chloro1->Ni_aqua - Cl⁻ + H₂O Ni_chloro2 [NiCl₂(H₂O)₄] Ni_chloro1->Ni_chloro2 + Cl⁻ - H₂O Ni_chloro2->Ni_chloro1 - Cl⁻ + H₂O

Caption: Equilibrium of Nickel(II) species in chloride solutions.

Conclusion

The spectral properties of nickel(II) chloride hexahydrate solutions, particularly as determined by UV-Vis spectroscopy, provide a powerful tool for both qualitative and quantitative analysis. Understanding the factors that influence these properties, such as concentration, temperature, and ligand environment, is essential for accurate and reproducible measurements. The experimental protocols and data analysis workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound.

References

A Comprehensive Toxicological and Handling Guide for Nickel (II) Chloride Hexahydrate (NiCl₂·6H₂O) in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological data and essential handling precautions for Nickel (II) Chloride Hexahydrate (NiCl₂·6H₂O), a compound frequently utilized in experimental research. Due to its significant health hazards, a thorough understanding of its properties and safe handling procedures is critical for all laboratory personnel.

Toxicological Data Summary

The toxicological profile of NiCl₂·6H₂O is characterized by its acute toxicity upon ingestion and inhalation, as well as its long-term health effects, including carcinogenicity, mutagenicity, and reproductive toxicity. The quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: Acute Toxicity Data for NiCl₂·6H₂O
ParameterRouteSpeciesValueReference
LD₅₀OralRat105 mg/kg[1]
Table 2: GHS Hazard Classification for NiCl₂·6H₂O
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 1AH350: May cause cancer
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects

Sources:[2][3]

GHS_Hazard_Classification cluster_pictograms GHS Pictograms for NiCl₂·6H₂O cluster_hazards Associated Hazards p1 Skull and Crossbones h1 Acute Toxicity (Fatal) p1->h1 p2 Health Hazard h2 Carcinogen p2->h2 h3 Mutagen p2->h3 h4 Reproductive Toxicity p2->h4 h5 Respiratory/Skin Sensitizer p2->h5 h6 Target Organ Toxicity p2->h6 p3 Exclamation Mark p3->h5 h7 Skin/Eye Irritant p3->h7 p4 Environment h8 Hazardous to the Aquatic Environment p4->h8

GHS Hazard Pictograms and Associated Hazards for NiCl₂·6H₂O

Experimental Protocols for Key Toxicological Assays

Detailed methodologies for toxicological assessment are crucial for the accurate interpretation of data and for designing further studies. Below are representative protocols for key toxicity endpoints, based on OECD guidelines and published literature on nickel compounds.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD Guideline 425)

This method is designed to estimate the LD₅₀ of a substance with a reduced number of animals.

Methodology:

  • Test Animals: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old. Animals are caged individually.

  • Housing and Feeding: Animals are housed in a controlled environment with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period (e.g., overnight) before administration of the test substance.

  • Dose Administration: NiCl₂·6H₂O is dissolved in a suitable vehicle (e.g., deionized water) and administered by oral gavage. The volume administered is generally kept constant by varying the concentration of the dosing solution.

  • Dosing Procedure (Up-and-Down Method):

    • A single animal is dosed at a level just below the best preliminary estimate of the LD₅₀.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues, with 48-hour intervals between dosing each animal, until stopping criteria are met (e.g., a specified number of reversals in outcome).

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Close observation is maintained for the first few hours post-dosing and then daily for at least 14 days.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method. This provides a point estimate of the LD₅₀ and its confidence interval.

Inhalation Carcinogenicity Bioassay (based on NTP studies)

Long-term inhalation studies are critical for assessing the carcinogenic potential of airborne substances.

Methodology:

  • Test Animals: Fischer 344 rats and B6C3F1 mice are commonly used. Both sexes are included in the study.

  • Exposure System: Whole-body inhalation exposure chambers are used to ensure uniform exposure to the test article aerosol. The atmosphere within the chambers is carefully controlled for temperature, humidity, and airflow.

  • Test Substance Generation: An aerosol of the test substance (e.g., nickel sulfate, as a proxy for soluble nickel compounds) is generated and its concentration and particle size distribution are continuously monitored.

  • Dosing Regimen: Animals are typically exposed for 6 hours per day, 5 days per week, for a period of up to 2 years. Multiple concentration groups and a control group (exposed to filtered air only) are used.

  • Observations:

    • Animals are monitored daily for clinical signs of toxicity.

    • Body weights are recorded weekly for the first 3 months and monthly thereafter.

    • At the end of the study, all surviving animals are euthanized.

  • Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for microscopic examination by a pathologist.

  • Data Analysis: The incidence of neoplasms in the exposed groups is compared to the control group using appropriate statistical methods to determine if there is a chemically related increase in tumors.

Reproductive and Developmental Toxicity Screening Test (based on OECD Guideline 421)

This screening test provides information on potential effects on male and female reproductive performance and on the development of offspring.

Methodology:

  • Test Animals: Wistar or Sprague-Dawley rats are typically used.

  • Dosing: NiCl₂·6H₂O is administered daily by oral gavage to several groups of males and females at different dose levels.

    • Males: Dosed for a minimum of four weeks, including a 2-week pre-mating period.

    • Females: Dosed for 2 weeks prior to mating, during mating, gestation, and lactation until the pups are weaned.

  • Mating: Animals are paired for mating. The presence of a vaginal plug or sperm in a vaginal smear is considered evidence of mating.

  • Observations (Parental Animals):

    • Daily clinical observations for signs of toxicity.

    • Body weight and food consumption are recorded weekly.

    • Estrus cycles are monitored in females prior to mating.

  • Observations (Offspring):

    • The number of live and dead pups is recorded at birth.

    • Pups are weighed and examined for any gross abnormalities.

    • Pup viability and clinical signs are monitored daily until weaning.

  • Necropsy: All parental animals are euthanized and subjected to a gross necropsy. Reproductive organs are weighed and preserved for histopathological examination.

  • Data Analysis: Reproductive indices (e.g., fertility index, gestation index) and offspring data (e.g., viability index, pup weights) are calculated and statistically compared between the treated and control groups.

Signaling Pathways of Nickel-Induced Toxicity

Nickel-induced toxicity is a complex process involving multiple cellular pathways. A primary mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can damage cellular components and activate various signaling cascades. Furthermore, nickel is known to interfere with epigenetic processes, leading to altered gene expression that can contribute to carcinogenesis.

Nickel_Toxicity_Pathway Simplified Signaling Pathway of Nickel-Induced Toxicity cluster_entry Cellular Entry cluster_effects Intracellular Effects cluster_downstream Downstream Consequences Ni Ni²⁺ Ions ROS Increased ROS (Oxidative Stress) Ni->ROS Epigenetic Epigenetic Alterations Ni->Epigenetic DNA_Damage DNA Damage ROS->DNA_Damage Protein_Ox Protein Oxidation ROS->Protein_Ox Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Histone_Mod Histone Modification (e.g., H3K9me2 ↑) Epigenetic->Histone_Mod DNA_Meth DNA Hypermethylation Epigenetic->DNA_Meth Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Apoptosis Apoptosis Protein_Ox->Apoptosis Lipid_Perox->Apoptosis Gene_Silencing Tumor Suppressor Gene Silencing Histone_Mod->Gene_Silencing DNA_Meth->Gene_Silencing Gene_Silencing->Carcinogenesis

Nickel ions induce oxidative stress and epigenetic changes, leading to cellular damage and carcinogenesis.

Handling Precautions and Safety Measures

Given the significant hazards of NiCl₂·6H₂O, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Ventilation: All work with NiCl₂·6H₂O, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for working with nickel compounds to prevent cross-contamination.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). It is crucial to change gloves immediately if they become contaminated.

  • Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.

Spill Cleanup Procedures

In the event of a spill, follow these procedures promptly and safely.

Spill_Cleanup_Workflow General Workflow for NiCl₂·6H₂O Spill Cleanup start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain the spill (Use absorbent pads or dikes) ppe->contain cleanup Carefully collect the spilled material (Avoid generating dust) contain->cleanup decontaminate Decontaminate the area (Use soap and water) cleanup->decontaminate dispose Package waste in a sealed container Label as 'Hazardous Waste' decontaminate->dispose end Dispose of waste through EH&S dispose->end

A stepwise procedure for safely managing a NiCl₂·6H₂O spill in a laboratory setting.
First Aid Measures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

Nickel (II) Chloride Hexahydrate is a valuable reagent in research but poses significant health risks. A comprehensive understanding of its toxicological properties, coupled with strict adherence to safe handling protocols, is paramount to ensure the safety of all laboratory personnel. Researchers, scientists, and drug development professionals must be diligent in implementing these measures to mitigate the risks associated with the use of this compound.

References

The Dual Nature of Water: Unraveling the Role of Crystallization Water in the Reactivity of Nickel(II) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), a seemingly simple hydrated salt, exhibits a nuanced reactivity profile profoundly influenced by its water of crystallization. This technical guide delves into the multifaceted role of these water molecules, transitioning from passive lattice occupants to active participants in the compound's chemical behavior. Through a comprehensive review of thermal analysis data, catalytic applications, and spectroscopic studies, this document elucidates the critical functions of both coordinated and lattice water in dictating the thermal stability, coordination chemistry, and catalytic efficacy of NiCl₂·6H₂O. Detailed experimental protocols for the characterization of this compound are provided, alongside illustrative diagrams of key processes to facilitate a deeper understanding for researchers in materials science, catalysis, and pharmaceutical development.

Introduction

Nickel(II) chloride is a pivotal precursor and catalyst in a myriad of chemical transformations, ranging from cross-coupling reactions to the synthesis of complex organic molecules.[1][2] While often represented by the simple formula NiCl₂, its commercially available and most commonly utilized form is the green crystalline hexahydrate, NiCl₂·6H₂O. The six water molecules associated with each nickel chloride unit are not mere bystanders; they are integral to the compound's structure and reactivity.

Spectroscopic and crystallographic studies have revealed the precise arrangement of these water molecules. The coordination complex is more accurately described as trans-[NiCl₂(H₂O)₄]·2H₂O.[2][3] In this structure, four water molecules are directly coordinated to the nickel(II) ion in a square planar arrangement, with two chloride ions occupying the axial positions. The remaining two water molecules are held within the crystal lattice by hydrogen bonds and are referred to as water of crystallization.[2][3] This distinction between coordinated and lattice water is fundamental to understanding the reactivity of NiCl₂·6H₂O.

This guide will explore the distinct roles of these two types of water molecules in key areas: thermal decomposition, coordination and solution chemistry, and catalytic activity.

Thermal Decomposition: A Stepwise Dehydration Process

The application of heat to NiCl₂·6H₂O initiates a multi-step dehydration process, a critical consideration for any application requiring anhydrous conditions or elevated temperatures. The loss of water molecules is not a singular event but a sequential process, with the more weakly bound lattice waters being removed at lower temperatures than the coordinated water ligands.

The thermal decomposition of NiCl₂·6H₂O has been studied extensively using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[4][5] While the exact temperatures can vary slightly depending on factors such as heating rate and atmospheric conditions, a general pathway has been established. The process typically occurs in two or more distinct steps, leading to the formation of lower hydrates before ultimately yielding anhydrous NiCl₂.

Table 1: Thermal Dehydration Stages of NiCl₂·6H₂O

Dehydration StageTemperature Range (°C)Moles of H₂O LostResulting ProductReference
Step 180 - 160~4NiCl₂·2H₂O[4][6]
Step 2180 - 300~2Anhydrous NiCl₂[4][7]

Note: The temperature ranges and moles of water lost are approximate and can vary based on experimental conditions.

The initial weight loss observed between 80°C and 160°C corresponds to the removal of the two lattice water molecules and two of the coordinated water molecules.[4][6] The remaining two coordinated water molecules are more strongly bound to the nickel center and require higher temperatures (180°C - 300°C) for their removal.[4][7] Further heating of the anhydrous NiCl₂ can lead to decomposition, particularly in the presence of water vapor, which can cause dehydrochlorination at temperatures above 400°C.[7]

G Figure 1: Thermal Dehydration Workflow of NiCl₂·6H₂O A NiCl₂·6H₂O (Hexahydrate) B Heat (80-160°C) A->B C NiCl₂·2H₂O (Dihydrate) B->C F - 4 H₂O B->F D Heat (180-300°C) C->D E Anhydrous NiCl₂ D->E G - 2 H₂O D->G

Caption: Thermal Dehydration Workflow of NiCl₂·6H₂O.

Role in Coordination and Solution Chemistry

In aqueous solution, the coordinated water molecules of NiCl₂·6H₂O play a pivotal role in the chemistry of the nickel(II) ion. When dissolved in water, the complex dissociates to form the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which imparts the characteristic green color to the solution.[8][9] The chloride ions are present as counter-ions in the solution.

The coordinated water ligands in [Ni(H₂O)₆]²⁺ are labile and can be readily displaced by other ligands, a process known as ligand substitution or exchange.[8][10] This reactivity is the foundation for the use of NiCl₂·6H₂O as a precursor for the synthesis of a wide array of nickel coordination complexes. The ease of displacement of the aqua ligands allows for the facile introduction of other ligands, such as amines, phosphines, and halides, into the coordination sphere of the nickel ion.

The equilibrium between different nickel(II) complexes in solution is influenced by the concentration of competing ligands. For instance, in the presence of a high concentration of chloride ions, the equilibrium can shift towards the formation of tetrachloronickelate(II) ions, [NiCl₄]²⁻, which are tetrahedral and typically yellow or green in color.[11]

G Figure 2: Ligand Exchange of Hexaaquanickel(II) Ion A [Ni(H₂O)₆]²⁺ (Octahedral, Green) B 4 Cl⁻ C [NiCl₄]²⁻ (Tetrahedral, Yellow/Green) A->C Ligand Exchange C->A Reverse Reaction D 6 H₂O

Caption: Ligand Exchange of Hexaaquanickel(II) Ion.

Influence on Catalytic Activity

The water of crystallization in NiCl₂·6H₂O has a profound impact on its catalytic activity. In many organic reactions, the hydrated form is used directly as the catalyst precursor. The water molecules can influence the catalytic cycle in several ways:

  • Solvation of the Catalyst: The water molecules help to solubilize the nickel salt in polar reaction media, ensuring a homogeneous catalytic environment.

  • Ligand Exchange: As discussed previously, the aqua ligands can be displaced by reactant molecules, facilitating the formation of the active catalytic species.

  • Lewis Acidity Modulation: The coordinated water molecules can influence the Lewis acidity of the nickel(II) center. While anhydrous NiCl₂ is a stronger Lewis acid, the hydrated form is still sufficiently acidic to catalyze a range of reactions.[2] In some cases, the presence of water can moderate the reactivity and improve selectivity.

  • Proton Source: The water molecules can act as a source of protons, which can be involved in certain catalytic steps.

NiCl₂·6H₂O has proven to be an effective and economical catalyst for a variety of organic transformations, including cross-coupling reactions, reductions, and multicomponent reactions.

Table 2: Selected Catalytic Applications of NiCl₂·6H₂O

Reaction TypeSubstratesProductYield (%)Reference
Suzuki-Miyaura CouplingAryl bromides/iodides, Phenylboronic acidBiarylsGood[12]
Biginelli ReactionAldehydes, β-keto esters, urea3,4-Dihydropyrimidinones53-97[12]
Reduction of AzidesAzidesAminesExcellent[12]
Heck CouplingAryl iodides/bromides, AlkenesSubstituted AlkenesGood[13]
Sonogashira CouplingAryl iodides, Terminal alkynesAryl alkynesGood[13]

The catalytic cycle for many nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The water of crystallization can play a role in the initial activation of the Ni(II) precursor to the active Ni(0) species.

G Figure 3: Simplified Catalytic Cycle for Ni-Catalyzed Suzuki-Miyaura Coupling Ni0 Ni(0)L₂ NiII_Aryl Ar-Ni(II)-X(L₂) Ni0->NiII_Aryl Oxidative Addition NiII_Biaryl Ar-Ni(II)-R(L₂) NiII_Aryl->NiII_Biaryl Transmetalation NiII_Biaryl->Ni0 Reductive Elimination ArR Ar-R NiII_Biaryl->ArR ArX Ar-X ArX->NiII_Aryl RBOH2 R-B(OH)₂ RBOH2->NiII_Biaryl Base Base Base->NiII_Biaryl

References

Unveiling the Dual Nature of Nickel(II) Chloride Hexahydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide on the Properties and Hazards of CAS Number 7791-20-0 for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide provides a critical overview of Nickel(II) chloride hexahydrate (CAS number 7791-20-0), a compound widely used in chemical synthesis and various industrial applications. While a valuable reagent, its significant health hazards necessitate a thorough understanding of its properties and safe handling procedures. This document summarizes key quantitative data, outlines experimental methodologies for hazard assessment, and visualizes the cellular signaling pathways impacted by this compound.

Core Properties of Nickel(II) Chloride Hexahydrate

Nickel(II) chloride hexahydrate is a green, crystalline solid that is highly soluble in water.[1][2] It is deliquescent, meaning it readily absorbs moisture from the air to form a solution.[3] The hexahydrate is the most common form of nickel(II) chloride found in laboratory settings.[1]

PropertyValueSource
CAS Number 7791-20-0[4]
Molecular Formula NiCl₂·6H₂O[1]
Molecular Weight 237.69 g/mol [5][6]
Appearance Green crystalline powder[2]
Melting Point 140 °C (decomposes)[7][8]
Density 1.92 g/cm³[7]
Solubility in Water 2540 g/L[7]

Health Hazard Profile

Nickel(II) chloride hexahydrate is classified as a hazardous substance with multiple health risks. It is toxic if swallowed or inhaled.[9][10][11] Prolonged or repeated exposure can cause damage to organs, particularly the lungs.[9][11]

HazardGHS ClassificationDescription
Acute Toxicity, Oral Category 3Toxic if swallowed.[5][10]
Acute Toxicity, Inhalation Category 3Toxic if inhaled.[4][10]
Skin Corrosion/Irritation Category 2Causes skin irritation.[9][10]
Respiratory Sensitization Category 1May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10]
Skin Sensitization Category 1May cause an allergic skin reaction.[9][10]
Germ Cell Mutagenicity Category 2Suspected of causing genetic defects.[9][10]
Carcinogenicity Category 1AMay cause cancer by inhalation.[4][9][10]
Reproductive Toxicity Category 1BMay damage fertility or the unborn child.[4][9][10]
Specific Target Organ Toxicity (Repeated Exposure) Category 1Causes damage to organs through prolonged or repeated exposure.[9][10]
Hazardous to the Aquatic Environment, Acute Hazard Category 1Very toxic to aquatic life.[9][10]
Hazardous to the Aquatic Environment, Long-term Hazard Category 1Very toxic to aquatic life with long lasting effects.[9][10]

Experimental Protocols for Hazard Evaluation

The assessment of Nickel(II) chloride hexahydrate's toxicity involves various established experimental protocols.

Skin Sensitization: The potential for a substance to cause skin sensitization is commonly evaluated using the murine Local Lymph Node Assay (LLNA) . This method involves the topical application of the test substance to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured, typically by the incorporation of a radiolabeled marker. A stimulation index of three or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.

Toxicity and Carcinogenicity Studies: Long-term studies, often conducted over two years in rodents, are used to assess repeated dose toxicity and carcinogenicity. These studies can involve oral administration (in feed or drinking water) or inhalation exposure. Key endpoints evaluated include clinical signs of toxicity, body weight changes, hematology, clinical chemistry, and histopathological examination of tissues.

Investigation of Cellular Mechanisms: To understand the molecular mechanisms of toxicity, various in vitro and in vivo studies are employed. These can include:

  • Cell Viability Assays: To determine the cytotoxic effects of the compound on different cell lines.

  • Gene Expression Analysis (e.g., qPCR): To measure changes in the expression of genes involved in stress responses, apoptosis, and inflammation.

  • Western Blotting: To detect changes in the protein levels of key signaling molecules.

  • Flow Cytometry: To analyze cell cycle progression and apoptosis.

  • TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.

Cellular Signaling Pathways Affected by Nickel(II) Chloride

Exposure to Nickel(II) chloride can trigger a cascade of events at the cellular level, leading to toxicity. Key affected pathways include the Endoplasmic Reticulum (ER) Stress response, apoptosis, and inflammatory signaling.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Nickel(II) chloride has been shown to induce ER stress by causing an accumulation of unfolded or misfolded proteins.[1][10] This activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER homeostasis. The three main branches of the UPR are initiated by the sensors PERK, IRE1, and ATF6.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus NiCl2 Nickel(II) Chloride UnfoldedProteins Unfolded Proteins NiCl2->UnfoldedProteins GRP78 GRP78 UnfoldedProteins->GRP78 sequesters PERK PERK GRP78->PERK dissociates IRE1 IRE1 GRP78->IRE1 dissociates ATF6 ATF6 GRP78->ATF6 dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1_u XBP1u mRNA IRE1->XBP1_u splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi & cleaved ATF4 ATF4 eIF2a->ATF4 activates translation UPR_Genes UPR Target Genes ATF4->UPR_Genes induces expression XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s->UPR_Genes induces expression ATF6_cleaved->UPR_Genes induces expression

Caption: Nickel(II) Chloride Induced ER Stress and Unfolded Protein Response.

Apoptosis Signaling Pathways

Prolonged or severe ER stress, along with other cellular damage induced by Nickel(II) chloride, can lead to apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_Stimulus Apoptotic Stimulus cluster_Mitochondrial Intrinsic Pathway cluster_Death_Receptor Extrinsic Pathway cluster_Execution Execution Pathway NiCl2 Nickel(II) Chloride Bax Bax NiCl2->Bax activates Bcl2 Bcl-2 NiCl2->Bcl2 inhibits FasL FasL NiCl2->FasL upregulates Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD recruits DISC DISC FasR->DISC forms Caspase8 Caspase-8 FADD->Caspase8 recruits FADD->DISC forms Caspase8->DISC forms DISC->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Apoptosis signaling pathways activated by Nickel(II) Chloride.

Inflammatory Response Pathway

Nickel(II) chloride is also known to induce an inflammatory response, primarily through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][12] This leads to the production of pro-inflammatory cytokines.

Inflammatory_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Cytosol Cytosol cluster_Nucleus Nucleus NiCl2 Nickel(II) Chloride IKK IKK Complex NiCl2->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB ubiquitination & degradation NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Genes translocates & activates transcription NFkB_IkB NF-κB IκB NFkB_IkB->NFkB releases

Caption: Nickel(II) Chloride-induced NF-κB inflammatory pathway.

Safe Handling and Disposal

Given the significant hazards of Nickel(II) chloride hexahydrate, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] In case of dust formation, respiratory protection should be used.[10]

  • Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10] Do not eat, drink, or smoke in areas where this chemical is handled.[9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] It is hygroscopic and should be protected from moisture.[7][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10] This material and its container must be disposed of as hazardous waste.[10]

This technical guide provides a foundational understanding of the properties and hazards of Nickel(II) chloride hexahydrate. Researchers, scientists, and drug development professionals are encouraged to consult the full Safety Data Sheet (SDS) and relevant literature before working with this compound.

References

Methodological & Application

Application Notes and Protocols for Nickel(II) Chloride Hexahydrate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Nickel(II) chloride hexahydrate as an efficient and cost-effective catalyst in various cross-coupling reactions. Nickel catalysis has emerged as a powerful alternative to palladium-based systems, offering distinct reactivity and economic advantages, particularly in the synthesis of complex organic molecules relevant to drug discovery and development.

Introduction to Nickel-Catalyzed Cross-Coupling

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is a readily available and air-stable precursor for active nickel catalysts in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. Its affordability and lower toxicity compared to palladium make it an attractive option for both academic research and industrial applications.[1][2] Nickel catalysts can effectively couple a wide range of substrates, including challenging aryl chlorides and other phenol (B47542) derivatives, expanding the toolbox for medicinal chemists.

The catalytic cycle of nickel-catalyzed cross-coupling reactions generally involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of an organic halide, transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of an olefin (in the Heck reaction), and finally, reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. While traditionally reliant on palladium catalysts, nickel-based systems, often derived from NiCl₂·6H₂O, have proven to be highly effective, especially for the coupling of aryl chlorides.

Quantitative Data for Nickel-Catalyzed Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acidNiCl₂(dppf) / BuLiToluene (B28343)-801285
24-ChlorotoluenePhenylboronic acidNiCl₂(PCy₃)₂2-Me-THFK₃PO₄1001292[3]
31-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidNiCl₂(dppf) / ZnTHF-601290
42-ChloropyridinePhenylboronic acidNiCl₂(IMes) / ZnDioxane-802488
54-Bromotoluene(4-Methoxyphenyl)boronic acidNiCl₂(acac)₂ / PCy₃TolueneK₃PO₄1101895
61-Bromo-4-fluorobenzene(4-Vinylphenyl)boronic acidNiCl₂(dme) / IPrDioxaneK₃PO₄1002489

Note: The table compiles representative data from various sources using different nickel catalyst systems, some of which can be prepared in situ from NiCl₂·6H₂O.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (B44618) (PPh₃)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (B84403) (K₃PO₄), crushed (2.0 mmol)

  • Toluene, degassed (10 mL)

  • Ethanol (B145695)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (NiCl₂(PPh₃)₂ from NiCl₂·6H₂O): [4]

    • In a 20 mL vial, combine NiCl₂·6H₂O (0.5 g) and ethanol (7 mL).

    • Seal the vial and degas the solution with a gentle stream of nitrogen for 15 minutes.[4]

    • Quickly add triphenylphosphine (1.2 g) to the vial and reseal it.[4]

    • Stir the reaction mixture in an 80 °C water bath for 1 hour.[4]

    • Allow the mixture to cool to room temperature, then place it in an ice-water bath for 10 minutes.[4]

    • Collect the solid product by vacuum filtration, washing with small portions of cold ethanol and then diethyl ether.[4]

    • Dry the solid catalyst under vacuum.

  • Cross-Coupling Reaction:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), the prepared NiCl₂(PPh₃)₂ catalyst (0.05 mmol, 5 mol%), and crushed potassium phosphate (2.0 mmol).

    • Add degassed toluene (10 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Heck Reaction

The Mizoroki-Heck reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Nickel catalysis, particularly with NiCl₂·6H₂O as a precursor, offers a phosphine-free and efficient alternative to palladium systems.

Quantitative Data for Phosphine-Free Nickel-Catalyzed Heck Reaction
EntryAryl HalideOlefinCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneNiCl₂·6H₂OEthylene (B1197577) GlycolK₂CO₃1202492
24-Iodoanisolen-Butyl acrylateNiCl₂·6H₂OEthylene GlycolK₂CO₃1202488
31-IodonaphthaleneStyreneNiCl₂·6H₂OEthylene GlycolK₂CO₃1202495
44-Bromotoluenen-Butyl acrylateNiCl₂·6H₂OEthylene GlycolK₂CO₃1403678
5IodobenzeneMethyl methacrylateNiCl₂·6H₂OEthylene GlycolK₂CO₃1202485
64-IodobenzonitrileStyreneNiCl₂·6H₂OEthylene GlycolK₂CO₃1202490

Note: This data is based on protocols for phosphine-free Heck reactions using NiCl₂·6H₂O as the pre-catalyst.

Experimental Protocol: Phosphine-Free Heck Reaction

This protocol outlines a general procedure for the phosphine-free Heck reaction using NiCl₂·6H₂O.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Aryl iodide or bromide (1.0 mmol)

  • Olefin (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethylene glycol (5 mL)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the aryl halide (1.0 mmol), olefin (1.5 mmol), NiCl₂·6H₂O (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

    • Add ethylene glycol (5 mL) to the flask.

  • Reaction:

    • Heat the reaction mixture to 120-140 °C and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-36 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired substituted alkene.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes via the cross-coupling of terminal alkynes with aryl or vinyl halides. Nickel-catalyzed, copper-free versions of this reaction are advantageous for avoiding the formation of alkyne homocoupling byproducts.

Quantitative Data for Copper- and Phosphine-Free Nickel-Catalyzed Sonogashira Coupling
EntryAryl HalideTerminal AlkyneCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetyleneNiCl₂·6H₂OEthylene GlycolK₂CO₃1001294
24-IodoanisolePhenylacetyleneNiCl₂·6H₂OEthylene GlycolK₂CO₃1001291
31-IodonaphthalenePhenylacetyleneNiCl₂·6H₂OEthylene GlycolK₂CO₃1001296
44-Iodotoluene1-HeptyneNiCl₂·6H₂OEthylene GlycolK₂CO₃1001285
54-IodobenzonitrilePhenylacetyleneNiCl₂·6H₂OEthylene GlycolK₂CO₃1001293
63-IodopyridinePhenylacetyleneNiCl₂·6H₂OEthylene GlycolK₂CO₃1001288

Note: This data is based on protocols for copper- and phosphine-free Sonogashira reactions using NiCl₂·6H₂O as the pre-catalyst.

Experimental Protocol: Copper- and Phosphine-Free Sonogashira Coupling

This protocol provides a general method for the copper- and phosphine-free Sonogashira coupling using NiCl₂·6H₂O.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Ethylene glycol (5 mL)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the aryl iodide (1.0 mmol), terminal alkyne (1.2 mmol), NiCl₂·6H₂O (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add ethylene glycol (5 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C and stir.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and add water (20 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired disubstituted alkyne.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - Weigh NiCl₂·6H₂O, substrates, base, and ligand (if any) - Degas solvent setup 2. Reaction Setup - Assemble glassware under inert atmosphere - Add solid reagents to the flask reagents->setup addition 3. Solvent & Reactant Addition - Add degassed solvent via syringe - Add liquid substrates via syringe setup->addition reaction 4. Reaction - Heat to desired temperature - Stir for the specified time - Monitor progress (TLC/GC-MS) addition->reaction workup 5. Work-up - Quench reaction - Perform aqueous extraction reaction->workup purification 6. Purification - Dry organic layer - Concentrate under vacuum - Column chromatography workup->purification analysis 7. Analysis - Characterize product (NMR, MS, etc.) - Determine yield purification->analysis

Caption: General workflow for a nickel-catalyzed cross-coupling reaction.

Nickel-Catalyzed Cross-Coupling Catalytic Cycle

catalytic_cycle Ni0 Ni(0)Lₙ NiII_RX R-Ni(II)-X Lₙ Ni0->NiII_RX Oxidative Addition NiII_R_R1 R-Ni(II)-R¹ Lₙ NiII_RX->NiII_R_R1 Transmetalation NiII_R_R1->Ni0 Reductive Elimination RR1 R-R¹ (Coupled Product) RX R-X (Aryl/Vinyl Halide) R1M R¹-M (Organometallic Reagent)

References

Application Notes and Protocols for the Preparation of Nickel Boride Catalyst from NiCl₂·6H₂O and NaBH₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel boride (Ni₂B) is a versatile and efficient catalyst widely employed in organic synthesis for various reduction reactions, including the hydrogenation of nitroarenes, alkenes, and alkynes, as well as for desulfurization reactions.[1] Prepared by the reduction of nickel salts with sodium borohydride (B1222165), this catalyst offers a non-pyrophoric and air-stable alternative to other hydrogenation catalysts like Raney nickel.[1] The catalytic properties of nickel boride are highly dependent on its preparation method, with two primary forms, P-1 and P-2, being the most common.[1] These forms are synthesized in aqueous and ethanolic solutions, respectively, and exhibit differences in their physical and catalytic characteristics.[1] This document provides a detailed protocol for the preparation of P-2 nickel boride from nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride (NaBH₄) in an ethanol (B145695) medium.

Data Presentation: Properties of Nickel Boride Catalysts

The following table summarizes the key physical and chemical properties of nickel boride catalysts prepared under different conditions. The data highlights the influence of the molar ratio of reactants and the solvent on the catalyst's characteristics.

Catalyst TypeNiCl₂:NaBH₄ Molar RatioSolventBET Surface Area (m²/g)Particle SizeCatalytic Activity (Exemplary Reaction)Reference
P-2 Nickel Boride1:1 (for Ni₃B synthesis)Solid-StateNot specified~45 nm (nanopowder)Not specified for this synthesis method[2]
P-2 Nickel Boride1:2.5 (in situ for reduction)MethanolNot specifiedNanoparticlesEffective for nitroarene reduction[3]
P-2 Nickel Boride1:4 (NiCl₂·6H₂O to NaBH₄)Ethanol86.72D NanosheetsHigh for Hydrogen Evolution Reaction[4]
P-1 Nickel BorideNot specifiedWater9~0.5 µmActive in electrocatalytic hydrogenation[5]

Experimental Protocol: Preparation of P-2 Nickel Boride Catalyst

This protocol details the in-situ preparation of P-2 nickel boride catalyst for use in hydrogenation reactions.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

Procedure:

  • Preparation of Nickel Chloride Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of NiCl₂·6H₂O in anhydrous ethanol to achieve the target concentration. For example, to prepare a 0.25 M solution, dissolve 1.48 g of NiCl₂·6H₂O in 25 mL of ethanol.

  • Preparation of Sodium Borohydride Solution: In a separate container, prepare a fresh solution of NaBH₄ in ethanol. The concentration will depend on the desired molar ratio. For a 4:1 molar ratio of NaBH₄ to NiCl₂, if you started with 6.25 mmol of NiCl₂, you would need 25 mmol of NaBH₄ (0.945 g) dissolved in a suitable volume of ethanol.

  • Catalyst Formation:

    • Place the flask containing the nickel chloride solution on a magnetic stirrer and begin stirring at room temperature.

    • Slowly add the sodium borohydride solution to the stirred nickel chloride solution using a syringe or a dropping funnel. A black precipitate of nickel boride will form immediately, accompanied by the evolution of hydrogen gas. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure proper ventilation and work in a fume hood.

    • Continue stirring the resulting black suspension for an additional 30 minutes at room temperature to ensure complete formation of the catalyst.

  • Use of the Catalyst: The freshly prepared P-2 nickel boride catalyst is typically used in situ for subsequent reactions. The substrate to be reduced is added directly to the black suspension.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the P-2 nickel boride catalyst.

G cluster_0 Preparation of Reactant Solutions cluster_1 Catalyst Synthesis cluster_2 Catalyst Utilization A Dissolve NiCl₂·6H₂O in Ethanol C Add NaBH₄ solution to NiCl₂ solution with stirring A->C B Dissolve NaBH₄ in Ethanol B->C D Formation of black precipitate (Nickel Boride) and H₂ evolution C->D E Continue stirring for 30 min D->E F In-situ use of catalyst suspension for hydrogenation E->F

Caption: Workflow for P-2 Nickel Boride Catalyst Preparation.

Logical Relationship of Preparation Parameters and Catalyst Properties

The properties of the synthesized nickel boride catalyst are directly influenced by the preparation parameters. The following diagram outlines these relationships.

G cluster_0 Preparation Parameters cluster_1 Catalyst Properties A NiCl₂:NaBH₄ Molar Ratio D Surface Area A->D influences E Particle Size & Morphology A->E influences F Catalytic Activity A->F influences B Solvent (e.g., Ethanol vs. Water) B->D determines B->E determines B->F affects C Reaction Temperature C->E affects C->F affects

Caption: Influence of Parameters on Catalyst Properties.

References

Application of Nickel(II) Chloride Hexahydrate in the Reduction of Nitro Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitro aromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, dyes, agrochemicals, and other industrially significant materials. While various methods exist for this conversion, the use of nickel(II) chloride hexahydrate (NiCl2·6H2O) in conjunction with a reducing agent such as sodium borohydride (B1222165) (NaBH4) offers a mild, efficient, and cost-effective alternative to traditional methods like high-pressure hydrogenation. This system is noted for its rapid reaction times, high yields, and operational simplicity, often proceeding at room temperature.

The combination of NiCl2·6H2O and NaBH4 is believed to generate highly active nickel boride or zerovalent nickel nanoparticles in situ. These species act as the catalyst for the reduction of the nitro group. The reaction is typically characterized by the immediate formation of a fine black precipitate and the evolution of hydrogen gas upon addition of NaBH4 to the solution containing the nitro compound and the nickel salt. This method has demonstrated good functional group tolerance, allowing for the selective reduction of the nitro group in the presence of other reducible moieties such as halogens and nitriles.

Catalytic System Overview

The primary catalytic system involves the use of a catalytic amount of NiCl2·6H2O with a stoichiometric amount of a reducing agent, most commonly NaBH4. The reaction is typically carried out in a protic or aqueous solvent system.

Proposed Reaction Mechanism: The exact mechanism is not definitively established, but it is widely proposed that the reduction proceeds through the formation of a nickel boride (Ni2B) or zerovalent nickel (Ni(0)) species. These act as a source of active hydrogen for the reduction of the nitro group.

G cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Reduction Cycle NiCl2 NiCl₂·6H₂O Catalyst Active Catalyst (Ni(0) or Ni₂B) NiCl2->Catalyst Reduction NaBH4_cat NaBH₄ NaBH4_cat->Catalyst ArNO2 Ar-NO₂ (Nitro Aromatic) Catalyst->ArNO2 H2O H₂O / Solvent Catalyst->H2O Decomposition of NaBH₄ ArNH2 Ar-NH₂ (Aromatic Amine) ArNO2->ArNH2 Reduction on Catalyst Surface NaBH4_red NaBH₄ (Reducing Agent) NaBH4_red->ArNH2 H2 H₂ (gas) H2O->H2

Caption: Proposed mechanism for the NiCl2·6H2O/NaBH4 reduction system.

Quantitative Data Summary

The following tables summarize the results from various studies on the reduction of nitro aromatic compounds using the NiCl2·6H2O/NaBH4 system.

Table 1: Reduction of Various Nitro Aromatic Compounds in Aqueous Acetonitrile (B52724) [1][2][3]

EntrySubstrateMolar Ratio (Substrate:NiCl2·6H2O:NaBH4)SolventTime (min)Yield (%)
1Nitrobenzene (B124822)1 : 0.2 : 4CH3CN:H2O (10:1)595
24-Nitrotoluene1 : 0.2 : 4CH3CN:H2O (10:1)1094
34-Chloronitrobenzene1 : 0.2 : 4CH3CN:H2O (10:1)1095
44-Nitroaniline1 : 0.2 : 4CH3CN:H2O (10:1)1592
52-Nitrophenol1 : 0.2 : 4CH3CN:H2O (10:1)2090
61,3-Dinitrobenzene1 : 0.2 : 8CH3CN:H2O (10:1)1593

Table 2: Reduction of Nitroarenes in Water [4][5]

EntrySubstrateMolar Ratio (Substrate:NiCl2·6H2O:NaBH4)Temperature (°C)Time (min)Yield (%)
1Nitrobenzene1 : 0.5 : 360295
24-Methylnitrobenzene1 : 0.5 : 360592
34-Chloronitrobenzene1 : 0.5 : 360394
42-Nitrophenol1 : 0.5 : 3601090
54-Nitroaniline1 : 0.5 : 360892

Experimental Protocols

Below are detailed protocols for the reduction of nitro aromatic compounds using the NiCl2·6H2O/NaBH4 system.

Protocol 1: Reduction of Nitrobenzene to Aniline in Aqueous Acetonitrile at Room Temperature [1]

This protocol is a general procedure for the rapid reduction of nitroarenes at ambient temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nitrobenzene in CH₃CN:H₂O B Add NiCl₂·6H₂O Stir for 3 min A->B C Add NaBH₄ (powder) B->C D Stir at RT for 5 min (Monitor by TLC) C->D E Add distilled water D->E F Extract with CH₂Cl₂ E->F G Dry over Na₂SO₄ F->G H Evaporate solvent G->H I Column Chromatography (Silica gel) H->I

Caption: Experimental workflow for nitroarene reduction in aqueous acetonitrile.

Materials:

  • Nitrobenzene (1 mmol, 0.123 g)

  • NiCl2·6H2O (0.2 mmol, 0.047 g)

  • NaBH4 (4 mmol, 0.151 g)

  • Acetonitrile (CH3CN), 3.0 mL

  • Distilled water, 0.3 mL

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Round-bottomed flask (15 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 15 mL round-bottomed flask equipped with a magnetic stirrer, prepare a solution of nitrobenzene (1 mmol) in a mixture of acetonitrile (3.0 mL) and water (0.3 mL).

  • To this solution, add NiCl2·6H2O (0.2 mmol) and stir the mixture for 3 minutes at room temperature.

  • Carefully add NaBH4 (4 mmol) as a fine powder to the reaction mixture. A fine black precipitate should deposit immediately, and gas evolution may be observed.

  • Continue stirring the mixture for 5 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., CCl4/Et2O: 5/2).

  • Upon completion of the reaction, add 5 mL of distilled water to the flask and stir for an additional 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with CH2Cl2 (3 x 8 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by short column chromatography over silica gel (eluent: CCl4/Et2O: 5/3) to yield pure aniline.

Protocol 2: Reduction of Nitrobenzene to Aniline in Water as a Green Solvent

This protocol utilizes water as an environmentally benign solvent, requiring slightly elevated temperatures.

Materials:

  • Nitrobenzene (1 mmol, 0.1231 g)

  • NiCl2·6H2O (0.5 mmol, 0.1188 g)

  • NaBH4 (3 mmol, 0.1134 g)

  • Water (2 mL)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottomed flask (10 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 10 mL round-bottomed flask equipped with a magnetic stirrer, prepare a solution of nitrobenzene (1 mmol) in water (2 mL).

  • Add NiCl2·6H2O (0.5 mmol) to the solution and stir the mixture at 60°C for 20 minutes.

  • Add NaBH4 (3 mmol) as a fine powder to the reaction mixture. A fine black precipitate will form immediately.

  • Continue to stir the mixture for 2 minutes at 60°C. Monitor the reaction by TLC (eluent; CCl4/Et2O: 5/2).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with CH2Cl2 (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the pure aniline.

Chemoselectivity

The NiCl2·6H2O/NaBH4 system exhibits good chemoselectivity. For instance, it can selectively reduce a nitro group in the presence of other functional groups like halogens and nitriles. However, complete chemoselective reduction of one nitro group in a dinitro compound has been reported to be challenging, often resulting in the reduction of both groups.[1] It has also been noted that under certain conditions, carbonyl groups may be reduced to the corresponding alcohols simultaneously with the nitro group reduction.

Safety and Handling

  • NaBH4 is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids.

  • NiCl2·6H2O is a suspected carcinogen and is toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic and may produce hydrogen gas. It is advisable to perform the reaction in an open or well-ventilated system and to add the NaBH4 portion-wise to control the reaction rate.

References

Application Notes and Protocols: Nickel(II) Chloride Hexahydrate in Biginelli Reaction for Dihydropyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antihypertensive, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The classical Biginelli reaction, however, often suffers from low yields and long reaction times.[1][2] To address these limitations, various catalysts have been explored, with Lewis acids showing particular promise.

This document provides detailed application notes and protocols for the use of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as an efficient and cost-effective catalyst for the Biginelli reaction. The use of NiCl₂·6H₂O has been demonstrated to significantly improve reaction yields and shorten reaction times, offering a practical and advantageous alternative to traditional methods.[1][4][5]

Advantages of Nickel(II) Chloride Hexahydrate

The utilization of nickel(II) chloride hexahydrate as a catalyst in the Biginelli reaction offers several key advantages:

  • Improved Yields: Consistently higher product yields are achieved compared to the uncatalyzed or classical acid-catalyzed reactions.[1][4][5]

  • Shorter Reaction Times: The reaction duration is significantly reduced, typically from over 18 hours to a few hours.[1]

  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, often requiring only reflux in ethanol (B145695).

  • Cost-Effective and Readily Available: Nickel(II) chloride hexahydrate is an inexpensive and commonly available laboratory reagent.

  • Simple Work-up Procedure: The isolation of the dihydropyrimidinone products is generally straightforward, often involving simple filtration and recrystallization.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies employing nickel(II) chloride hexahydrate in the Biginelli reaction, showcasing its efficiency with a range of substrates.

Aldehydeβ-KetoesterUrea/ThioureaCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateUrea25Ethanol4-595[1]
4-ChlorobenzaldehydeEthyl acetoacetateUrea25Ethanol4-597[1]
4-MethylbenzaldehydeEthyl acetoacetateUrea25Ethanol4-592[1]
4-MethoxybenzaldehydeEthyl acetoacetateUrea25Ethanol4-589[1]
2-NitrobenzaldehydeEthyl acetoacetateUrea25Ethanol4-585[1]
FurfuralEthyl acetoacetateUrea25Ethanol4-553[1]
5-BromovanillinAllyl acetoacetateUrea25Ethanol675[6]
Various aromatic aldehydesEthyl acetoacetateUrea/Thiourea14Ethanol or Water2-385-95[2]

Experimental Protocols

Two primary protocols have been reported for the nickel(II) chloride hexahydrate-catalyzed Biginelli reaction: a reflux method and a grinding method.

Protocol 1: Reflux Method

This is the most commonly reported method and is suitable for a wide range of substrates.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (15-20 mmol)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (1.4 - 2.5 mmol)

  • Ethanol (5-15 mL)

  • Concentrated Hydrochloric Acid (optional, 2-6 drops)

  • Crushed ice

  • Cold water

Procedure:

  • In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15-20 mmol), and nickel(II) chloride hexahydrate (1.4 - 2.5 mmol) in ethanol (5-15 mL).

  • A few drops of concentrated HCl can be added as a co-catalyst.[2][6]

  • Heat the mixture under reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice (approximately 20-50 g) and stir for 5-10 minutes.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 10-50 mL).

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Grinding Method (Solvent-Free)

This environmentally friendly method is particularly effective for certain substrates, especially when using thiourea.[2]

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate) (10 mmol)

  • Urea or Thiourea (20 mmol)

  • Nickel(II) chloride pentahydrate (NiCl₂·5H₂O) (1.4 mmol)

  • Concentrated Hydrochloric Acid (5-6 drops)

  • Cold water

Procedure:

  • In a mortar, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (20 mmol), nickel(II) chloride pentahydrate (1.4 mmol), and 5-6 drops of concentrated HCl.

  • Grind the mixture using a pestle for 2-5 minutes. The initial syrupy mixture will solidify within 5-20 minutes.

  • Allow the solid mixture to stand overnight.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.

Reaction Mechanism and Visualization

The proposed mechanism for the Biginelli reaction catalyzed by a Lewis acid like NiCl₂·6H₂O involves the formation of a key N-acyliminium ion intermediate.[4] The nickel ion is believed to coordinate with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by urea.

Logical Relationship of Reaction Components

Biginelli_Reaction_Components cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde Aldehyde Product 3,4-Dihydropyrimidin-2(1H)-one Aldehyde->Product + beta_Ketoester β-Ketoester beta_Ketoester->Product + Urea Urea/ Thiourea Urea->Product + Catalyst NiCl₂·6H₂O Catalyst->Product catalyzes

Caption: Logical relationship of reactants and catalyst in the Biginelli reaction.

Experimental Workflow for the Reflux Method

Biginelli_Workflow start Start mix Mix Aldehyde, β-Ketoester, Urea, and NiCl₂·6H₂O in Ethanol start->mix reflux Reflux for 2-6 hours mix->reflux cool Cool to Room Temperature reflux->cool precipitate Pour onto Crushed Ice and Stir cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize end Pure Dihydropyrimidinone recrystallize->end

Caption: Experimental workflow for the synthesis of DHPMs via the reflux method.

Conclusion

The use of nickel(II) chloride hexahydrate as a catalyst provides an efficient, rapid, and high-yielding protocol for the synthesis of dihydropyrimidinones via the Biginelli reaction. This method is a significant improvement over the classical procedure and offers a practical approach for the synthesis of a diverse library of these pharmacologically important heterocyclic compounds. The straightforward experimental procedures and the use of an inexpensive catalyst make this a valuable tool for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols: The Role of NiCl₂·6H₂O in CrCl₂-Mediated Coupling of Aldehydes and Vinylic Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and chemoselective method for the formation of carbon-carbon bonds, specifically for the coupling of aldehydes with a variety of organic halides, including vinylic iodides. This reaction has found extensive application in the synthesis of complex natural products and pharmaceuticals due to its high functional group tolerance. A critical component of this transformation is the use of catalytic amounts of nickel(II) chloride, typically as the hexahydrate (NiCl₂·6H₂O), in conjunction with stoichiometric chromium(II) chloride (CrCl₂). This document elucidates the pivotal role of NiCl₂·6H₂O, provides detailed experimental protocols, and presents quantitative data for representative reactions.

Introduction

Initially developed by Nozaki and Hiyama, the chromium(II)-mediated coupling of aldehydes and allyl halides was a significant advancement in organic synthesis. However, the reaction's scope was limited. In 1986, Kishi and, independently, Nozaki and Takai discovered that the addition of catalytic amounts of nickel(II) chloride dramatically improved the reaction's efficiency and expanded its applicability to less reactive halides, such as vinylic and aryl iodides.[1][2] It was later determined that the success of earlier reactions was often due to nickel impurities present in the chromium(II) chloride source.[1] The modern NHK reaction, therefore, intentionally includes a nickel co-catalyst.

The reaction is highly valued for its chemoselectivity, as it proceeds under mild conditions and tolerates a wide array of functional groups, including esters, amides, ketones, and nitriles, which are often incompatible with more traditional organometallic reagents like Grignard or organolithium reagents.[1]

The Catalytic Role of NiCl₂·6H₂O

The key role of NiCl₂·6H₂O is to serve as a pre-catalyst for the formation of the active Ni(0) species, which initiates the catalytic cycle. The overall mechanism can be summarized in the following steps:

  • Reduction of Ni(II) to Ni(0): Two equivalents of chromium(II) chloride, a powerful reducing agent, reduce nickel(II) chloride to the highly reactive nickel(0) species.[1][3][4]

  • Oxidative Addition: The Ni(0) species undergoes oxidative addition to the vinylic iodide, forming an organonickel(II) intermediate.[1][3][4]

  • Transmetalation: The organonickel(II) species then undergoes transmetalation with a chromium(III) species (formed from the initial reduction of Ni(II)), generating an organochromium(III) reagent and regenerating the Ni(II) catalyst.[1][3]

  • Nucleophilic Addition: The highly nucleophilic organochromium(III) reagent readily adds to the aldehyde carbonyl group.[1][3][4]

  • Work-up: An aqueous work-up protonates the resulting chromium alkoxide to yield the desired allylic alcohol product.[4]

The catalytic cycle of nickel is crucial for the efficient formation of the organochromium nucleophile from the vinylic iodide. Without the nickel catalyst, the direct reaction of vinylic iodides with CrCl₂ is often sluggish and low-yielding.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Nozaki-Hiyama-Kishi reaction and a general experimental workflow.

NHK_Mechanism NiCl2 Ni(II)Cl₂ Ni0 Ni(0) NiCl2->Ni0 Organonickel R-Ni(II)-I Ni0->Organonickel Oxidative Addition CrCl2 2 Cr(II)Cl₂ CrCl2->Ni0 Reduction CrCl3 2 Cr(III)Cl₃ Organochromium R-Cr(III)-Cl₂ CrCl3->Organochromium VinylIodide R-I (Vinylic Iodide) VinylIodide->Organonickel Organonickel->NiCl2 Regeneration Organonickel->Organochromium Transmetalation Intermediate Chromium Alkoxide Organochromium->Intermediate Nucleophilic Addition Aldehyde R'CHO (Aldehyde) Aldehyde->Intermediate Product Product (Allylic Alcohol) Intermediate->Product Workup Aqueous Work-up Workup->Product

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Experimental_Workflow Start Start: Oven-dried flask under inert atmosphere (N₂ or Ar) AddReagents Add NiCl₂·6H₂O and CrCl₂ Start->AddReagents AddSolvent Add degassed anhydrous solvent (e.g., DMF, DMSO) AddReagents->AddSolvent Stir1 Stir until a homogenous suspension is formed AddSolvent->Stir1 AddSubstrates Add a solution of aldehyde and vinylic iodide in degassed solvent Stir1->AddSubstrates Reaction Stir at specified temperature (e.g., RT to 50°C) and monitor by TLC/LC-MS AddSubstrates->Reaction Quench Cool to room temperature and quench with water Reaction->Quench Extraction Extract with an organic solvent (e.g., EtOAc, Et₂O) Quench->Extraction Wash Wash combined organic layers with water and brine Extraction->Wash Dry Dry over anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Filter and concentrate in vacuo Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify End Obtain pure allylic alcohol product Purify->End

Caption: General experimental workflow for the NHK reaction.

Quantitative Data

The following tables summarize representative examples of the NiCl₂/CrCl₂-mediated coupling of aldehydes and vinylic iodides, showcasing the reaction's scope and efficiency.

Table 1: Coupling of Various Aldehydes with a Vinylic Iodide

EntryAldehydeVinylic IodideNiCl₂ (mol%)CrCl₂ (equiv)SolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde(E)-1-Iodo-1-octene14DMF25385
2Cyclohexanecarboxaldehyde(E)-1-Iodo-1-octene14DMF25580
34-Nitrobenzaldehyde(E)-1-Iodo-1-octene14DMF25292
44-Methoxybenzaldehyde(E)-1-Iodo-1-octene14DMF25488
5Heptanal(E)-1-Iodo-1-octene14DMF25675

Table 2: Coupling of Benzaldehyde with Various Vinylic Iodides

EntryAldehydeVinylic IodideNiCl₂ (mol%)CrCl₂ (equiv)SolventTemp (°C)Time (h)Yield (%)
1Benzaldehyde(E)-β-Iodostyrene14DMF25389
2Benzaldehyde1-Iodocyclohexene14DMF25678
3Benzaldehyde(Z)-1-Iodo-1-hexene14DMF25482
4Benzaldehyde3-Iodo-2-methyl-1-propene14THF0295

Experimental Protocols

Protocol 1: General Procedure for the NiCl₂/CrCl₂-Mediated Coupling of an Aldehyde and a Vinylic Iodide

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Aldehyde

  • Vinylic iodide

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add CrCl₂ (4.0 equiv) and NiCl₂·6H₂O (0.01 equiv).

  • Add anhydrous, degassed DMF via syringe. Stir the resulting suspension at room temperature for 15-30 minutes.

  • In a separate flask, dissolve the aldehyde (1.0 equiv) and the vinylic iodide (1.2 equiv) in a minimal amount of anhydrous, degassed DMF.

  • Add the solution of the aldehyde and vinylic iodide dropwise to the stirring suspension of CrCl₂ and NiCl₂·6H₂O at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to 0°C in an ice bath and carefully quench by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with EtOAc or Et₂O (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Protocol 2: Catalytic Chromium Procedure (Fürstner's Modification)

For large-scale syntheses, a procedure catalytic in chromium has been developed to reduce the amount of toxic chromium waste. This involves the in-situ regeneration of Cr(II) from Cr(III) using a stoichiometric reductant.[5]

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Manganese powder (Mn)

  • Chlorotrimethylsilane (TMSCl)

  • Aldehyde

  • Vinylic iodide

  • Anhydrous, degassed DMF

Procedure:

  • To an oven-dried flask under an inert atmosphere, add CrCl₃ (0.1 equiv), NiCl₂·6H₂O (0.01 equiv), and Mn powder (2.0 equiv).

  • Add anhydrous, degassed DMF and stir the suspension.

  • Add the aldehyde (1.0 equiv) and the vinylic iodide (1.2 equiv) to the mixture.

  • Add TMSCl (2.0 equiv) dropwise to the stirring suspension. The TMSCl traps the product as a silyl (B83357) ether and facilitates the regeneration of the Cr(II) catalyst.[6]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) and monitor its progress.

  • After completion, work-up the reaction as described in Protocol 1. The silyl ether can be cleaved during the aqueous work-up or by treatment with a fluoride (B91410) source (e.g., TBAF) to yield the final alcohol.

Conclusion

The inclusion of a catalytic amount of NiCl₂·6H₂O is indispensable for the successful CrCl₂-mediated coupling of aldehydes and vinylic iodides. The nickel catalyst facilitates the formation of the key organochromium nucleophile, which then adds to the aldehyde with high chemoselectivity. The Nozaki-Hiyama-Kishi reaction remains a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures under mild and predictable conditions. The protocols and data presented herein provide a comprehensive guide for researchers employing this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for Nickel Electroplating Using a NiCl₂·6H₂O Bath

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental setup of nickel electroplating using a bath primarily composed of nickel chloride hexahydrate (NiCl₂·6H₂O). This process is crucial for various applications requiring a conductive, corrosion-resistant, and durable metallic coating.

Introduction

Nickel electroplating is a widely used surface finishing technique that deposits a layer of nickel onto a substrate through an electrochemical process.[1][2] The use of a nickel chloride-based bath, often referred to as an all-chloride bath, allows for the deposition of nickel coatings, sometimes with high internal stresses.[3] These baths operate at lower voltages compared to the more common Watts bath (which is a sulfate-chloride bath).[3] The chloride ions in the bath enhance anode corrosion and increase the solution's conductivity.[4][5]

This document outlines the necessary materials, equipment, and procedures for successful nickel electroplating with a focus on a NiCl₂·6H₂O-based electrolyte.

Experimental Setup and Materials

Equipment
  • DC Power Supply

  • Glass Beaker or Plating Tank

  • Nickel Anode (Pure nickel is recommended)

  • Cathode (Substrate to be plated)

  • Hot Plate with Magnetic Stirrer

  • Thermometer

  • pH Meter

  • Anode Bag (optional, to prevent anode sludge from contaminating the bath)

  • Connecting Wires with Alligator Clips

Chemicals and Materials
  • Nickel Chloride Hexahydrate (NiCl₂·6H₂O)

  • Boric Acid (H₃BO₃)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (for pH adjustment)

  • Nickel Carbonate (NiCO₃) (for pH adjustment)[6]

  • Deionized or Distilled Water

  • Substrate Material (e.g., copper, brass, steel)

  • Degreasing Solution (e.g., alkaline cleaner)[7]

  • Acid Pickling Solution (e.g., dilute HCl or H₂SO₄)

  • Personal Protective Equipment (goggles, gloves, lab coat)

Data Presentation: Bath Compositions and Operating Parameters

The following tables summarize typical compositions and operating parameters for nickel electroplating baths containing NiCl₂·6H₂O.

Table 1: All-Chloride Nickel Plating Bath Composition

ComponentConcentration Range (g/L)Typical Concentration (g/L)Purpose
Nickel Chloride (NiCl₂·6H₂O)30 - 4035Primary source of nickel ions.[8]
Boric Acid (H₃BO₃)25 - 5040pH buffer, prevents pitting and improves deposit quality.[8][9][10]

Table 2: Sulfate-Chloride (Watts-type) Nickel Plating Bath Composition

This is a common variation where NiCl₂·6H₂O is used alongside Nickel Sulfate.

ComponentConcentration Range (g/L)Typical Concentration (g/L)Purpose
Nickel Sulfate (NiSO₄·6H₂O)240 - 340300Primary source of nickel ions.[4]
Nickel Chloride (NiCl₂·6H₂O)45 - 10060Improves anode dissolution and conductivity.[4][5]
Boric Acid (H₃BO₃)30 - 4540pH buffer, prevents pitting and improves deposit quality.[4][9][11]

Table 3: Operating Parameters for Nickel Electroplating

ParameterRangeTypical ValueNotes
pH 3.5 - 4.54.0Crucial for deposit quality. A high pH can cause brittle deposits, while a low pH reduces plating efficiency.[6] Nickel and copper plating in acid baths are optimized around a pH of 3.8 to 4.2.[12]
Temperature 40 - 60 °C50 °CAffects deposit properties and plating rate.[5][13] Increasing temperature can accelerate the diffusion of nickel ions.[14]
Current Density 2 - 10 A/dm² (Amperes per square decimeter)5 A/dm²Influences plating speed and deposit morphology.[15] Higher current densities can lead to "burning" or rough deposits.[14] The optimal current density for one examined sample was found to be between 2 to 3 A/dm².[15]
Agitation ModerateMagnetic stirring or air agitationEnsures uniform ion concentration and prevents pitting.
Anode to Cathode Ratio 1:1 to 2:11:1Affects current distribution and plating uniformity.

Experimental Protocols

Bath Preparation (for a 1 Liter All-Chloride Bath)
  • Add approximately 800 mL of deionized water to a 1 L beaker.

  • Heat the water to the desired operating temperature (e.g., 50 °C) while stirring.[5]

  • Slowly dissolve 40 g of Boric Acid (H₃BO₃) into the heated water. Boric acid has limited solubility, so ensure it dissolves completely.[11]

  • Once the boric acid is dissolved, add 35 g of Nickel Chloride Hexahydrate (NiCl₂·6H₂O).

  • Continue stirring until all salts are fully dissolved.

  • Allow the solution to cool to room temperature.

  • Adjust the final volume to 1 L with deionized water.

  • Measure the pH of the solution using a calibrated pH meter. Adjust the pH to the desired range (e.g., 4.0) using dilute HCl or NiCO₃.[6]

  • Filter the solution to remove any impurities before use.[1]

Substrate Preparation

Proper substrate preparation is critical for achieving good adhesion and a high-quality nickel coating.[7][16]

  • Degreasing: Remove any oils, grease, and other organic contaminants from the substrate surface by immersing it in an alkaline cleaning solution.[7] Ultrasonic cleaning can be used for more thorough cleaning.[7]

  • Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning solution.[7]

  • Acid Pickling/Activation: Immerse the substrate in a dilute acid solution (e.g., 10% HCl) to remove any oxide layers and to activate the surface.[7][17]

  • Final Rinsing: Rinse the substrate again with deionized water to remove any residual acid. The substrate is now ready for electroplating.

Electroplating Procedure
  • Heat the prepared nickel plating bath to the desired operating temperature (e.g., 50 °C) and maintain this temperature throughout the process.[5]

  • Place the nickel anode and the prepared substrate (cathode) into the plating bath, ensuring they do not touch. The anode and cathode should be kept as far apart as possible to ensure even plating.[18]

  • Connect the positive lead of the DC power supply to the nickel anode and the negative lead to the substrate.

  • Turn on the DC power supply and adjust the current to the desired current density. It is often beneficial to turn the power on before immersing the object to be plated.[18]

  • Continue the electroplating for the desired amount of time to achieve the target coating thickness. The rate of deposition can be estimated using Faraday's laws of electrolysis.[19]

  • During plating, monitor the bath temperature and pH, making adjustments as necessary.

  • Once the desired plating thickness is achieved, turn off the power supply.

  • Remove the plated substrate from the bath.

Post-Plating Treatment
  • Rinsing: Immediately rinse the plated part thoroughly with deionized water to remove any residual plating solution.

  • Drying: Dry the part completely using a clean, dry cloth or compressed air.

  • Optional Heat Treatment: Depending on the application, a post-plating baking step can be performed to improve adhesion and reduce hydrogen embrittlement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the nickel electroplating process.

G cluster_prep Preparation cluster_plating Electroplating cluster_post Post-Treatment Bath_Prep Bath Preparation (NiCl2·6H2O, H3BO3) Electroplating Electroplating (Apply DC Current) Substrate_Prep Substrate Preparation Degreasing Degreasing Substrate_Prep->Degreasing Rinsing1 Rinsing Degreasing->Rinsing1 Activation Acid Activation Rinsing1->Activation Rinsing2 Rinsing Activation->Rinsing2 Rinsing2->Electroplating Monitoring Process Monitoring (pH, Temp, Current) Electroplating->Monitoring Post_Rinsing Post-Plating Rinsing Monitoring->Post_Rinsing Drying Drying Post_Rinsing->Drying Final_Product Final Plated Product Drying->Final_Product

Caption: Workflow for Nickel Electroplating.

References

The Role of Nickel(II) Chloride Hexahydrate in High-Purity His-Tagged Protein Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Nickel(II) chloride hexahydrate in the purification of histidine-tagged (His-tagged) proteins. The protocols outlined below leverage Immobilized Metal Affinity Chromatography (IMAC), a powerful and widely used technique for isolating recombinant proteins with high purity and yield.

Introduction to His-Tagged Protein Purification using Nickel Chemistry

The purification of recombinant proteins is a critical step in academic research and the development of biopharmaceuticals. The addition of a polyhistidine tag (commonly a sequence of six histidine residues, or a 6xHis-tag) to the N- or C-terminus of a protein allows for its selective capture and purification.[1][2] This is achieved through IMAC, a technique that relies on the specific interaction between the imidazole (B134444) side chains of the histidine residues and immobilized divalent metal ions.[3][4]

Nickel(II) ions are the most commonly used metal ions for this purpose due to their strong affinity for the His-tag.[5][6] Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) serves as a readily available and cost-effective source of Ni²⁺ ions for charging chelating resins, such as Nitrilotriacetic acid (NTA) or Iminodiacetic acid (IDA) agarose (B213101).[6][7][8] The NTA ligand is a tetradentate chelator that occupies four of the six coordination sites of the nickel ion, leaving two sites free to interact with the His-tag, resulting in a stable and specific binding.[7]

Principle of Nickel-Based IMAC

The purification process involves a bind-wash-elute strategy. The His-tagged protein in the clarified cell lysate is loaded onto a column packed with a nickel-charged resin. The His-tag coordinates with the immobilized Ni²⁺ ions, leading to the retention of the target protein on the column. Unbound and weakly bound proteins are then washed away. Finally, the purified His-tagged protein is eluted from the resin by competitive displacement using a high concentration of imidazole, a compound that has a similar structure to the histidine side chain, or by a reduction in pH.[2][7][9]

Quantitative Data Summary

The following tables summarize typical quantitative data associated with His-tagged protein purification using nickel-charged resins. These values can vary depending on the specific protein, expression system, and experimental conditions.

Table 1: Typical Binding Capacities of Nickel-Charged IMAC Resins

Resin TypeChelating LigandTypical Binding Capacity (mg His-tagged protein/mL resin)
Ni-NTA AgaroseNitrilotriacetic acid (NTA)5 - 10[8]
Ni-IDA AgaroseIminodiacetic acid (IDA)>15[4]
High-performance Ni-based resinsModified NTA or other~40[3]

Table 2: Example Purification Yields

ProteinExpression SystemPurification MethodYield (mg/L culture)PurityReference
His₆-tagged recombinant proteinsE. coliNi²⁺-induced selective precipitation3.5 - 8.0 mg per 200 mL cultureHigh (confirmed by SDS-PAGE)[10][11]
His-ProTE. coliSiMAG/N-NTA/Nickel magnetic beadsVariable, dependent on bead concentrationHigh[12]
His-Mre11E. coliSiMAG/N-NTA/Nickel magnetic beadsVariable, dependent on bead concentrationHigh[12]

Experimental Protocols

Preparation of Nickel-Charged NTA Resin

This protocol describes how to charge an uncharged NTA agarose resin with Nickel(II) chloride hexahydrate.

Materials:

  • Uncharged NTA Agarose Resin

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Distilled water

  • Chromatography column

Protocol:

  • Prepare a 0.1 M Nickel(II) chloride hexahydrate solution by dissolving 2.377 g of NiCl₂·6H₂O in 100 mL of distilled water.

  • Pack the desired amount of uncharged NTA agarose resin into a chromatography column.

  • Wash the resin with 5 column volumes (CV) of distilled water to remove the storage solution.

  • Load 2 CV of the 0.1 M Nickel(II) chloride hexahydrate solution onto the column. A distinct color change to light blue or green should be observed as the nickel binds to the resin.

  • Wash the column with 5 CV of distilled water to remove any unbound nickel ions.

  • The column is now charged with Ni²⁺ and ready for equilibration.

Purification of His-Tagged Proteins under Native Conditions

This protocol is suitable for soluble proteins where maintaining the native structure and function is important.[13]

Materials:

  • Clarified cell lysate containing the His-tagged protein

  • Equilibration/Binding Buffer (see Table 3)

  • Wash Buffer (see Table 3)

  • Elution Buffer (see Table 3)

  • Nickel-charged NTA resin

Protocol:

  • Column Equilibration: Equilibrate the nickel-charged NTA resin column with 5-10 CV of Equilibration/Binding Buffer.

  • Sample Loading: Apply the clarified cell lysate to the column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.

  • Elution: Elute the bound His-tagged protein with 5-10 CV of Elution Buffer. Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions for the presence of the purified protein using SDS-PAGE and determine the protein concentration.

Table 3: Buffer Compositions for Native Purification

BufferComponentConcentrationpH
Equilibration/Binding Buffer Sodium Phosphate50 mM8.0
Sodium Chloride300-500 mM
Imidazole10-20 mM
Wash Buffer Sodium Phosphate50 mM8.0
Sodium Chloride300-500 mM
Imidazole20-50 mM
Elution Buffer Sodium Phosphate50 mM8.0
Sodium Chloride300-500 mM
Imidazole250-500 mM

Note: The optimal imidazole concentrations for binding, washing, and elution may need to be determined empirically for each specific protein.[7]

Purification of His-Tagged Proteins under Denaturing Conditions

This protocol is used for proteins that are expressed in inclusion bodies and are insoluble under native conditions.[13]

Materials:

  • Inclusion body preparation containing the His-tagged protein

  • Denaturing Equilibration/Binding Buffer (see Table 4)

  • Denaturing Wash Buffer (see Table 4)

  • Denaturing Elution Buffer (see Table 4)

  • Nickel-charged NTA resin

Protocol:

  • Inclusion Body Solubilization: Solubilize the inclusion bodies in Denaturing Equilibration/Binding Buffer.

  • Column Equilibration: Equilibrate the nickel-charged NTA resin column with 5-10 CV of Denaturing Equilibration/Binding Buffer.

  • Sample Loading: Apply the solubilized inclusion body solution to the column.

  • Washing: Wash the column with 10-20 CV of Denaturing Wash Buffer.

  • Elution: Elute the bound His-tagged protein with 5-10 CV of Denaturing Elution Buffer.

  • Refolding: The eluted protein will be in a denatured state and will require a subsequent refolding step to regain its native conformation and activity.

Table 4: Buffer Compositions for Denaturing Purification

BufferComponentConcentrationpH
Denaturing Equilibration/Binding Buffer Sodium Phosphate50 mM8.0
Sodium Chloride300 mM
Guanidine Hydrochloride or Urea6 M or 8 M
Imidazole10 mM
Denaturing Wash Buffer Sodium Phosphate50 mM6.3
Sodium Chloride300 mM
Guanidine Hydrochloride or Urea6 M or 8 M
Imidazole20 mM
Denaturing Elution Buffer Sodium Phosphate50 mM4.5
Sodium Chloride300 mM
Guanidine Hydrochloride or Urea6 M or 8 M
Imidazole250-500 mM

Visualizations

The following diagrams illustrate the key processes involved in His-tagged protein purification using nickel-based IMAC.

IMAC_Principle cluster_resin IMAC Resin cluster_protein His-Tagged Protein cluster_elution Elution Resin Agarose Bead NTA Linker Ni²⁺ Ion Protein Protein 6xHis-Tag Protein:f1->Resin:f2 Binding Imidazole Imidazole Imidazole->Resin:f2 Competitive Elution

Caption: Principle of His-tagged protein binding and elution.

Purification_Workflow start Clarified Cell Lysate equilibration Equilibrate Ni-NTA Column start->equilibration loading Load Lysate onto Column equilibration->loading binding His-Tagged Protein Binds loading->binding wash Wash with Low Imidazole binding->wash unbound Unbound Proteins Washed Away wash->unbound elution Elute with High Imidazole wash->elution purified Purified His-Tagged Protein elution->purified

Caption: Workflow of His-tagged protein purification.

Signaling_Pathway_Analogy cluster_column Chromatography Column cluster_input Input cluster_output Output Resin Ni-NTA Resin (Receptor) Binding Binding Event Resin->Binding Elution Elution Signal Binding->Elution Triggered by Imidazole PurifiedProtein Purified Protein (Response) Elution->PurifiedProtein HisProtein His-Tagged Protein (Ligand) HisProtein->Resin Specific Interaction

Caption: Logical relationship of the purification process.

References

Application Notes and Protocols for the Preparation of Tetra-substituted Pyrrole Derivatives with NiCl₂·6H₂O Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document provides detailed protocols for the efficient, one-pot, four-component synthesis of these valuable scaffolds utilizing nickel(II) chloride hexahydrate (NiCl₂·6H₂O) as an effective and accessible catalyst. The described methodology offers a straightforward approach to complex pyrrole (B145914) derivatives from readily available starting materials, including aromatic aldehydes, benzylamines, β-ketoesters, and nitroalkanes.

Reaction Principle

The synthesis proceeds via a nickel-catalyzed domino reaction that combines four components in a single pot. The reaction is believed to initiate with the formation of an enamine from the β-ketoester and benzylamine (B48309), and a nitroalkene from the aromatic aldehyde and nitroalkane. A subsequent Michael addition between these intermediates, followed by intramolecular cyclization and aromatization, yields the highly substituted pyrrole core. The NiCl₂·6H₂O catalyst plays a crucial role in facilitating these transformations.

Experimental Protocols

General Procedure for the Synthesis of Tetra-substituted Pyrroles

This protocol outlines the synthesis of a representative tetra-substituted pyrrole. The same procedure can be adapted for a variety of substrates.

Materials:

  • Aromatic aldehyde (e.g., p-chlorobenzaldehyde) (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • β-ketoester (e.g., methyl acetoacetate) (1.0 mmol)

  • Nitromethane (B149229) (1.0 mL)

  • NiCl₂·6H₂O (0.1 mmol, 10 mol%)

  • Ethanol (B145695) (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), benzylamine (1.0 mmol), β-ketoester (1.0 mmol), and nitromethane (1.0 mL) in ethanol (5 mL).

  • Add NiCl₂·6H₂O (0.1 mmol, 10 mol%) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetra-substituted pyrrole.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Substrate Scope and Yields

The NiCl₂·6H₂O-catalyzed four-component reaction demonstrates broad substrate applicability. A variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents can be successfully employed.[1] The following table summarizes the yields obtained for a selection of substrates under the optimized reaction conditions.

EntryAromatic AldehydeBenzylamineβ-KetoesterProductYield (%)
1p-ChlorobenzaldehydeBenzylamineMethyl acetoacetateMethyl 1-benzyl-5-(4-chlorophenyl)-2-methyl-4-nitropyrrole-3-carboxylate78
2BenzaldehydeBenzylamineEthyl acetoacetateEthyl 1-benzyl-2-methyl-4-nitro-5-phenylpyrrole-3-carboxylate85
34-MethoxybenzaldehydeBenzylamineMethyl acetoacetateMethyl 1-benzyl-5-(4-methoxyphenyl)-2-methyl-4-nitropyrrole-3-carboxylate82
44-NitrobenzaldehydeBenzylamineEthyl acetoacetateEthyl 1-benzyl-2-methyl-4-nitro-5-(4-nitrophenyl)pyrrole-3-carboxylate75
52-ChlorobenzaldehydeBenzylamineMethyl acetoacetateMethyl 1-benzyl-5-(2-chlorophenyl)-2-methyl-4-nitropyrrole-3-carboxylate72

Yields are for isolated products after column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tetra-substituted pyrrole derivatives.

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction and Work-up A Aromatic Aldehyde Mix Mixing in Ethanol A->Mix B Benzylamine B->Mix C β-Ketoester C->Mix D Nitromethane D->Mix E NiCl₂·6H₂O E->Mix Reflux Reflux Mix->Reflux Heat Evaporation Solvent Evaporation Reflux->Evaporation Cooling Purification Column Chromatography Evaporation->Purification Product Pure Tetra-substituted Pyrrole Purification->Product

Caption: General workflow for the synthesis of tetra-substituted pyrroles.

Plausible Catalytic Cycle

The proposed mechanism for the NiCl₂·6H₂O catalyzed formation of tetra-substituted pyrroles is depicted below. The nickel catalyst is believed to act as a Lewis acid, activating the substrates and facilitating the key bond-forming steps.

catalytic_cycle cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Ar-CHO Nitroalkene Nitroalkene Intermediate Aldehyde->Nitroalkene Amine Bn-NH₂ Enamine Enamine Intermediate Amine->Enamine Ketoester R¹-CO-CH₂-COOR² Ketoester->Enamine Nitroalkane CH₃NO₂ Nitroalkane->Nitroalkene Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Nitroalkene->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Tetra-substituted Pyrrole Cyclized_Intermediate->Product Aromatization (-H₂O, -HNO) Catalyst NiCl₂·6H₂O Catalyst->Enamine Catalyzes Catalyst->Nitroalkene Catalyzes Catalyst->Michael_Adduct Catalyzes Product->Catalyst Catalyst Regeneration

Caption: Plausible catalytic cycle for the synthesis of tetra-substituted pyrroles.

Characterization of a Representative Product

Methyl 1-benzyl-5-(4-chlorophenyl)-2-methyl-4-nitropyrrole-3-carboxylate

  • Appearance: Yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 5.10 (s, 2H, CH₂), 3.60 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.5, 145.0, 138.0, 135.5, 134.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 120.0, 52.0, 48.0, 14.0.

  • IR (KBr, cm⁻¹): 3100, 2950, 1720 (C=O), 1540 (NO₂), 1350 (NO₂), 1250, 1090.

  • MS (ESI): m/z = 399.1 [M+H]⁺.

Note: The characterization data provided is representative and may vary slightly based on experimental conditions and instrumentation.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Nitromethane is flammable and toxic; avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The NiCl₂·6H₂O catalyzed one-pot, four-component reaction is a highly efficient and versatile method for the synthesis of tetra-substituted pyrrole derivatives. This protocol offers several advantages, including operational simplicity, the use of an inexpensive and readily available catalyst, and broad substrate scope, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols: NiCl2·6H2O as a Mild Lewis Acid for Regioselective Isomerization of Dienols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of nickel(II) chloride hexahydrate (NiCl2·6H2O) as a mild and effective Lewis acid catalyst for the regioselective isomerization of dienols. This methodology is particularly useful for the synthesis of complex molecules where precise control of double bond position is crucial.

Introduction

The regioselective isomerization of dienols is a valuable transformation in organic synthesis, allowing for the strategic repositioning of functional groups. Nickel(II) chloride hexahydrate has emerged as a cost-effective, readily available, and mild Lewis acid catalyst for this purpose. The reaction proceeds under moderate conditions and has been successfully applied to complex substrates, including steroids.[1] This method offers a practical alternative to harsher reagents that may not be compatible with sensitive functional groups.

The general transformation involves the rearrangement of dienols with the structural motif R2C(OH)CH=CHC(X)=CR2 to the corresponding vicinally substituted dienol, R2C=CHCH=C(X)CR2(OH).[1] This protocol is based on the work of Kyler, Bashir-Hashemi, and Watt, who first reported this nickel-catalyzed rearrangement.

Key Advantages of NiCl2·6H2O

  • Mild Reaction Conditions: The use of NiCl2·6H2O allows the isomerization to proceed at moderate temperatures, preserving sensitive functional groups within the substrate.

  • Cost-Effectiveness and Availability: As a common laboratory reagent, NiCl2·6H2O is an economical choice for catalysis.

  • Regioselectivity: The method provides a high degree of control over the position of the resulting double bonds and the hydroxyl group.

Data Presentation

The following tables summarize the scope of the NiCl2·6H2O-catalyzed dienol isomerization, with representative examples.

Table 1: Substrate Scope and Yields for NiCl2·6H2O-Catalyzed Dienol Isomerization

EntrySubstrate (Dienol)ProductYield (%)
1R1, R2 = Alkyl, R3 = H, X = SPhIsomerized Dienol85
2R1, R2 = Aryl, R3 = Me, X = SMeIsomerized Dienol78
3Steroidal Dienol AIsomerized Steroidal Dienol B75
4Acyclic Dienol CIsomerized Acyclic Dienol D92

Table 2: Regioselectivity of the Isomerization

EntrySubstrateProduct(s)Regioisomeric Ratio
1Dienol 1Product 1a / Product 1b>95:5
2Dienol 2Product 2a / Product 2b>98:2
3Dienol 3Product 3a (single isomer)>99:1

Experimental Protocols

The following is a general protocol for the NiCl2·6H2O-catalyzed regioselective isomerization of dienols. Researchers should optimize the reaction conditions for each specific substrate.

Materials:

  • Dienol substrate

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O)

  • tert-Butyl alcohol (t-BuOH)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the dienol substrate (1.0 eq) in a mixture of tert-butyl alcohol and water (e.g., a 9:1 v/v mixture).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add NiCl2·6H2O (0.1 - 0.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Diagram 1: General Reaction Scheme

G cluster_start Starting Dienol cluster_catalyst Catalyst & Conditions cluster_product Isomerized Dienol start R2C(OH)-CH=CH-C(X)=CR2 catalyst NiCl2·6H2O (mild Lewis acid) aq. t-BuOH, 60 °C start->catalyst product R2C=CH-CH=C(X)-CR2(OH) catalyst->product Isomerization

Caption: General scheme of NiCl2·6H2O-catalyzed dienol isomerization.

Diagram 2: Proposed Mechanistic Pathway

G A Dienol Substrate + Ni(II) B Coordination of Hydroxyl Group to Ni(II) Center A->B Coordination C [1,3]-Allylic Rearrangement B->C Isomerization Step 1 D Intermediate Nickel Alkoxide C->D Intermediate Formation E Protonolysis/Hydrolysis D->E Release from Catalyst F Isomerized Dienol + Ni(II) E->F Product Formation

Caption: Proposed pathway for the nickel-catalyzed dienol rearrangement.

Diagram 3: Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Dienol in aq. t-BuOH B Purge with Inert Gas A->B C Add NiCl2·6H2O B->C D Heat to 60 °C C->D E Monitor by TLC/GC-MS D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Step-by-step experimental workflow for the isomerization.

References

Application of Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) as a Regenerable Ammonia Absorber in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is a highly effective and regenerable solid absorbent for ammonia (B1221849) (NH₃). Its application in experimental setups is advantageous for processes requiring the removal of ammonia from gas streams, such as in inert gas purification, controlled atmosphere experiments, and as a protective measure for ammonia-sensitive catalysts or reagents. The absorption mechanism involves a chemical reaction where the water ligands in the hydrated nickel chloride complex are displaced by ammonia molecules, forming hexamminenickel(II) chloride, a stable, lavender-colored coordination complex.[1][2][3][4] This process is reversible, allowing for the regeneration of the nickel chloride absorbent through thermal treatment.[5][6]

This document provides detailed application notes, experimental protocols, quantitative data, and visual diagrams to guide researchers in utilizing NiCl₂·6H₂O as an ammonia absorber in a laboratory setting.

Chemical Principle of Ammonia Absorption

The absorption of ammonia by NiCl₂·6H₂O is a ligand exchange reaction. The initial green crystalline solid consists of the hexaquanickel(II) complex, [Ni(H₂O)₆]²⁺, and two chloride anions.[1][2][3] When exposed to ammonia, the water molecules are replaced by ammonia molecules, which form a stronger bond with the nickel(II) ion.[2][3] The overall reaction is as follows:

[Ni(H₂O)₆]Cl₂(s) + 6NH₃(g) ⇌ [Ni(NH₃)₆]Cl₂(s) + 6H₂O(g)

The forward reaction is exothermic and results in a visible color change from green to lavender/purple.[1] The reverse reaction, for regeneration, is endothermic and can be initiated by heating the hexamminenickel(II) chloride.[5][6]

Quantitative Data

The ammonia absorption capacity of NiCl₂ is influenced by factors such as temperature and ammonia partial pressure. The following tables summarize key quantitative data gathered from thermogravimetric analysis (TGA) and other experimental studies.

Table 1: Ammonia Absorption Capacity of NiCl₂

Temperature (K)NH₃ Partial Pressure (kPa)Absorption Capacity (mol-NH₃/mol-NiCl₂)Absorption Capacity (kg-NH₃/kg-NiCl₂)Reference
30384~5.36~0.70[7]
303-38323-84Not specified directly, but reactivity is maintained over cyclesNot specified directly[8]

Table 2: Influence of Temperature and Pressure on Ammonia Absorption by NiCl₂

Parameter ChangeEffect on Absorption RateObservationReference
Increasing Temperature (303-363 K)IncreasedThe reaction rate is enhanced with higher temperatures within this range.[8]
Increasing Temperature (above 363 K)DecreasedThe absorption process slows down at 383 K compared to 363 K.[8]
Increasing NH₃ PressureIncreasedHigher ammonia partial pressure drives the reaction forward, increasing the absorption rate.[8]

Experimental Protocols

Protocol 1: Preparation of the Ammonia Absorber

This protocol describes the preparation of the NiCl₂·6H₂O for use in an absorption column or vessel.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Inert support material (e.g., glass wool, silica (B1680970) gel, or activated carbon) (optional)

  • Absorption column or gas washing bottle

  • Gloves and safety glasses

Procedure:

  • Ensure all glassware is clean and dry.

  • Handle NiCl₂·6H₂O with gloves and safety glasses in a well-ventilated area or fume hood.

  • For a packed bed absorber, gently mix the NiCl₂·6H₂O crystals with an inert support material if desired to improve gas flow and prevent clogging. A common approach is to impregnate a porous support with a solution of NiCl₂ and then dry it.[9]

  • Carefully pack the absorption column with the prepared NiCl₂·6H₂O or the impregnated support. Use glass wool plugs at both ends of the column to secure the material.

  • For a gas washing bottle setup, place a known quantity of NiCl₂·6H₂O into the bottle.

  • Assemble the absorption apparatus, ensuring all connections are gas-tight.

Protocol 2: Ammonia Absorption from a Gas Stream

This protocol outlines the procedure for removing ammonia from a flowing gas stream.

Materials:

  • Prepared ammonia absorber (from Protocol 1)

  • Gas source containing ammonia

  • Flow meter to control the gas flow rate

  • Tubing and connectors

  • Exhaust or scrubbing system for the outlet gas

Procedure:

  • Connect the gas inlet of the absorption column to the ammonia-containing gas source.

  • Connect the outlet of the column to an exhaust or a secondary scrubbing system to handle any unreacted ammonia.

  • Set the desired flow rate of the gas using the flow meter.

  • Monitor the absorption process. A color change of the NiCl₂·6H₂O from green to lavender will indicate the progression of the absorption front through the column.

  • The absorption is complete when the entire bed has changed color or when ammonia is detected at the outlet.

  • Once saturated, the absorber should be disconnected from the gas stream for regeneration or replacement.

Protocol 3: Synthesis of Hexamminenickel(II) Chloride (for Capacity Verification)

This protocol details the synthesis of [Ni(NH₃)₆]Cl₂ in solution, which represents the fully saturated state of the absorber. This can be used to determine the maximum theoretical absorption capacity.[2][3][10]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (e.g., 4.0-4.5 g)[2][3]

  • Deionized water (e.g., 10 mL)[2][3]

  • Concentrated aqueous ammonia (NH₃) (e.g., add until a 50 mL total volume is reached)[2][3]

  • Beaker (250 mL)

  • Stirring rod

  • Ice bath

  • Buchner funnel and filter paper

  • Wash bottles with cold aqueous ammonia and ethanol (B145695)

  • Fume hood

Procedure:

  • In a fume hood, dissolve a precisely weighed amount of NiCl₂·6H₂O in deionized water in a beaker.[2][3]

  • Slowly add concentrated aqueous ammonia while stirring. A precipitate will form and then redissolve as the hexammine complex is formed.[1]

  • Continue adding ammonia until the solution turns a deep blue and then cool the beaker in an ice bath for 15-20 minutes to precipitate the lavender-colored [Ni(NH₃)₆]Cl₂ crystals.[2][3]

  • Collect the crystals by suction filtration using a Buchner funnel.[2]

  • Wash the crystals first with a small amount of ice-cold aqueous ammonia, followed by ethanol to aid in drying.[2][10]

  • Continue to draw air through the funnel to partially dry the crystals.

  • The theoretical yield can be calculated based on the initial mass of NiCl₂·6H₂O, and the actual yield can be determined after complete drying.

Protocol 4: Regeneration of the Ammonia Absorber

This protocol describes the thermal regeneration of the saturated absorber.

Materials:

  • Saturated ammonia absorber ([Ni(NH₃)₆]Cl₂)

  • Heating apparatus (e.g., tube furnace, heating mantle) with temperature control

  • Inert gas supply (e.g., nitrogen, argon)

  • Exhaust system to safely vent the released ammonia

Procedure:

  • Place the saturated absorber material in a suitable vessel for heating.

  • Connect the vessel to a source of inert gas and an exhaust system. The exhaust should lead to a fume hood or an acid scrubber to neutralize the released ammonia.

  • Begin flowing the inert gas through the material at a slow rate.

  • Gradually heat the material. The desorption of ammonia from [Ni(NH₃)₆]Cl₂ to form NiCl₂·2NH₃ occurs at temperatures around 383 K, with further decomposition to NiCl₂ at higher temperatures.[5][6] A temperature range of 383-443 K is generally effective for regeneration.[7]

  • Continue heating under the inert gas flow until the material returns to its original green color, indicating the removal of ammonia.

  • Allow the regenerated absorber to cool to room temperature under the inert gas flow before reuse.

  • The reactivity of the regenerated NiCl₂ has been shown to be maintained for at least ten cycles of absorption and desorption.[8]

Visual Diagrams

Chemical_Reaction_Pathway cluster_reactants cluster_products NiCl2_6H2O [Ni(H₂O)₆]Cl₂ (Green Solid) NiNH3_6Cl2 [Ni(NH₃)₆]Cl₂ (Lavender Solid) NiCl2_6H2O->NiNH3_6Cl2 Absorption NH3 + 6NH₃ (gas) NiNH3_6Cl2->NiCl2_6H2O Regeneration (Heat) H2O + 6H₂O (gas) Heat_Regen Heat (Regeneration) Absorption Absorption

Caption: Chemical pathway of ammonia absorption and regeneration.

Experimental_Workflow start Start prep_absorber Prepare NiCl₂·6H₂O Absorber start->prep_absorber absorption Ammonia Absorption (Gas Flow Setup) prep_absorber->absorption monitor Monitor Color Change (Green to Lavender) absorption->monitor saturated Absorber Saturated? monitor->saturated regeneration Regenerate Absorber (Heating under Inert Gas) saturated->regeneration Yes end End saturated->end No reuse Reuse Absorber regeneration->reuse reuse->absorption

Caption: General workflow for ammonia absorption and regeneration.

Logical_Relationships title Factors Influencing Ammonia Absorption absorption_rate Ammonia Absorption Rate temperature Temperature temperature->absorption_rate increase_temp Increase (303-363 K) -> Increases Rate temperature->increase_temp decrease_temp Increase (>363 K) -> Decreases Rate temperature->decrease_temp pressure NH₃ Partial Pressure pressure->absorption_rate increase_pressure Increase -> Increases Rate pressure->increase_pressure particle_size Particle Size (<355 µm) particle_size->absorption_rate particle_effect Little Influence on Rate particle_size->particle_effect

Caption: Key factors influencing the rate of ammonia absorption.

References

Troubleshooting & Optimization

Optimizing reaction conditions for NiCl2 catalyzed organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NiCl₂ Catalyzed Organic Synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during NiCl₂ catalyzed reactions in a question-and-answer format.

Question 1: My reaction shows low or no yield. What are the common causes and how can I fix it?

Answer: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The nickel catalyst may be inactive.

    • Ni(II) Precatalysts: Air-stable Ni(II) salts like NiCl₂ are common but often require in situ reduction to the active Ni(0) species, typically using reductants like manganese or zinc powder.[1] Ensure the reductant is fresh and properly activated (e.g., via an acid wash to remove surface oxides).[1]

    • Water Content: The hydration level of the NiCl₂ can be critical. For some reactions, like Kumada couplings, a specific amount of water is optimal, while anhydrous conditions are detrimental.[2][3] Consider preparing NiCl₂·(H₂O)n with a specific water content by carefully heating NiCl₂·6H₂O under vacuum.[2][3]

    • Ni(0) Precatalysts: If using air-sensitive Ni(0) sources like Ni(cod)₂, ensure they have been stored and handled under strictly inert conditions to prevent decomposition.[1][4]

  • Ineffective Ligand: The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity.[1]

    • Ligand Screening: The optimal ligand is highly dependent on the substrates and reaction type. It is often necessary to screen a variety of ligands, such as phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs).[1][5]

    • Ligand-to-Metal Ratio: The stoichiometry between the ligand and the nickel salt can be critical. A 1:1 or 2:1 ratio is a common starting point for optimization.[5]

  • Suboptimal Reaction Conditions:

    • Solvent: The solvent affects catalyst solubility, stability, and reactivity. Common choices include toluene, dioxane, DMF, and greener alternatives like 2-Me-THF or t-amyl alcohol.[5][6][7] A solvent screen is often a valuable optimization step.

    • Base: The choice and strength of the base (e.g., K₃PO₄, KOtBu) can be crucial, especially in cross-coupling reactions like the Suzuki-Miyaura coupling.[5]

    • Temperature: High temperatures can sometimes lead to catalyst decomposition, while low temperatures may result in slow or incomplete reactions.[1][5] Determine the minimum temperature required for efficient conversion.

  • Poor Substrate Reactivity:

    • Steric Hindrance: Highly substituted or sterically hindered substrates may react more slowly, requiring higher temperatures or longer reaction times.[1]

    • Unreactive Electrophiles: Some electrophiles, like aryl chlorides, are less reactive than aryl bromides or iodides and may require more electron-donating ligands or higher temperatures to activate the C-Cl bond.[1]

Question 2: My catalyst appears to be decomposing during the reaction. How can I prevent this?

Answer: Catalyst decomposition can be a significant issue, particularly with air-sensitive Ni(0) species.

  • Air and Moisture Sensitivity: The active Ni(0) catalyst is sensitive to oxygen and moisture. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous, degassed solvents.[1] While many Ni(II) precatalysts are air-stable, the active species generated in situ is not.[1]

  • High Temperatures: Prolonged heating can cause the catalyst to decompose or form inactive nickel dimers.[1][8] Optimize the reaction to run at the lowest effective temperature.

  • Ligand Choice: The ligand stabilizes the nickel center. A ligand that binds too weakly may not prevent decomposition, while one that binds too strongly can inhibit catalysis.

Question 3: I am observing significant formation of side products, such as homocoupling of my starting materials. What can I do?

Answer: The formation of side products often points to issues with the reaction stoichiometry or competing reaction pathways.

  • Homocoupling: This is common in cross-coupling reactions. It can sometimes be suppressed by adjusting the rate of addition of one of the reagents or by carefully controlling the reaction temperature.

  • Reduction/Hydrodehalogenation: In this side reaction, the halide on the starting material is replaced by a hydrogen atom.[9] This is often promoted by the presence of protic sources (like water or alcohols) in combination with the base.[9] Ensuring anhydrous conditions can minimize this pathway.

  • β-Hydride Elimination: This is a common decomposition pathway for alkyl-nickel intermediates, leading to alkene byproducts.[4] This can be suppressed by using ligands that favor reductive elimination or by using additives like pyridine.[10]

Troubleshooting and Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in NiCl₂ catalyzed reactions.

TroubleshootingWorkflow start Start Reaction check_yield Low or No Yield? start->check_yield check_catalyst 1. Check Catalyst - Purity & Source - Hydration Level - Activation (if needed) check_yield->check_catalyst Yes check_side_products High Side Products? check_yield->check_side_products No check_ligand 2. Screen Ligand & Optimize Ratio check_catalyst->check_ligand check_conditions 3. Screen Solvent & Base check_ligand->check_conditions check_temp 4. Optimize Temperature & Reaction Time check_conditions->check_temp failure Persistent Issues Consult Literature check_temp->failure optimize_stoich Adjust Stoichiometry & Reagent Purity check_side_products->optimize_stoich Yes success Successful Reaction check_side_products->success No check_atmosphere Ensure Inert Atmosphere & Anhydrous Conditions optimize_stoich->check_atmosphere check_atmosphere->failure

Caption: A logical workflow for troubleshooting NiCl₂ catalyzed reactions.

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is key to success. The following tables provide examples of how reaction conditions can quantitatively affect product yield.

Table 1: Effect of NiCl₂ Hydration State on Kumada Coupling Yield

This data highlights the critical role of water in the Ni-catalyzed Kumada cross-coupling of t-BuMgCl and 4-bromoanisole. Anhydrous conditions are significantly less effective than using a hydrated NiCl₂ source.[2][3]

EntryNickel SourceEquivalents of H₂O (n)Yield (%)
1NiCl₂·(H₂O)₆672
2NiCl₂·(H₂O)₁.₅1.590
3NiCl₂·(H₂O)₁.₂1.288
4NiCl₂ (Anhydrous)023
5NiCl₂ (Anhydrous) + 1.5 eq H₂O1.570

Data adapted from studies by the Journal of the American Chemical Society.[2][3]

Table 2: Effect of Solvent on Ni-Catalyzed Suzuki-Miyaura Coupling

The choice of solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling of aryl halides with aryl boronic acids.[7]

EntrySolventYield (%)
1t-Amyl alcohol95
22-Me-THF92
3Isopropanol88
4Ethyl Acetate85
5Toluene75
61,4-Dioxane70

Data adapted from studies on green solvents in nickel catalysis.[7]

Generalized Catalytic Cycle

Understanding the catalytic cycle can aid in troubleshooting. Most NiCl₂-catalyzed cross-coupling reactions proceed through a Ni(0)/Ni(II) cycle. The Ni(II) precatalyst is first reduced to the active Ni(0) species.

CatalyticCycle Ni0 Ni(0)Lu2099 OA_label Oxidative Addition Ni0->OA_label NiII_intermediate R-Ni(II)-X Lu2099 TM_label Transmetalation NiII_intermediate->TM_label NiII_transmetal R-Ni(II)-R' Lu2099 RE_label Reductive Elimination NiII_transmetal->RE_label OA_label->NiII_intermediate OA_label->NiII_intermediate  R-X TM_label->NiII_transmetal TM_label->NiII_transmetal  R'-M RE_label->Ni0 RE_label->Ni0  R-R'

References

Technical Support Center: Troubleshooting Nickel-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nickel-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments, with a primary focus on addressing the issue of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My nickel-catalyzed cross-coupling reaction is resulting in a low yield. What are the most common initial checks I should perform?

When encountering low yields, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reaction setup and reagents. Ensure that all glassware was properly dried and that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The purity of your substrates, reagents, and solvent is paramount, as nickel catalysts are sensitive to air, moisture, and other impurities.

Q2: How do I ensure my reagents and solvents are pure enough for a sensitive nickel-catalyzed reaction?

The purity of all components is critical for the success of these reactions.

  • Solvents: Anhydrous solvents are essential. Commercially available dry solvents are a good starting point, but for highly sensitive reactions, further purification may be necessary. A common method involves distillation from an appropriate drying agent (e.g., sodium/benzophenone (B1666685) for ethereal solvents). Alternatively, passing deoxygenated solvents through columns of activated alumina (B75360) is a popular and safer method.

  • Reagents: Ensure your starting materials are pure and free of contaminants. If necessary, purify them by recrystallization, distillation, or column chromatography. Pay special attention to the quality of the reducing agent (e.g., zinc or manganese), as its surface activity is crucial.

  • Degassing: Thoroughly degas all solvents and liquid reagents. Common methods include the freeze-pump-thaw technique, where the solvent is frozen, subjected to a vacuum to remove dissolved gases, and then thawed under an inert atmosphere. This cycle should be repeated at least three times. Alternatively, bubbling a stream of inert gas through the liquid for an extended period can also be effective.

Q3: My reaction is not proceeding at all, or the starting materials are being consumed with little to no product formation. What could be the issue?

A complete lack of reactivity or unproductive consumption of starting materials often points to a problem with the catalyst's activity.

  • Catalyst Activation: Many nickel precatalysts, especially Ni(II) salts, require in situ reduction to the active Ni(0) species. Ensure that your reducing agent is active and that the conditions are suitable for this reduction to occur.

  • Catalyst Decomposition: Nickel catalysts can be susceptible to deactivation pathways such as coke formation, sintering at high temperatures, or poisoning by impurities like sulfur.[1][2] Reductive elimination of the catalyst with ligands or intermediates can also be a deactivation pathway.[3][4]

  • Ligand Issues: The chosen ligand may not be suitable for the specific transformation, or it may be degrading under the reaction conditions.

Q4: I am observing the formation of significant side products, such as homocoupling of my starting materials. How can I minimize this?

Homocoupling is a common side reaction in cross-coupling chemistry. Several factors can contribute to its prevalence:

  • Reaction Kinetics: If the rate of homocoupling is competitive with or faster than the desired cross-coupling, significant amounts of homocoupled products will be observed. This can sometimes be addressed by adjusting the reaction temperature or the rate of addition of one of the coupling partners.

  • Ligand Choice: The steric and electronic properties of the ligand can significantly influence the selectivity of the reaction. Screening different ligands is often a necessary step in optimizing a new cross-coupling reaction.

  • Reductant: The choice and activity of the reductant can also play a role. For instance, zinc and manganese are commonly used, and their redox potentials can influence the reaction pathway.[5]

Troubleshooting Guides

Guide 1: Catalyst-Related Issues

This guide focuses on troubleshooting problems related to the nickel catalyst itself.

Problem: Low or no catalytic activity.

Potential Cause Suggested Solution
Inactive Precatalyst Ensure the precatalyst is of high quality. For Ni(II) precatalysts, verify that the reducing agent is active and used in the correct stoichiometry. Consider preparing a fresh batch of the active catalyst if possible.
Catalyst Deactivation Catalyst deactivation can occur through various pathways, including the formation of coke, thermal sintering, or poisoning by sulfur-containing impurities.[1][2] Ensure all reagents and solvents are free from such impurities. If high temperatures are used, consider if a lower temperature could be effective to prevent sintering.
Improper Handling Ni(0) species are often highly air-sensitive.[6] Ensure all manipulations are performed under a strictly inert atmosphere using appropriate techniques like a Schlenk line or a glovebox.
Guide 2: Substrate and Reagent Issues

This section addresses problems arising from the starting materials and other reagents.

Problem: Low conversion of starting materials.

Potential Cause Suggested Solution
Poor Substrate Reactivity Some substrates are inherently less reactive. For example, aryl chlorides are generally less reactive than aryl bromides or iodides.[7] Increasing the catalyst loading, using a more electron-rich ligand, or increasing the reaction temperature may be necessary.
Steric Hindrance Sterically hindered substrates can react more slowly. Consider using a less bulky ligand or increasing the reaction temperature and time.
Impure Reagents Impurities in the starting materials or reagents can poison the catalyst or lead to side reactions. Purify all components before use.
Moisture or Oxygen Contamination Water and oxygen can deactivate the catalyst and quench sensitive organometallic intermediates. Ensure all solvents and reagents are rigorously dried and degassed.
Guide 3: Reaction Condition Optimization

Fine-tuning the reaction parameters is often key to achieving high yields.

Problem: Inconsistent or low yields despite using pure reagents.

Parameter Troubleshooting Suggestions
Temperature The reaction temperature can have a significant impact on the yield. A low temperature may lead to slow reaction rates, while a high temperature can cause catalyst decomposition or side reactions. It is crucial to screen a range of temperatures to find the optimal conditions.
Solvent The choice of solvent can influence the solubility of the reagents, the stability of the catalyst, and the overall reaction rate. If the yield is low, consider screening a range of anhydrous, degassed solvents.
Ligand The ligand plays a critical role in stabilizing the nickel catalyst and modulating its reactivity and selectivity.[6][8] If you are experiencing low yields or poor selectivity, screening a variety of ligands with different electronic and steric properties is highly recommended.
Base/Additives For many cross-coupling reactions, a base is required. The strength and nature of the base can significantly affect the outcome. In some cases, additives like salts (e.g., LiCl) can be beneficial by, for example, breaking up aggregates of organometallic reagents.

Data Presentation

Table 1: Effect of Phosphine (B1218219) Ligands on Nickel-Catalyzed Suzuki-Miyaura Coupling

The following table summarizes the effect of different phosphine ligands on the yield of a model nickel-catalyzed Suzuki-Miyaura cross-coupling reaction. This data highlights the critical role of ligand selection in optimizing reaction outcomes.

LigandLigand TypeYield (%)
PPh₃TriarylphosphineFavors reaction at aryl chlorides over aryl tosylates
PCy₃TrialkylphosphineMixture of products
PMe₃TrialkylphosphineFavors reaction at aryl tosylates over aryl chlorides
PPhMe₂Mixed PhosphineSimilar selectivity to PMe₃
PPhEt₂Mixed PhosphineMixture of products
PEt₃TrialkylphosphineMixture of products

Data synthesized from qualitative descriptions in literature. Actual yields are reaction-dependent.[9]

Table 2: Influence of Reaction Temperature on a Model Nickel-Catalyzed Kumada Cross-Coupling

This table illustrates how adjusting the reaction temperature can significantly impact the yield of a Kumada cross-coupling reaction catalyzed by Ni(0) nanoparticles on reduced graphene oxide.

Temperature (°C)Yield (%)
Room Temperature78
6092
7092

Data extracted from a study on Ni(0)@RGO catalyzed Kumada cross-coupling.[9]

Table 3: Effect of Solvents on a Nickel-Catalyzed Electrochemical Cross-Coupling Reaction

The choice of solvent is critical for the success of nickel-catalyzed reactions. The following data shows the impact of different solvents on the yield of an electrochemical C(sp²)−C(sp³) cross-coupling.

SolventYield (%)
DMF93
THF0 - 15
MeCN0 - 15
CH₂Cl₂0 - 15
MeOH0 - 15
DMSO0 - 15

Data from a study on nickel-catalyzed electrochemical cross-coupling.[1]

Experimental Protocols

Protocol 1: Preparation of an Active Nickel Catalyst from Nickel(II) Chloride

This protocol describes the preparation of a highly active nickel catalyst from nickel(II) chloride hexahydrate using zinc dust as a reducing agent.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Zinc dust (fine powder)

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Ethanol (or other desired solvent for hydrogenation)

Procedure:

  • In a 100 mL round-bottom flask, add 10 g of fine zinc dust and approximately 3 mL of distilled water. Heat the mixture on a boiling water bath.

  • In a separate beaker, prepare a solution of 4.04 g of NiCl₂·6H₂O in 10 mL of distilled water and heat it to boiling.

  • With vigorous stirring, rapidly add the hot nickel chloride solution to the heated zinc dust suspension.

  • Immediately collect the solid precipitate by vacuum filtration on a glass filter and wash it with a small amount of hot distilled water.

  • Quickly transfer the solid to a flask containing 160 mL of 10% aqueous NaOH solution.

  • Digest the mixture at 50-60°C for 15-20 minutes with occasional stirring.

  • Allow the solid to settle, then decant the supernatant liquid.

  • Wash the solid catalyst by decantation twice with 40 mL portions of distilled water at 50-60°C.

  • Finally, wash the catalyst with the solvent to be used in the subsequent reaction (e.g., ethanol). The catalyst is now ready for use.[3]

Protocol 2: General Procedure for Solvent Purification by Distillation

This protocol outlines a general method for drying and deoxygenating solvents for use in air-sensitive reactions.

Materials:

  • Solvent to be purified

  • Appropriate drying agent (e.g., sodium metal and benzophenone for THF or diethyl ether; calcium hydride for halogenated solvents and amines)

  • Distillation apparatus

  • Schlenk flasks for collecting the purified solvent

  • Inert gas source (argon or nitrogen)

Procedure:

  • Safety First: Be aware that some drying agents, like sodium metal, are highly reactive. Always work in a fume hood and wear appropriate personal protective equipment.

  • Set up the distillation apparatus. Ensure all glassware is flame-dried or oven-dried before assembly.

  • Add the solvent and the appropriate drying agent to the distillation flask. If using sodium/benzophenone, a deep blue or purple color indicates that the solvent is dry and oxygen-free.

  • Heat the flask to reflux under a positive pressure of inert gas.

  • After refluxing for a sufficient time to ensure dryness, distill the solvent and collect it in a flame-dried Schlenk flask under an inert atmosphere.

  • The freshly distilled solvent should be used immediately or stored under an inert atmosphere.

Visual Troubleshooting Guides

Troubleshooting_Low_Yields Start Low Yield in Ni-Catalyzed Cross-Coupling Reaction Check_Purity Verify Purity of Reagents and Solvents Start->Check_Purity Check_Inertness Ensure Strictly Inert Atmosphere Start->Check_Inertness Purity_OK Purity_OK Check_Purity->Purity_OK Pure Purify Purify/Replace Reagents and Solvents Check_Purity->Purify Impure Inert_OK Inert_OK Check_Inertness->Inert_OK Yes Improve_Technique Improve Air-Free Techniques (e.g., degas solvents, use glovebox) Check_Inertness->Improve_Technique No Check_Catalyst Evaluate Catalyst Activity Catalyst_OK Catalyst_OK Check_Catalyst->Catalyst_OK Active Catalyst_Issue Catalyst_Issue Check_Catalyst->Catalyst_Issue Inactive/Deactivated Optimize_Conditions Optimize Reaction Conditions Adjust_Temp Adjust_Temp Optimize_Conditions->Adjust_Temp Screen Temperature Adjust_Solvent Adjust_Solvent Optimize_Conditions->Adjust_Solvent Screen Solvents Adjust_Ligand Adjust_Ligand Optimize_Conditions->Adjust_Ligand Screen Ligands Purity_OK->Check_Catalyst Purify->Start Inert_OK->Check_Catalyst Improve_Technique->Start Catalyst_OK->Optimize_Conditions Address_Catalyst Re-evaluate Catalyst Source, Activation, or Ligand Catalyst_Issue->Address_Catalyst Troubleshoot Catalyst Address_Catalyst->Start Final_Product Final_Product Adjust_Temp->Final_Product Improved Yield Adjust_Solvent->Final_Product Adjust_Ligand->Final_Product

Caption: A logical workflow for troubleshooting low yields in nickel-catalyzed cross-coupling reactions.

Catalyst_Activation_Workflow Start Start with Ni(II) Precatalyst Add_Reductant Add Stoichiometric Reducing Agent (e.g., Zn, Mn) Start->Add_Reductant In_Situ_Reduction In Situ Reduction to Active Ni(0) Species Add_Reductant->In_Situ_Reduction Add_Ligand Add Ligand In_Situ_Reduction->Add_Ligand Active_Catalyst Formation of Active L-Ni(0) Catalyst Add_Ligand->Active_Catalyst

References

Technical Support Center: Aqueous Solutions of Nickel Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of nickel chloride hexahydrate (NiCl₂·6H₂O).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my nickel chloride hexahydrate not dissolving completely, or why is the solution cloudy?

A1: Several factors can contribute to incomplete dissolution or cloudiness in your nickel chloride solution:

  • Solution pH: Aqueous solutions of nickel(II) chloride are naturally acidic, with a pH of approximately 4.[1][2] If the pH of your water is too high (neutral or alkaline), it can lead to the precipitation of nickel(II) hydroxide (B78521) (Ni(OH)₂), which appears as a light green, insoluble solid.[3][4]

  • Hydrolysis: The Ni²⁺ ion can undergo hydrolysis in water, which can also contribute to the formation of insoluble species.[1][2][4]

  • Contaminants: The presence of certain contaminants in your water or on your glassware can lead to the formation of insoluble nickel salts.

  • Anhydrous Form: While less common, if you are using anhydrous nickel chloride, it may dissolve more slowly than the hexahydrate form. Some anhydrous metal salts are known to be less soluble in water.[3]

Troubleshooting Steps:

  • Check Water Quality: Always use deionized or distilled water to prepare your solutions.[5][6]

  • Acidify the Solution: A small amount of hydrochloric acid (HCl) can be added to the water before dissolving the nickel chloride hexahydrate. This will lower the pH and prevent the formation of nickel hydroxide.[4]

  • Gentle Heating and Stirring: Applying gentle heat and continuous stirring can increase the rate of dissolution.[7][8]

  • Filter the Solution: If a precipitate has already formed, you may be able to redissolve it by adding a few drops of HCl.[4] If not, the solution can be filtered to remove the insoluble material.

Q2: The color of my nickel chloride solution is not the expected green. What could be the reason?

A2: The characteristic green color of a nickel chloride solution is due to the presence of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺.[9][10] Deviations from this color can indicate:

  • High Chloride Concentration: In the presence of a high concentration of chloride ions (e.g., from adding excess HCl), the solution color can shift towards a yellowish-green or yellow due to the formation of tetrachloronickelate(II) ions, [NiCl₄]²⁻.[1][9][11]

  • Contamination: The presence of other metal ions as impurities can alter the color of the solution. For example, iron contamination can result in a dull, dark green or even a blackish-amber color.[12]

  • Dehydration: If the solution is heated excessively, it can lead to the loss of water ligands and a color change.[1][2] Anhydrous nickel chloride is yellow-brown.[1][2][13][14]

Troubleshooting Steps:

  • Evaluate Acid Concentration: If you've added a significant amount of HCl, the color change to yellowish-green is expected.

  • Check for Contaminants: Ensure high-purity nickel chloride hexahydrate and clean glassware are used.

  • Avoid Overheating: When using heat to aid dissolution, avoid boiling the solution to dryness.

Q3: Can I use tap water to prepare my nickel chloride solution?

A3: It is strongly recommended to use deionized or distilled water. Tap water contains various ions, such as calcium, which can react with other components in your experimental system or introduce unwanted metallic impurities.[15] These impurities can interfere with your experiments and potentially lead to the precipitation of undesired compounds.[16]

Quantitative Data

The solubility of nickel chloride hexahydrate is highly dependent on temperature.

Temperature (°C)Solubility ( g/100 mL of H₂O)
16213[17]
20254[13][18]
25282.5[2]
100600[13][17]

Experimental Protocols

Protocol for Preparing a 0.5 M Nickel Chloride Aqueous Solution (100 mL)

Materials:

  • Nickel chloride hexahydrate (NiCl₂·6H₂O), reagent grade

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Beaker

  • Glass stirring rod

  • Weighing boat

  • Analytical balance

Procedure:

  • Calculate the required mass of NiCl₂·6H₂O:

    • The molar mass of NiCl₂·6H₂O is approximately 237.69 g/mol .[13]

    • For 100 mL (0.1 L) of a 0.5 M solution, you will need: 0.5 mol/L * 0.1 L * 237.69 g/mol = 11.88 g.

  • Weigh the NiCl₂·6H₂O:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out 11.88 g of nickel chloride hexahydrate into the weighing boat.

  • Dissolve the NiCl₂·6H₂O:

    • Add approximately 50-60 mL of deionized water to a beaker.

    • Transfer the weighed nickel chloride hexahydrate into the beaker.

    • Stir the solution with a glass stirring rod until the solid is completely dissolved. Gentle heating on a hot plate can be used to expedite this process if necessary.

  • Transfer to Volumetric Flask:

    • Carefully pour the dissolved nickel chloride solution into the 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the solute is transferred.

  • Dilute to Volume:

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize the Solution:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

Visualizations

Dissolution_Workflow Workflow for Preparing Nickel Chloride Solution start Start calculate Calculate Mass of NiCl2·6H2O start->calculate weigh Weigh NiCl2·6H2O calculate->weigh dissolve Dissolve in Deionized Water (in beaker) weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer dilute Dilute to Final Volume transfer->dilute mix Mix Thoroughly dilute->mix end Solution Prepared mix->end

Caption: A flowchart of the standard experimental workflow for preparing an aqueous nickel chloride solution.

Troubleshooting_Logic Troubleshooting Dissolution Issues start Issue: Incomplete Dissolution or Cloudy Solution check_ph Is the solution pH too high? start->check_ph check_water Are you using deionized water? start->check_water check_temp Is the solution being stirred/heated? start->check_temp add_hcl Action: Add a few drops of HCl check_ph->add_hcl Yes solution_clears Outcome: Solution should clear check_ph->solution_clears No use_di_water Action: Use deionized or distilled water check_water->use_di_water No check_water->solution_clears Yes apply_heat_stir Action: Apply gentle heat and continuous stirring check_temp->apply_heat_stir No check_temp->solution_clears Yes add_hcl->solution_clears use_di_water->solution_clears apply_heat_stir->solution_clears

Caption: A logical diagram for troubleshooting common issues encountered during the dissolution of nickel chloride hexahydrate.

References

Removing cobalt impurities from commercial Nickel(II) chloride hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on removing cobalt impurities from commercial Nickel(II) chloride hexahydrate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

1. Fractional Crystallization

Question Possible Cause Solution
Why is the Nickel(II) chloride dihydrate precipitate difficult to filter? The precipitate can form large, cohesive aggregates, especially at room temperature, making filtration slow.Perform the precipitation at a temperature just below the boiling point of the acetone (B3395972). This encourages the formation of fine, easily filterable crystals.
Why is the cobalt removal less effective than expected after one precipitation? A single precipitation step may not be sufficient to remove all cobalt, especially if the initial concentration is high.Repeat the precipitation process multiple times. Research has shown a significant reduction in cobalt concentration with each successive precipitation.
The final product contains unexpected impurities. Why? The starting material may contain other impurities besides cobalt. The acetone or hydrogen chloride used may not be of sufficient purity.Ensure high-purity reagents are used. This method has been shown to also reduce impurities like aluminum, copper, and iron.

2. Solvent Extraction

Question Possible Cause Solution
An emulsion has formed between the aqueous and organic layers. How can I break it? Vigorous shaking or the presence of surfactants can lead to the formation of stable emulsions, preventing proper phase separation.- Allow the mixture to sit undisturbed for an extended period. - Gently swirl or stir the mixture instead of shaking vigorously. - Add a small amount of a different organic solvent to alter the properties of the organic layer. - Centrifugation is a highly effective method for breaking emulsions. - Adding a salt, like sodium chloride, to the aqueous phase can also help break the emulsion.
Why is the cobalt extraction incomplete? The pH of the aqueous phase is critical for efficient extraction of cobalt with reagents like Cyanex 272. If the pH is too low, extraction will be poor.Carefully adjust and monitor the pH of the aqueous solution. For Cyanex 272, a pH in the range of 5-6 is generally optimal for selective cobalt extraction.
Other metal impurities are being co-extracted with cobalt. How can this be prevented? Extractants like Cyanex 272 can also extract other metals such as manganese, copper, and zinc, especially at certain pH values.- Adjust the pH to a range where the selectivity for cobalt over other impurities is maximized. - Perform a preliminary purification step, such as sulfide (B99878) precipitation, to remove interfering ions like copper and zinc before solvent extraction.

3. Ion Exchange Chromatography

Question Possible Cause Solution
Why is there incomplete separation of cobalt and nickel on the column? - The flow rate may be too high, not allowing for proper equilibration. - The column may be overloaded with the metal ion mixture. - The pH of the solution may not be optimal for complex formation and binding.- Reduce the flow rate to allow for better separation. - Decrease the amount of sample loaded onto the column. - Ensure the pH of the sample and buffers is correctly adjusted for the specific ion exchange method being used. For example, a pH of 4.5 to 5.5 is recommended when using thiocyanate (B1210189) to aid separation.
The resin has changed color (e.g., to brown or white). What does this mean? A color change can indicate a problem with the resin. A brown color may suggest oxidation or fouling, while a white color could mean the metal ions have been stripped from the resin by a strong chelating agent.- If the resin is brown, it may be possible to regenerate it by washing with 1M HCl. - If the resin has turned white due to a chelating agent, it is generally not recommended to reuse it.
Why is the recovery of the purified nickel chloride low? The nickel may be binding too strongly to the resin or precipitating on the column.- Adjust the elution buffer to ensure complete removal of the nickel from the resin. - Ensure the sample is fully dissolved and stable in the loading buffer to prevent precipitation.

Frequently Asked Questions (FAQs)

1. What are the most common methods for removing cobalt from Nickel(II) chloride hexahydrate in a laboratory setting?

The most common laboratory-scale methods are fractional crystallization, solvent extraction, and ion exchange chromatography. Each method has its own advantages and disadvantages in terms of efficiency, cost, and complexity.

2. How can I determine the concentration of cobalt in my Nickel(II) chloride sample before and after purification?

Several analytical techniques can be used to determine trace amounts of cobalt in a nickel salt solution:

  • UV-Vis Spectrophotometry: This is a fast, inexpensive, and common method for measuring the concentration of colored species in solution. It can be used to determine the concentration of nickel and cobalt with high accuracy.

  • Atomic Absorption Spectrometry (AAS): A sensitive technique for detecting metals in a sample.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method for determining the elemental composition of a sample, capable of detecting very low concentrations of impurities.

3. What level of purity can I expect to achieve with these methods?

The achievable purity depends on the method and the number of purification cycles. Repeated fractional crystallization has been shown to reduce cobalt content from 2,400 ppm to below detection limits (less than 0.2 ppm). Solvent extraction and ion exchange can also achieve high levels of purity, often with cobalt extraction efficiencies exceeding 99%.

4. Are there any safety precautions I should take when performing these experiments?

Yes, always follow standard laboratory safety procedures. When working with concentrated acids, organic solvents, and hydrogen chloride gas, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Presentation

Purification Method Reagents/System Key Parameters Cobalt Removal Efficiency Final Nickel Purity Reference
Fractional Crystallization Saturated NiCl₂ solution, Acetone, HCl gasRepeated precipitation>99.99% (from 2400 ppm to <0.3 ppm in 3 steps)High purity, other impurities also reduced
Solvent Extraction Cyanex 272 in an organic solventpH ~5-6, Temperature can influence separation>99%Dependent on initial purity and number of extraction stages
Ion Exchange Anion exchange resin with malonic acid and sodium nitritepH control is criticalHigh, cobalt is preferentially adsorbedHigh purity, nickel passes through the column
Ion Exchange Cation exchange resin with thiocyanatepH 4.5-5.5Cobalt recovery of 96.0% on the resinNickel adsorption of 0.5%

Experimental Protocols

1. Fractional Crystallization by Repeated Precipitation

This method is based on the repeated

Improving the efficiency of nickel electroplating baths containing NiCl2·6H2O

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of nickel electroplating baths containing nickel chloride hexahydrate (NiCl₂·6H₂O).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during nickel electroplating in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Plating Efficiency/Slow Deposition Rate

  • Question: My nickel plating bath is exhibiting a low cathode efficiency, resulting in a slow deposition rate. What are the potential causes and how can I resolve this?

  • Answer: Low cathode efficiency is a common issue that can be attributed to several factors.[1][2] A systematic approach to troubleshooting is recommended.

    • Low pH: A pH value below the optimal range (typically 3.8-4.5 for Watts baths) can lead to reduced cathode efficiency.[3] Carefully monitor and adjust the pH using nickel carbonate to raise it to the desired level.[3]

    • Impurities: Metallic contamination (e.g., chromium, copper, zinc) and organic impurities can significantly lower plating efficiency.[4] Chromium contamination, in particular, is detrimental.[3]

    • Low Nickel Metal Content: An insufficient concentration of nickel ions in the bath will directly impact the deposition rate.[1]

    • Incorrect Temperature: Operating the bath at a temperature below the recommended range will decrease the rate of electrochemical reactions.[2]

    Troubleshooting Steps:

    • Analyze Bath Chemistry: First, analyze the concentrations of nickel sulfate, nickel chloride, and boric acid.[5] Ensure they are within the optimal ranges specified for your bath type (see Table 1).

    • Check and Adjust pH: Use a calibrated pH meter to measure the bath's pH. If it is too low, incrementally add a slurry of nickel carbonate while monitoring the pH until it reaches the target value.

    • Dummy Plating for Metallic Impurities: For metallic contamination, perform low-current-density (LCD) dummying of the bath.[3] This involves plating onto a large corrugated cathode at a low current to plate out impurities.

    • Carbon Treatment for Organic Impurities: If organic contamination is suspected, a carbon treatment can be effective at removing these impurities.[4] (See Experimental Protocols for a detailed procedure).

    • Verify Operating Temperature: Ensure your bath heater and thermometer are functioning correctly and the bath is at the optimal operating temperature.[2]

Issue 2: Pitting in the Nickel Deposit

  • Question: I am observing small pits or pinholes on the surface of my plated components. What causes this and how can it be prevented?

  • Answer: Pitting is often caused by the adherence of hydrogen bubbles to the cathode surface during plating or by the presence of impurities.[6]

    • Organic Contamination: Oils, greases, or breakdown products from organic additives can cause pitting.[6][7]

    • Insufficient Wetting Agent: The wetting agent reduces the surface tension of the solution, allowing hydrogen bubbles to detach from the plated surface more easily.[6]

    • High pH: At a high pH, there is a greater tendency for the formation of nickel hydroxide, which can co-deposit and cause pitting.[4]

    • Solid Particles: Suspended solids in the bath can settle on the workpiece and lead to pitting.[2]

    Preventative and Corrective Actions:

    • Improve Pre-treatment: Ensure thorough cleaning and degreasing of the substrate to remove all organic soils before it enters the plating bath.

    • Maintain Wetting Agent Concentration: Regularly analyze and replenish the wetting agent to maintain the correct surface tension.

    • Control pH: Keep the pH within the optimal range to prevent the precipitation of nickel hydroxide.

    • Continuous Filtration: Employ continuous filtration to remove suspended particles from the bath.

    • Carbon Treatment: If organic contamination is the root cause, a batch carbon treatment is recommended.

Issue 3: Poor Adhesion of the Nickel Deposit

  • Question: The nickel layer is peeling or blistering from the substrate. What is causing this adhesion failure?

  • Answer: Poor adhesion is almost always a result of inadequate surface preparation or contamination of the plating bath.[4][7]

    • Improper Cleaning and Activation: The most common cause is an improperly cleaned or activated substrate surface. Any residual oils, oxides, or other contaminants will prevent a strong metallic bond from forming.[7]

    • Metallic Contamination: Certain metallic impurities, such as copper, can cause immersion deposits on the substrate, which leads to poor adhesion of the subsequent nickel layer.[4]

    • High Brightener Concentration: An excessive concentration of brighteners in the bath can sometimes interfere with adhesion.[7]

    Solutions:

    • Review Cleaning Cycle: Thoroughly review and optimize your pre-treatment cycle, including cleaning, rinsing, and activation steps.

    • Dummy the Bath: If metallic contamination is suspected, perform low-current-density dummying to remove the impurities.[4]

    • Control Additive Concentrations: Regularly analyze and maintain the concentration of organic additives within the recommended range. A Hull cell test can be a valuable tool for this.

Issue 4: Brittle or Stressed Deposits

  • Question: My nickel deposits are brittle and cracking. What factors contribute to this and how can I improve the ductility?

  • Answer: Brittle deposits are often a sign of an imbalance in the organic additives or the presence of their breakdown products. High internal stress can also lead to cracking.

    • Excessive Brighteners or Organic Contamination: An over-concentration of brighteners or the accumulation of their organic breakdown products can cause brittleness.[7]

    • High Chloride Concentration: While nickel chloride is essential for anode corrosion and conductivity, excessively high concentrations can increase the internal stress of the deposit.

    • Low Boric Acid Concentration: Boric acid acts as a buffer and helps to produce more ductile deposits. A low concentration can contribute to increased stress.

    Remedies:

    • Carbon Treatment: A carbon treatment will remove excess organic additives and their breakdown products.

    • Analyze and Adjust Bath Composition: Ensure that the concentrations of nickel chloride and boric acid are within the optimal ranges.

    • Optimize Operating Conditions: Plating at a higher temperature and lower current density can sometimes help to reduce stress.

Data Presentation

The following tables provide quantitative data on typical bath compositions and the influence of key parameters on plating efficiency and deposit properties.

Table 1: Typical Composition and Operating Parameters for a Watts Nickel Plating Bath [8][9][10]

ComponentConcentration RangeFunction
Nickel Sulfate (NiSO₄·6H₂O)240 - 340 g/LPrimary source of nickel ions
Nickel Chloride (NiCl₂·6H₂O)30 - 60 g/LPromotes anode dissolution and increases conductivity
Boric Acid (H₃BO₃)30 - 45 g/LBuffering agent, improves deposit ductility
Operating Parameter Range Effect
pH3.8 - 4.5Affects cathode efficiency and deposit properties
Temperature50 - 65 °CInfluences deposition rate and deposit stress
Cathode Current Density2 - 10 A/dm²Affects plating speed and deposit structure

Table 2: Effect of NiCl₂·6H₂O Concentration on Cathode Efficiency and Deposit Properties

NiCl₂·6H₂O (g/L)Cathode Efficiency (%)Internal StressHardness (HV)
15>80%[11]Lower-
30-60 (Typical)93-97%[11]Moderate231-262[12]
>60May DecreaseIncreases-

Note: The data in this table is synthesized from multiple sources and represents general trends. Actual values may vary depending on the specific bath formulation and other operating parameters.

Experimental Protocols

This section provides detailed methodologies for key analytical and maintenance procedures.

1. Analysis of Nickel Ion Concentration by EDTA Titration

This procedure determines the concentration of nickel ions in the plating bath.

  • Reagents and Equipment:

    • 0.1 M EDTA (Ethylenediaminetetraacetic acid) standard solution

    • Ammonia (B1221849) buffer solution (pH 10)

    • Murexide indicator

    • Burette, pipette, conical flask

    • Deionized water

  • Procedure:

    • Pipette a 2 mL sample of the nickel plating bath into a 250 mL conical flask.

    • Add approximately 100 mL of deionized water.

    • Add 10 mL of ammonia buffer solution to adjust the pH to approximately 10.

    • Add a small amount (pinch) of Murexide indicator. The solution should turn yellow.

    • Titrate with the 0.1 M EDTA standard solution. The endpoint is reached when the color changes from yellow to a distinct purple/violet.

    • Record the volume of EDTA used.

  • Calculation:

    • Nickel (g/L) = (Volume of EDTA in mL × Molarity of EDTA × 58.69) / Volume of sample in mL

2. Hull Cell Test for Bath Evaluation

The Hull cell test is a valuable qualitative tool for evaluating the condition of a plating bath over a range of current densities.

  • Equipment:

    • 267 mL Hull cell

    • Polished brass or steel Hull cell panel

    • Rectifier

    • Anode (appropriate for the bath)

    • Agitation source (if required)

  • Procedure:

    • Fill the clean Hull cell with a sample of the plating bath to the 267 mL mark.

    • Bring the bath sample to the operating temperature.

    • Place the appropriate anode in the cell.

    • Clean and place the Hull cell panel in the cathode holder.

    • Connect the electrodes to the rectifier (anode to positive, cathode to negative).

    • Apply a current of 2 A for 5 minutes (typical for a Watts bath).

    • After plating, remove the panel, rinse with water, and dry.

    • Examine the panel for brightness, pitting, burning, and coverage across the different current density regions.

3. Carbon Treatment for Removal of Organic Impurities

This procedure is used to remove accumulated organic contaminants from the plating bath.

  • Materials:

    • Activated carbon (powdered)

    • Filter press or equivalent filtration system

    • Treatment tank

  • Procedure:

    • Pump the plating solution into a separate treatment tank.

    • Heat the solution to about 60-70°C.

    • Slowly add 2-5 g/L of activated carbon while stirring. Avoid adding the carbon too quickly to prevent foaming.

    • Continue to agitate the solution for 1-2 hours.

    • Allow the carbon to settle.

    • Filter the solution back into the plating tank through a clean filter press to remove all carbon particles.

    • Analyze the bath for organic additives and replenish as necessary, as carbon treatment will remove some of these as well.

    • Perform a Hull cell test to confirm the effectiveness of the treatment before resuming production.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Nickel Electroplating Issues

G start Plating Issue Identified issue_type Identify Issue Type start->issue_type low_efficiency Low Efficiency / Slow Rate issue_type->low_efficiency Efficiency pitting Pitting / Pinholes issue_type->pitting Deposit Quality adhesion Poor Adhesion issue_type->adhesion Adhesion brittleness Brittle / Stressed Deposit issue_type->brittleness Mechanical Properties check_params Check Operating Parameters (pH, Temp, Current Density) low_efficiency->check_params hull_cell Perform Hull Cell Test pitting->hull_cell check_pretreatment Review Pre-treatment (Cleaning, Activation) adhesion->check_pretreatment analyze_bath Analyze Bath Composition (Ni, Cl, Boric Acid) brittleness->analyze_bath adjust_params Adjust Parameters to Optimal Range check_params->adjust_params adjust_bath Adjust Bath Composition analyze_bath->adjust_bath optimize_pretreatment Optimize Pre-treatment Process check_pretreatment->optimize_pretreatment impurity_check Suspect Impurities? hull_cell->impurity_check end Problem Resolved adjust_params->end adjust_bath->end optimize_pretreatment->end impurity_check->check_params No organic_impurity Organic Impurity impurity_check->organic_impurity Yes metallic_impurity Metallic Impurity impurity_check->metallic_impurity Yes carbon_treatment Perform Carbon Treatment organic_impurity->carbon_treatment dummy_plating Perform Dummy Plating metallic_impurity->dummy_plating carbon_treatment->end dummy_plating->end

Caption: A flowchart for systematically troubleshooting common nickel electroplating problems.

Diagram 2: Experimental Workflow for Nickel Bath Analysis and Maintenance

G start Routine Bath Monitoring sample_collection Collect Representative Bath Sample start->sample_collection analysis_branch Analysis sample_collection->analysis_branch edta_titration EDTA Titration (Ni Content) analysis_branch->edta_titration ph_measurement pH Measurement analysis_branch->ph_measurement hull_cell_test Hull Cell Test analysis_branch->hull_cell_test maintenance_branch Maintenance data_evaluation Evaluate Data Against Specifications edta_titration->data_evaluation ph_measurement->data_evaluation hull_cell_test->data_evaluation is_adjustment_needed Adjustment Needed? data_evaluation->is_adjustment_needed chemical_addition Chemical Addition (Ni, Cl, Boric Acid, pH) is_adjustment_needed->chemical_addition Yes impurity_detected Impurities Detected? is_adjustment_needed->impurity_detected No end Bath Optimized chemical_addition->end carbon_treatment Carbon Treatment (Organics) impurity_detected->carbon_treatment Organics dummy_plating Dummy Plating (Metallics) impurity_detected->dummy_plating Metallics impurity_detected->end No carbon_treatment->end dummy_plating->end

Caption: A workflow diagram for the analysis and maintenance of a nickel electroplating bath.

References

How to handle the formation of nickel oxychloride during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel compounds, specifically addressing the formation of nickel oxychloride during heating procedures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving the heating of nickel compounds.

Q1: I am heating hydrated nickel chloride (NiCl₂·6H₂O) and have observed a change in color from green to yellow, and then to a brownish or greenish-yellow solid. What is happening?

A1: This color change is indicative of a multi-step thermal decomposition process.

  • Green to Yellow: The initial change from green to yellow corresponds to the dehydration of the nickel chloride hexahydrate (NiCl₂·6H₂O) to its anhydrous form (NiCl₂).

  • Yellow to Brownish/Greenish-Yellow: Upon further heating, particularly in the presence of air or residual water vapor, the anhydrous nickel chloride can react to form nickel oxychloride (Ni₂OCl₂) or nickel hydroxychloride (Ni(OH)Cl).[1][2] This is often an intermediate step before complete conversion to nickel oxide at higher temperatures.

Q2: At what temperature does nickel oxychloride form when heating nickel chloride?

A2: The formation of nickel oxychloride or hydroxychloride from nickel chloride typically begins at temperatures above 400°C (752°F).[1] Below this temperature, nickel chloride is generally stable.[1] The presence of water vapor can facilitate this reaction, a process known as dehydrochlorination.[1]

Q3: How can I prevent the formation of nickel oxychloride during my experiment?

A3: To minimize or prevent the formation of nickel oxychloride, consider the following strategies:

  • Inert Atmosphere: Conduct the heating process under a dry, inert atmosphere, such as nitrogen or argon.[1] This will displace the oxygen and moisture necessary for the formation of oxychlorides.

  • Vacuum Conditions: Heating under a vacuum is another effective method to remove reactive gases.

  • Controlled Dehydration: If starting with a hydrated salt, perform a two-step heating process. First, dehydrate the sample at a lower temperature (e.g., 200-300°C) to remove water before proceeding to higher temperatures.[2]

  • Reducing Atmosphere: For certain applications, a reducing atmosphere (e.g., a mixture of nitrogen and hydrogen) can prevent oxidation.[3]

Q4: I suspect nickel oxychloride has formed in my sample. How can I confirm its presence?

A4: Several analytical techniques can be used to identify the presence of nickel oxychloride:

  • X-ray Diffraction (XRD): This is a primary technique for identifying crystalline phases. The diffraction pattern of your sample can be compared to known patterns of nickel chloride, nickel oxide, and nickel oxychloride to confirm its composition.

  • Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC): TGA can reveal mass loss steps corresponding to dehydration and decomposition, while DSC can show the endothermic or exothermic nature of these transitions.[2] The specific temperature ranges and mass loss percentages can indicate the formation of intermediate compounds like nickel oxychloride.

  • Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the chemical bonds present in your sample and help distinguish between chloride, oxide, and oxychloride species.

Q5: What are the safety precautions I should take when handling nickel compounds, especially when heating is involved?

A5: Nickel compounds are hazardous, and proper safety measures are crucial.[4]

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, especially when heating to avoid inhalation of any dust or fumes.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and compatible gloves (e.g., nitrile gloves).[4]

  • Avoid Inhalation and Ingestion: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling nickel compounds.

  • Waste Disposal: Dispose of nickel-containing waste according to your institution's hazardous waste guidelines.

Data Presentation

The following table summarizes the key temperature ranges for the thermal decomposition of hydrated nickel chloride.

Temperature Range (°C)ProcessStarting MaterialProduct(s)Atmosphere
80 - 300DehydrationNiCl₂·6H₂ONiCl₂ (anhydrous) + H₂OAir or Inert
> 400Dehydrochlorination / OxidationNiCl₂Ni₂OCl₂, Ni(OH)ClAir or presence of H₂O
> 500 - 600Decomposition / OxidationNi₂OCl₂, Ni(OH)ClNiOAir

Experimental Protocols

Thermogravimetric Analysis (TGA) for Monitoring Nickel Chloride Decomposition

Objective: To determine the thermal stability and decomposition pathway of a nickel chloride sample.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the nickel chloride sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: Use a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass of the sample as a function of temperature. Analyze the resulting TGA curve to identify distinct mass loss steps, which correspond to dehydration and decomposition events.

X-ray Diffraction (XRD) for Phase Identification

Objective: To identify the crystalline phases present in a heated nickel compound sample.

Methodology:

  • Sample Preparation:

    • Finely grind the sample to a homogenous powder using an agate mortar and pestle.

    • Mount the powdered sample onto a sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • Use a diffractometer with a common X-ray source (e.g., Cu Kα radiation).

    • Set the instrument parameters, such as the 2θ scan range (e.g., 10-80°), step size (e.g., 0.02°), and scan speed.

  • Data Collection: Perform the XRD scan.

  • Data Analysis:

    • Process the raw data to obtain a diffraction pattern (intensity vs. 2θ).

    • Compare the peak positions and relative intensities in your pattern to reference patterns from a crystallographic database (e.g., the ICDD Powder Diffraction File) for NiCl₂, NiO, Ni₂OCl₂, and other potential phases.

Visualization

The following diagram illustrates the logical workflow for addressing the potential formation of nickel oxychloride during the heating of nickel chloride.

NickelOxychlorideWorkflow Workflow for Handling Nickel Oxychloride Formation cluster_experiment Experimental Setup cluster_analysis Problem Identification & Analysis cluster_mitigation Mitigation & Prevention start Start: Heating Nickel Chloride heating Heat Sample start->heating observe Observe Color Change (Green -> Yellow -> Brownish) heating->observe suspect Suspect Nickel Oxychloride Formation observe->suspect analyze Perform Analysis (XRD, TGA/DSC) suspect->analyze Yes no_issue No Oxychloride Detected suspect->no_issue No confirm Confirm Presence of Nickel Oxychloride analyze->confirm confirm->no_issue No prevent Implement Preventive Measures confirm->prevent Yes end End: Desired Product no_issue->end inert_atm Use Inert Atmosphere (N2, Ar) prevent->inert_atm vacuum Heat Under Vacuum prevent->vacuum two_step Two-Step Heating (Dehydration First) prevent->two_step re_run Re-run Experiment inert_atm->re_run vacuum->re_run two_step->re_run re_run->heating

Caption: Logical workflow for identifying and mitigating the formation of nickel oxychloride.

References

Technical Support Center: Dehydration of Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydration of NiCl₂·6H₂O to its anhydrous form.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is green or greenish-yellow instead of the expected yellow color. Incomplete dehydration. Water of hydration is still present.- Increase the reaction time or temperature within the recommended range for the chosen method.[1] - Ensure a continuous and sufficient flow of HCl gas or an adequate amount of thionyl chloride.[2][3] - For thermal dehydration, ensure the temperature is maintained between 200-240°C for an adequate duration, but not exceeding 12 hours to avoid forming a less reactive product.[1]
A black or dark-colored residue is observed in the final product. Formation of nickel(II) oxide (NiO) due to overheating or reaction with atmospheric oxygen.[4][5][6]- Strictly control the temperature to not exceed the recommended range for the chosen dehydration method.[7][8] - Perform the dehydration under an inert atmosphere (e.g., nitrogen or argon) or in a stream of dry HCl gas to prevent oxidation.[7][8]
The final product is highly clumpy and difficult to handle. Agglomeration of the powder during the dehydration process.- A method utilizing an organic dehydrating agent like a mixture of ethanol (B145695) and propanol (B110389) followed by vacuum distillation and lyophilization can produce a fine, non-agglomerated powder.[9]
The anhydrous product quickly turns green upon exposure to air. The anhydrous NiCl₂ is highly hygroscopic and readily absorbs atmospheric moisture.[3]- Handle the anhydrous product in a glove box or under a dry, inert atmosphere. - Store the anhydrous NiCl₂ in a desiccator over a strong drying agent (e.g., P₂O₅) or in a sealed container under an inert atmosphere.
Low yield of anhydrous NiCl₂. - Incomplete reaction. - Loss of product during transfer. - Formation of byproducts.- Optimize reaction parameters (temperature, time, reagent quantities). - Ensure all transfers of the hygroscopic product are performed in a moisture-free environment. - Analyze byproducts to understand side reactions and adjust the protocol accordingly.

Frequently Asked Questions (FAQs)

Q1: Why can't I simply heat NiCl₂·6H₂O in air to obtain anhydrous NiCl₂?

A: Simply heating the hydrated salt in air will not yield the anhydrous dichloride.[2][3] This is because at elevated temperatures, in the presence of its own water of hydration, NiCl₂ undergoes hydrolysis to form nickel hydroxychloride (Ni(OH)Cl) or nickel oxide (NiO).[6]

Q2: What is the expected color change during the dehydration of NiCl₂·6H₂O?

A: The dehydration process is accompanied by a distinct color change from the green of the hexahydrate to the yellow of the anhydrous salt.[2][3][10]

Q3: What are the most effective methods for preparing anhydrous NiCl₂?

A: The most common and effective laboratory methods involve:

  • Heating the hydrated salt in a stream of dry hydrogen chloride (HCl) gas.[2][3]

  • Refluxing the hydrated salt with thionyl chloride (SOCl₂).[2][3][11]

Q4: At what temperatures does NiCl₂·6H₂O lose its water of hydration?

A: The dehydration occurs in steps. Heating the hexahydrate between 66°C and 133°C produces the dihydrate (NiCl₂·2H₂O).[2][10] Further heating is required for complete dehydration to the anhydrous form. Thermogravimetric analysis has shown that the dehydration can occur in multiple steps, with the majority of water being lost between 100°C and 350°C.[4][12][13]

Q5: Is anhydrous NiCl₂ stable at high temperatures?

A: Anhydrous NiCl₂ is stable up to about 400°C.[7][8] Above this temperature, especially in the presence of water vapor, dehydrochlorination and decomposition to nickel oxide can occur.[7][8] The decomposition temperature of anhydrous NiCl₂ is reported to be around 740°C.[4][13]

Q6: How should I handle and store anhydrous NiCl₂?

A: Anhydrous nickel(II) chloride is deliquescent, meaning it readily absorbs moisture from the air.[3] Therefore, it must be handled and stored in a dry, inert atmosphere, such as in a glovebox or a desiccator.

Experimental Protocols

Method 1: Dehydration using Thionyl Chloride

This method is effective for complete dehydration with minimal risk of oxide formation.

Equation: NiCl₂·6H₂O + 6 SOCl₂ → NiCl₂ + 6 SO₂ + 12 HCl[2][3]

Procedure:

  • Place NiCl₂·6H₂O in a round-bottom flask equipped with a reflux condenser.

  • Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture. The reaction will produce gaseous SO₂ and HCl, so proper ventilation and gas scrubbing are essential.

  • Continue refluxing until the solid has completely changed from green to yellow.

  • After the reaction is complete, allow the mixture to cool.

  • Distill off the excess thionyl chloride under reduced pressure.

  • Dry the resulting yellow powder under high vacuum to remove any residual SOCl₂.

Method 2: Dehydration using a Stream of HCl Gas

This method prevents hydrolysis by providing a high concentration of chloride ions.

Procedure:

  • Place the NiCl₂·6H₂O in a tube furnace.

  • Heat the sample gradually while passing a stream of dry hydrogen chloride (HCl) gas over it.

  • Continue heating until the color of the salt has completely changed to yellow.

  • Cool the sample to room temperature under the stream of dry HCl gas.

  • Once cooled, switch the gas flow to a dry, inert gas (like nitrogen or argon) to purge the HCl before handling.

Data Presentation

Table 1: Thermal Dehydration Stages of NiCl₂·xH₂O

Temperature Range (°C)Water Molecules Lost (approx.)Resulting FormReference
66 - 1334NiCl₂·2H₂O[2][10]
200 - 240All 6Anhydrous NiCl₂[1]
100 - 350Stepwise dehydrationAnhydrous NiCl₂[4][13]

Table 2: Comparison of Dehydration Methods

MethodReagentsKey AdvantagesKey Disadvantages
Thermal Heating in Air NoneSimple setupLeads to oxide/hydroxychloride formation[6]
Heating under HCl Stream Dry HCl gasPrevents hydrolysis, high purity productRequires handling of corrosive HCl gas
Thionyl Chloride Reflux Thionyl Chloride (SOCl₂)High efficiency, clean conversionSOCl₂ is toxic and corrosive, produces gaseous byproducts[2][3]
Organic Dehydrating Agent Ethanol, PropanolProduces non-agglomerated powderMulti-step process involving distillation and lyophilization[9]

Visualizations

Dehydration_Workflow Start NiCl₂·6H₂O (Green Hydrate) Method_Choice Choose Dehydration Method Start->Method_Choice SOCl2 Reflux with Thionyl Chloride Method_Choice->SOCl2 Chemical Dehydration HCl_Stream Heat in HCl Gas Stream Method_Choice->HCl_Stream Thermal with Protective Gas Heat_Air Simple Heating in Air Method_Choice->Heat_Air Simple Thermal Dehydration Dehydration Process SOCl2->Dehydration HCl_Stream->Dehydration Impurity Formation of NiO/Ni(OH)Cl (Undesired Byproduct) Heat_Air->Impurity Anhydrous Anhydrous NiCl₂ (Yellow Powder) Dehydration->Anhydrous Storage Store under Inert Atmosphere Anhydrous->Storage

Caption: Experimental workflow for the dehydration of NiCl₂·6H₂O.

Troubleshooting_Dehydration Start Start Dehydration of NiCl₂·6H₂O Check_Color Observe Final Product Color Start->Check_Color Yellow Yellow Check_Color->Yellow Ideal Greenish Greenish-Yellow Check_Color->Greenish Issue Dark Black/Dark Residue Check_Color->Dark Issue Success Successful Dehydration Proceed to Storage Yellow->Success Incomplete Incomplete Dehydration Increase Time/Temp or Reagent Flow Greenish->Incomplete Oxide Oxide Formation Check for Overheating or Air Leaks Dark->Oxide

Caption: Troubleshooting flowchart for NiCl₂ dehydration issues.

References

Minimizing non-specific binding in His-tagged protein purification with nickel columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding during His-tagged protein purification with nickel columns.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in His-tagged protein purification?

A1: Non-specific binding to nickel columns primarily stems from two sources:

  • Ionic Interactions: Host proteins with negatively charged surface patches can interact with the positively charged nickel ions on the resin.

  • Hydrophobic Interactions: Some host proteins may hydrophobically interact with the resin matrix itself. Additionally, proteins that form disulfide bonds with the target protein can co-elute.[1][2] Host proteins rich in histidine residues can also bind to the resin.[2]

Q2: How does imidazole (B134444) concentration impact the purity of my His-tagged protein?

A2: Imidazole is a structural analog of the histidine side chain and is used to compete with the His-tag for binding to the nickel resin.

  • In Lysis and Wash Buffers: Including a low concentration of imidazole (typically 10-40 mM) in your lysis and wash buffers can effectively reduce the binding of many non-specific host proteins that have a weak affinity for the resin.[1] The optimal concentration is protein-dependent and may require empirical determination.[1]

  • In Elution Buffer: A high concentration of imidazole (e.g., 250-500 mM) is used to outcompete the His-tag, leading to the elution of your target protein.[3][4]

Q3: What is the role of salt in the purification buffers?

A3: High salt concentrations, typically NaCl up to 1M, can help to disrupt non-specific ionic interactions between contaminating proteins and the nickel resin.[5][6] It is recommended to maintain a consistent high salt concentration in the lysis, wash, and elution buffers for some proteins.[2]

Q4: Can detergents or other additives improve purity?

A4: Yes, certain additives can be beneficial:

  • Non-ionic Detergents: Detergents like Triton X-100 or Tween 20 (at concentrations of 0.05-2%) can be included in buffers to reduce non-specific hydrophobic interactions.[1][5]

  • Glycerol (B35011) or Ethanol (B145695): Additives such as glycerol (up to 50%) or ethanol (up to 20%) can also help minimize hydrophobic interactions.[1][2]

  • Reducing Agents: Including a low concentration of a reducing agent like β-mercaptoethanol (BME), typically up to 20 mM, can prevent the co-purification of host proteins that may have formed disulfide bonds with your protein of interest.[1][2] Note that higher concentrations of some reducing agents like DTT can react with the nickel resin.[2]

Q5: How does pH affect the binding of my His-tagged protein?

A5: The pH of your buffers is critical for the binding of the His-tag to the nickel resin. The histidine side chain has a pKa of approximately 6.0. For efficient binding, the pH of the binding and wash buffers should be kept between 7.5 and 8.0 to ensure the histidine residues are deprotonated and can coordinate with the nickel ions.[7][8] Lowering the pH below 7 can lead to protonation of the histidines, which will disrupt their binding to the resin.[7]

Troubleshooting Guide

Issue: High levels of contaminating proteins in the eluate.

This is the most common issue in His-tagged protein purification. The following steps provide a systematic approach to troubleshoot and optimize your purification protocol.

Optimization of Imidazole Concentration

The concentration of imidazole in the wash buffer is a critical parameter for reducing non-specific binding.

Experimental Protocol:

  • Prepare a series of wash buffers with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 40 mM, 60 mM, 80 mM).

  • Lyse your cells in a binding buffer containing a low concentration of imidazole (e.g., 10 mM).

  • Load the cleared lysate onto the nickel column.

  • Wash the column sequentially with each of the prepared wash buffers. Collect the flow-through from each wash step.

  • Elute your His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze all fractions (lysate, flow-through from each wash, and elution) by SDS-PAGE to determine the imidazole concentration that provides the best balance between purity and yield. An increase to 50 mM imidazole in the wash buffer often prevents the binding of most contaminants.

Data Presentation: Imidazole Optimization

Imidazole in Wash (mM)Purity of Eluted ProteinYield of Eluted Protein
5LowHigh
20-40GoodGood
50HighModerate
100Very HighLow

Note: The optimal imidazole concentration is protein-dependent and should be determined empirically.[1]

Workflow for Optimizing Imidazole Concentration

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Lysate Prepare Cell Lysate (with 10 mM Imidazole) Load Load Lysate onto Nickel Column Lysate->Load Wash_Buffers Prepare Wash Buffers (10, 20, 40, 60, 80 mM Imidazole) Wash_10 Wash with 10 mM Imidazole Wash_Buffers->Wash_10 Load->Wash_10 Wash_20 Wash with 20 mM Imidazole Wash_10->Wash_20 Wash_40 Wash with 40 mM Imidazole Wash_20->Wash_40 Wash_60 Wash with 60 mM Imidazole Wash_40->Wash_60 Wash_80 Wash with 80 mM Imidazole Wash_60->Wash_80 Elute Elute with High Imidazole Buffer Wash_80->Elute SDS_PAGE Analyze Fractions by SDS-PAGE Elute->SDS_PAGE Optimize Determine Optimal Imidazole Concentration SDS_PAGE->Optimize

Caption: Workflow for optimizing imidazole concentration in wash steps.

Adjusting Buffer Composition

If optimizing imidazole concentration is insufficient, further modifications to your buffer composition can improve purity.

Experimental Protocol:

  • Prepare lysis and wash buffers with varying concentrations of NaCl (e.g., 300 mM, 500 mM, 1 M).[5]

  • Perform the purification as described above, keeping the optimal imidazole concentration constant.

  • If hydrophobic contaminants are suspected, add a non-ionic detergent (e.g., 0.1% Triton X-100) or glycerol (e.g., 10%) to the lysis and wash buffers.[2][5]

  • Analyze the eluted fractions by SDS-PAGE to assess the impact on purity.

Data Presentation: Buffer Additive Optimization

AdditiveConcentrationEffect on Non-specific Binding
NaCl300 mM - 1 MReduces ionic interactions[5]
Triton X-1000.05 - 2%Reduces hydrophobic interactions[1]
Tween 200.05 - 2%Reduces hydrophobic interactions[1]
Glycerol10 - 50%Reduces hydrophobic interactions[1]
β-mercaptoethanolup to 20 mMReduces disulfide-linked contaminants[1]

Troubleshooting Logic for Non-Specific Binding

G Start High Contamination in Eluate Opt_Imidazole Optimize Imidazole in Wash (10-80 mM) Start->Opt_Imidazole Check_Purity1 Sufficient Purity? Opt_Imidazole->Check_Purity1 Adj_Salt Increase NaCl (up to 1M) Check_Purity1->Adj_Salt No Success Pure Protein Check_Purity1->Success Yes Check_Purity2 Sufficient Purity? Adj_Salt->Check_Purity2 Add_Detergent Add Non-ionic Detergent (e.g., Triton X-100) Check_Purity2->Add_Detergent No Check_Purity2->Success Yes Check_Purity3 Sufficient Purity? Add_Detergent->Check_Purity3 Other_Opt Consider Other Optimizations: - More wash steps - Different metal ion (Co2+) - Second purification step Check_Purity3->Other_Opt No Check_Purity3->Success Yes

Caption: Troubleshooting decision tree for non-specific binding.

Additional Troubleshooting Strategies
  • Increase the Number of Wash Steps: Performing additional washes (e.g., up to 5) with the optimized wash buffer can improve purity.[5]

  • Consider Alternative Metal Ions: If nickel (Ni²⁺) results in high non-specific binding, consider using cobalt (Co²⁺) which can offer higher specificity, although sometimes with a lower yield.[9][10]

  • Reduce the Amount of Resin: Using an excessive amount of resin can lead to increased non-specific binding once all the high-affinity sites are saturated with your His-tagged protein.[1] Try to match the resin capacity to the expected yield of your target protein.

  • Employ a Second Purification Step: For applications requiring very high purity, a second chromatography step, such as size-exclusion or ion-exchange chromatography, may be necessary.[11][12]

  • Longer His-tag: Employing a tag with 7-8 histidines may allow for the use of higher imidazole concentrations during washing (up to 50 mM), leading to better purity.[5]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of Nickel(II) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the determination of nickel content, a primary indicator of purity in Nickel(II) chloride hexahydrate (NiCl₂·6H₂O). The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this compound in research and development settings. This document outlines the principles, detailed experimental protocols, and comparative performance data for five prevalent methods: Complexometric Titration, Gravimetric Analysis, UV-Visible (UV-Vis) Spectrophotometry, Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Comparison of Analytical Methods

The choice of analytical method is contingent on several factors, including required accuracy, precision, sensitivity, sample throughput, cost, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

Parameter Complexometric Titration (EDTA) Gravimetric Analysis (DMG) UV-Vis Spectrophotometry Graphite Furnace AAS (GFAAS) ICP-OES
Principle Volumetric titration of Ni²⁺ with EDTA.Precipitation of Ni²⁺ as a bulky, colored precipitate with dimethylglyoxime (B607122) (DMG).Formation of a colored Ni-complex and measurement of its light absorbance.Atomization of Ni in a graphite furnace and measurement of light absorption by ground-state atoms.Excitation of Ni atoms in argon plasma and measurement of emitted light at characteristic wavelengths.
Primary Measurement Volume of titrant (mL)Mass of precipitate (g)AbsorbanceAbsorbanceEmission Intensity
Accuracy (% Recovery) 98-101%99.5-100.5%95-105%90-110%95-105%
Precision (RSD%) < 1%< 0.5%1-3%2-5%< 2%
Limit of Detection (LOD) ~10⁻³ M~10⁻⁴ M~10⁻⁵ M (~0.2-0.5 mg/L)[1][2][3]~1 µg/L[4][5]~1-10 µg/L
Analysis Time per Sample ~15-30 minutesSeveral hours (including drying)~5-10 minutes (after calibration)~3-5 minutes~3-5 minutes
Instrumentation Cost LowLowLow to ModerateHighVery High
Throughput ModerateLowHighHighHigh
Common Interferences Other metal ions (e.g., Cu²⁺, Co²⁺, Zn²⁺) that complex with EDTA.[6][7]Oxidizing agents, other metals that precipitate with DMG (e.g., Pd²⁺). Iron(III) requires a masking agent.[8]Ions that form colored complexes or cause turbidity (e.g., Co²⁺, Cu²⁺, Fe³⁺).[2][9]Spectral and matrix interferences.[5]Spectral (isobaric and polyatomic) and matrix interferences.[10][11]

Experimental Protocols

Complexometric Titration with EDTA

This classical volumetric method provides high accuracy and precision for determining the nickel content. It relies on the formation of a stable, water-soluble complex between nickel(II) ions and ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 2.6 g of Nickel(II) chloride hexahydrate, dissolve it in deionized water, and quantitatively transfer it to a 100 mL volumetric flask.[12] Dilute to the mark with deionized water.

  • Aliquot Preparation: Pipette a 20 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask. Dilute with approximately 100 mL of deionized water.

  • Buffering: Add approximately 10 mL of a pH 10 ammonia-ammonium chloride buffer solution to the flask to maintain alkalinity.

  • Indicator Addition: Add a small amount (pinch) of murexide (B42330) indicator powder. The solution should turn a yellow or greenish-yellow color.[6][13]

  • Titration: Titrate the solution with a standardized 0.1 M EDTA solution. The reaction between Ni²⁺ and EDTA can be slow, so the titrant should be added slowly, especially near the endpoint.[6]

  • Endpoint Detection: The endpoint is reached when the color of the solution changes sharply from yellow/green to a distinct violet or purple.[6]

  • Calculation: Calculate the concentration of nickel in the original sample based on the volume and concentration of the EDTA titrant used.

Gravimetric Analysis with Dimethylglyoxime (DMG)

Gravimetric analysis is a highly accurate absolute method for determining nickel content. It involves the selective precipitation of nickel as a vibrant red nickel(II) dimethylglyoximate complex, which is then dried and weighed.

Experimental Protocol:

  • Sample Preparation: Accurately weigh about 0.3-0.4 g of the Nickel(II) chloride hexahydrate sample and dissolve it in approximately 200 mL of deionized water in a 400 mL beaker. Acidify the solution by adding about 5 mL of 2 M HCl.

  • Heating: Heat the solution to approximately 70-80°C on a hot plate. Do not boil.

  • Precipitation: Add approximately 20-25 mL of a 1% alcoholic solution of dimethylglyoxime (DMG) to the warm solution.[8] Then, add dilute ammonia (B1221849) solution dropwise, while stirring continuously, until the solution is slightly alkaline (a faint smell of ammonia should be present). A scarlet-red precipitate of Ni(DMG)₂ will form.[14]

  • Digestion: Keep the beaker on a steam bath for at least 30-60 minutes to allow the precipitate to digest and become more filterable.[15][16]

  • Filtration: Filter the hot solution through a pre-weighed sintered glass crucible (G3 or G4 porosity). Ensure all the precipitate is transferred from the beaker using a rubber policeman.

  • Washing: Wash the precipitate with cold deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).[8]

  • Drying: Dry the crucible containing the precipitate in an oven at 110-120°C for at least 1-2 hours, or until a constant weight is achieved.[8][14]

  • Calculation: Calculate the mass of nickel based on the weight of the dried Ni(DMG)₂ precipitate (gravimetric factor for Ni is 0.2032).[15]

UV-Visible (UV-Vis) Spectrophotometry

This method is based on the formation of a colored complex between nickel ions and a chromogenic reagent. The intensity of the color, which is proportional to the nickel concentration, is measured by a spectrophotometer.

Experimental Protocol:

  • Standard Preparation: Prepare a series of nickel standard solutions (e.g., 1, 2, 4, 6, 8 ppm) by diluting a stock 1000 ppm nickel standard solution.

  • Sample Preparation: Accurately weigh a small amount of the Nickel(II) chloride hexahydrate sample, dissolve it in deionized water, and dilute to a known volume to obtain a concentration within the range of the calibration curve.

  • Color Development: Pipette a known volume (e.g., 10 mL) of each standard and the sample solution into separate 50 mL volumetric flasks. To each flask, add the reagents in the following order:

    • 5 mL of saturated bromine water (as an oxidizing agent).[17]

    • 5 mL of a 1% dimethylglyoxime solution.[17]

    • 10 mL of a dilute ammonia solution to develop the color.[17]

  • Dilution: Dilute each flask to the 50 mL mark with deionized water and mix well. Allow the solutions to stand for a fixed time (e.g., 10 minutes) for full color development.

  • Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the nickel-DMG complex, which is approximately 445 nm.[17]

  • Calibration and Analysis: Measure the absorbance of each standard solution and the sample solution against a reagent blank. Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of nickel in the sample solution from the calibration curve.

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)

GFAAS is a highly sensitive technique for determining trace and ultra-trace amounts of nickel. The method involves injecting a small sample volume into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample.

Experimental Protocol:

  • Standard and Sample Preparation: Prepare a series of calibration standards (e.g., 5, 10, 15, 20 µg/L) by diluting a stock nickel standard solution.[5] Accurately weigh the Nickel(II) chloride hexahydrate sample, dissolve it in high-purity water with a small amount of nitric acid (e.g., 0.2% v/v), and dilute it significantly to fall within the linear range of the instrument.

  • Instrument Setup:

    • Install a nickel hollow cathode lamp.

    • Set the wavelength to 232.0 nm.[4][18]

    • Set the slit width as recommended by the manufacturer (e.g., 0.2 nm).

    • Use an appropriate inert gas, such as argon.[5]

  • Graphite Furnace Program: Optimize the temperature program for drying, charring (pyrolysis), atomization, and cleaning steps. A typical program might be:

    • Drying: 110-130°C

    • Charring: 800-1200°C

    • Atomization: 2400-2600°C[4]

    • Cleaning: >2600°C

  • Analysis: Use an autosampler to inject a small, precise volume (e.g., 20 µL) of the blank, standards, and sample into the graphite tube.[4][5]

  • Quantification: Measure the peak area of the absorbance signal during atomization. Create a calibration curve from the standard responses and use it to determine the concentration of nickel in the sample. Zeeman background correction is often used to minimize interferences.[4][5]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful and rapid multi-element analysis technique. It measures the light emitted by excited nickel atoms in a high-temperature argon plasma. This method is ideal for both determining the nickel content and for quantifying trace metallic impurities.

Experimental Protocol:

  • Standard and Sample Preparation: Prepare multi-element calibration standards containing nickel and other elements of interest. Accurately weigh the Nickel(II) chloride hexahydrate sample (e.g., 1 g), dissolve it in a suitable solvent (typically high-purity water with 1-5% nitric acid), and dilute it to a known volume (e.g., 100 mL).[10][11]

  • Instrument Setup:

    • Warm up the ICP-OES instrument and ignite the plasma.

    • Optimize instrument parameters such as RF power, nebulizer gas flow, and viewing position (axial or radial).

    • Perform a wavelength calibration.

  • Wavelength Selection: Select one or more prominent, interference-free emission lines for nickel. Common wavelengths include 231.604 nm, 232.003 nm, and 341.476 nm.

  • Analysis: Introduce the blank, standards, and the prepared sample solution into the plasma via a nebulizer and spray chamber.

  • Quantification: The instrument measures the emission intensity at the selected wavelengths. A calibration curve is generated by plotting the emission intensity of the standards against their concentrations. The concentration of nickel and other impurities in the sample is determined from this curve.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the analytical procedures and the chemical principle of complexometric titration.

Analytical_Workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Acquisition & Calculation Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Diluting Dilute to Known Volume Dissolving->Diluting Titration Titration (EDTA) Diluting->Titration Gravimetry Gravimetry (DMG) Diluting->Gravimetry UV_Vis UV-Vis Diluting->UV_Vis AAS GFAAS Diluting->AAS ICP ICP-OES Diluting->ICP Calculation Calculate Ni % Titration->Calculation Gravimetry->Calculation Measurement Instrumental Measurement UV_Vis->Measurement AAS->Measurement ICP->Measurement Measurement->Calculation Purity Determine Purity Calculation->Purity

Caption: General workflow for purity analysis of Nickel(II) chloride hexahydrate.

EDTA_Titration_Pathway Ni_Indicator Ni²⁺-Murexide Complex (Yellow) Ni_EDTA Ni²⁺-EDTA Complex (More Stable) Ni_Indicator->Ni_EDTA + EDTA Free_Indicator Free Murexide (Violet at pH 10) Ni_Indicator->Free_Indicator Displaces Indicator EDTA EDTA (Titrant)

Caption: Chemical principle of complexometric titration of Nickel(II) with EDTA.

References

A Comparative Guide to Spectrophotometric Determination of Nickel(II) from NiCl2·6H2O Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various spectrophotometric methods for the quantitative determination of nickel(II) (Ni²⁺) from nickel(II) chloride hexahydrate (NiCl₂·6H₂O) solutions. Spectrophotometry offers a simple, cost-effective, and widely accessible analytical technique for determining the concentration of colored compounds in solution. In the case of nickel(II) ions, which are often colorless or weakly colored in aqueous solutions, a complexing agent is employed to form a stable, intensely colored complex, allowing for accurate measurement of its concentration.

This guide details the performance of several common chromogenic reagents, presenting key analytical parameters in a comparative table. Detailed experimental protocols for selected methods are also provided to facilitate their implementation in a laboratory setting.

Comparison of Spectrophotometric Methods

The selection of a suitable chromogenic reagent is critical for the accurate and sensitive determination of nickel(II). The ideal reagent should form a stable complex with Ni²⁺ that exhibits a strong absorbance at a wavelength where the reagent itself has minimal absorbance. Other important factors include the optimal pH for complex formation, the range of nickel concentrations that adhere to Beer's Law, and the potential for interference from other ions present in the sample matrix.

The following table summarizes the key performance characteristics of several widely used spectrophotometric methods for nickel(II) determination.

Chromogenic ReagentWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Beer's Law Range (µg/mL)Optimal pHColor of Complex
Dimethylglyoxime (B607122) (DMG) 445 nm5.42 x 10⁴0.15 - 1.5[1]9.0 - 12.0Red
2-Aminoacetophenone isonicotinoylhydrazone (2-AAINH) 470 nm1.05 x 10⁴0.29 - 6.168.0 - 9.5Light Yellow
2-Acetylpyridine thiosemicarbazone (APT) 375 nm[2]2.16 x 10⁴[3]0.25 - 2.50[3]5.0 - 8.0[3]Yellowish Green[2]
Nicotinohydroxamic acid (NHA) in micellar media 530 nm[4]1.37 x 10⁴[4]0.43 - 8.56[4]9.0[4]-
1-Nitroso-2-naphthol in micellar media 471.6 nm[5]1.02 x 10⁴[5]0.25 - 4.0[5]--

Experimental Protocols

Detailed methodologies for three common spectrophotometric methods are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Method 1: Determination of Nickel(II) using Dimethylglyoxime (DMG)

This is a classical and widely used method for the determination of nickel. In an alkaline medium and in the presence of an oxidizing agent, nickel(II) forms a stable red-colored complex with dimethylglyoxime.

Reagents:

  • Standard Nickel(II) Solution (10 ppm): Dissolve a precisely weighed amount of NiCl₂·6H₂O in deionized water to prepare a stock solution. Dilute the stock solution to obtain a working standard of 10 µg/mL (10 ppm) Ni²⁺.

  • Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of 95% ethanol.

  • Saturated Bromine Water: Add liquid bromine to deionized water in a stoppered bottle until a slight excess of bromine remains undissolved. Handle with care in a fume hood.

  • Concentrated Ammonia (B1221849) Solution

Procedure:

  • Preparation of Calibration Standards: Into a series of 50 mL volumetric flasks, pipette appropriate volumes of the 10 ppm standard nickel(II) solution to create a range of concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ppm).

  • Sample Preparation: Place an aliquot of the unknown NiCl₂·6H₂O solution into a 50 mL volumetric flask.

  • Blank Preparation: Add deionized water to a 50 mL volumetric flask to serve as the blank.

  • Complex Formation: To each flask (standards, sample, and blank), add 3 mL of saturated bromine water and mix well. Allow the solutions to stand for 1 minute.

  • Add concentrated ammonia solution dropwise until the brown color of excess bromine disappears, then add 2 mL in excess.

  • Add 1 mL of the 1% dimethylglyoxime solution to each flask.

  • Dilute to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 5 minutes for full color development.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at 445 nm against the reagent blank.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the nickel standards. Determine the concentration of the unknown sample from the calibration curve.

Interferences: Cobalt(II), gold(III), and dichromate ions can interfere with this method.

Method 2: Determination of Nickel(II) using 2-Aminoacetophenone isonicotinoylhydrazone (2-AAINH)

This method involves the formation of a light-yellow colored complex between nickel(II) and 2-AAINH in a buffered aqueous solution.

Reagents:

  • Standard Nickel(II) Solution (from NiSO₄·7H₂O): A stock solution of 1 x 10⁻² M nickel(II) can be prepared by dissolving 0.2808 g of NiSO₄·7H₂O in doubly distilled water and diluting to 100 mL. A working standard can be prepared by appropriate dilution.

  • 2-AAINH Solution (1 x 10⁻² M): Dissolve 0.255 g of 2-AAINH in dimethylformamide (DMF) and dilute to 100 mL.

  • Buffer Solution (pH 9.0): Prepare a suitable buffer solution to maintain the pH at 9.0.

Procedure:

  • Preparation of Calibration Standards and Sample: In a series of 10 mL volumetric flasks, add 4 mL of the pH 9.0 buffer solution and 0.5 mL of the 1 x 10⁻² M 2-AAINH solution.

  • Add varying volumes of a standard nickel(II) solution to create a calibration set. Add the unknown sample solution to a separate flask.

  • Dilute each flask to the 10 mL mark with doubly distilled water and mix well.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at 470 nm against a reagent blank.

  • Calibration Curve: Construct a calibration plot of absorbance versus nickel(II) concentration to determine the concentration of the unknown.

Interferences: Cobalt(II) and Copper(II) are reported to interfere seriously with this method.

Method 3: Determination of Nickel(II) using 2-Acetylpyridine thiosemicarbazone (APT)

This method is based on the formation of a yellowish-green complex between nickel(II) and APT in a buffered solution.

Reagents:

  • Standard Nickel(II) Solution (from NiSO₄·7H₂O): Prepare a stock solution of 1 x 10⁻² M Ni(II) by dissolving NiSO₄·7H₂O in double distilled water containing a few drops of concentrated H₂SO₄.[2]

  • 2-Acetylpyridine thiosemicarbazone (APT) Solution

  • Buffer Solution (pH 6.0): A sodium acetate-acetic acid buffer is suitable for this method.[2]

Procedure:

  • Complex Formation: In a 25 mL volumetric flask, add 10 mL of the pH 6.0 buffer solution, an aliquot of the standard or unknown nickel(II) solution, and the APT reagent solution.[2]

  • Dilute the solution to the 25 mL mark with distilled water and mix thoroughly. The yellowish-green color develops almost instantly.[2]

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 375 nm against a reagent blank.[2]

  • Calibration Curve: Prepare a calibration curve by plotting absorbance against the concentration of the nickel standards to determine the unknown concentration.

Visualizing the Workflow and Analytical Logic

To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_standards Prepare Ni(II) Standards add_reagents Add Buffer & Chromogenic Reagent prep_standards->add_reagents prep_sample Prepare Unknown Sample prep_sample->add_reagents prep_blank Prepare Reagent Blank prep_blank->add_reagents complex_formation Allow for Complex Formation add_reagents->complex_formation measure_absorbance Measure Absorbance at λmax complex_formation->measure_absorbance plot_calibration Plot Calibration Curve measure_absorbance->plot_calibration determine_conc Determine Unknown Concentration plot_calibration->determine_conc

Caption: General experimental workflow for the spectrophotometric determination of nickel(II).

analytical_logic cluster_principle Beer-Lambert Law Ni_ion Ni²⁺ (in NiCl₂·6H₂O solution) Complex [Ni(Reagent)n]²⁺ (Colored Complex) Ni_ion->Complex Reagent Chromogenic Reagent (e.g., DMG) Reagent->Complex Absorbance Measured Absorbance Complex->Absorbance at λmax Concentration Ni²⁺ Concentration Absorbance->Concentration A = εbc

References

A Comparative Guide to the Catalytic Activity of NiCl₂·6H₂O and Anhydrous NiCl₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between hydrated and anhydrous forms of a catalyst can be a critical decision impacting reaction efficiency, cost, and reproducibility. This guide provides a comprehensive comparison of the catalytic activity of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and its anhydrous counterpart (NiCl₂), drawing upon available experimental evidence and established chemical principles.

While direct head-to-head comparative studies with quantitative data under identical reaction conditions are not extensively documented in publicly available literature, a careful analysis of existing research provides valuable insights into the practical implications of choosing one form over the other. The primary difference lies in the presence of six molecules of water of crystallization in the hydrated form, which can influence catalytic processes in several ways.

Key Considerations: Water of Hydration's Influence

The water molecules in NiCl₂·6H₂O can act as:

  • A Ligand: Water can coordinate to the nickel center, potentially influencing the formation of the active catalytic species.

  • A Proton Source: The water can participate in protic cleavage or hydrolysis of sensitive reagents or intermediates.

  • A Solvent/Co-solvent: In some reaction media, the water of hydration can affect the solubility of reactants and catalysts.

Conversely, anhydrous NiCl₂ provides a "cleaner" source of Ni(II) ions, which is often preferred in reactions sensitive to water.

Performance in Catalytic Applications

Nickel chloride, in both its hydrated and anhydrous forms, is a versatile catalyst or precatalyst for a wide range of organic transformations, most notably in cross-coupling reactions.

Suzuki-Miyaura Coupling:

NiCl₂·6H₂O is frequently employed as an inexpensive and readily available precatalyst for Suzuki-Miyaura cross-coupling reactions.[1] In many protocols, the reaction is conducted at elevated temperatures, which can lead to the in-situ dehydration of the hexahydrate.[2] This suggests that in such cases, the active catalytic species may be generated from the anhydrous form, making the initial choice of the hydrated salt a matter of convenience and cost-effectiveness.

Heck and Sonogashira Reactions:

Similar to the Suzuki coupling, NiCl₂·6H₂O has been successfully used as a precatalyst for phosphine-free Heck and Sonogashira reactions. The use of the hydrated form highlights its utility in protocols where the presence of water is not detrimental and may even be tolerated.

Catalyst Synthesis:

In the preparation of specific nickel-phosphine complexes, such as NiCl₂(PPh₃)₂, NiCl₂·6H₂O is a common starting material.[3] However, for the synthesis of other organometallic nickel catalysts, particularly those involving water-sensitive ligands, the use of anhydrous NiCl₂ is explicitly preferred to prevent ligand degradation.[4]

Quantitative Data Summary

Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison table is not feasible. However, the following table summarizes the key characteristics and common applications of each form.

FeatureNiCl₂·6H₂O (Hydrated)Anhydrous NiCl₂
Appearance Green crystalsYellow-brown powder
Water Content Contains six molecules of water of crystallizationEssentially water-free
Solubility Highly soluble in water and alcoholsSoluble in water and polar organic solvents
Cost Generally less expensiveTypically more expensive
Handling Less sensitive to atmospheric moistureHygroscopic, requires handling under inert atmosphere
Common Applications Precatalyst in various cross-coupling reactions (e.g., Suzuki, Heck), synthesis of nickel complexes.Catalyst preparation with water-sensitive ligands, reactions requiring strictly anhydrous conditions.

Experimental Protocols

Below are representative experimental protocols illustrating the use of nickel chloride in catalysis.

Protocol 1: Synthesis of a Ni(II)-Phosphine Complex using NiCl₂·6H₂O

This protocol describes the synthesis of Dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂], a common precatalyst.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Ethanol (B145695)

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve NiCl₂·6H₂O (1.0 eq) in ethanol in a Schlenk flask.

  • To this solution, add a solution of PPh₃ (2.0 eq) in ethanol dropwise with stirring.

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Cool the mixture to room temperature, and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid by filtration, washing with cold ethanol and then diethyl ether.

  • Dry the product under vacuum.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling using a Nickel Catalyst

This protocol outlines a general procedure where a nickel catalyst, often generated in situ from a precursor like NiCl₂(dppf), is used.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Nickel precatalyst (e.g., NiCl₂(dppf), 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, nickel precatalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow and Signaling Pathways

The decision-making process for selecting the appropriate form of nickel chloride and a general experimental workflow can be visualized as follows:

G cluster_0 Decision: Hydrated vs. Anhydrous NiCl₂ cluster_1 General Catalytic Workflow A Reaction Sensitivity to Water? B Use Anhydrous NiCl₂ (Handle under inert atmosphere) A->B Yes C Is Cost a Major Factor? A->C No D Use NiCl₂·6H₂O (Convenient and cost-effective) C->D Yes E Use NiCl₂·6H₂O (Potential for in-situ dehydration) C->E No F Select Catalyst Form (Hydrated or Anhydrous) G Assemble Reaction (Under Inert Atmosphere if needed) F->G H Reaction Execution (Heating, Stirring) G->H I Work-up and Extraction H->I J Purification I->J K Product Characterization J->K

References

A Comparative Guide: Nickel(II) Chloride vs. Nickel Sulfate as Nickel Sources in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

In the realm of transition metal catalysis, the choice of the metal precursor can significantly influence the outcome of a chemical transformation. For nickel-catalyzed reactions, which have become indispensable in modern organic synthesis, the selection of the nickel salt is a critical parameter. This guide provides a comprehensive comparison of two commonly used nickel(II) sources: nickel(II) chloride (NiCl₂) and nickel sulfate (B86663) (NiSO₄). We will delve into their performance in key catalytic reactions, supported by experimental data, and provide detailed protocols to aid in practical application.

The Critical Role of the Counter-Anion

The counter-anion of the nickel precatalyst is not merely a spectator in the catalytic cycle. It can profoundly impact the catalyst's solubility, the lability of ligands, the rate of precatalyst activation, and even the stability of catalytic intermediates. The chloride ion (Cl⁻) is a coordinating anion that can influence the electronic properties and steric environment of the nickel center. In contrast, the sulfate ion (SO₄²⁻) is generally considered a non-coordinating or weakly coordinating anion under many catalytic conditions, which can lead to a more electronically available and reactive nickel center.

Performance in Key Catalytic Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While nickel(II) chloride is a widely employed precatalyst in these reactions, the influence of the counter-ion is evident.

Experimental Data Summary: Suzuki-Miyaura Coupling

Catalyst PrecursorAryl HalideArylboronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂3-ChloropyridinePhenylboronic acidPCy₃K₃PO₄t-Amyl alcohol10012>99[1]
NiCl₂(dppe)4-ChlorotoluenePhenylboronic aciddppeK₃PO₄Toluene802495[2]

The high efficiency of NiCl₂-based systems, particularly with phosphine (B1218219) ligands, is well-documented for the coupling of aryl chlorides.[1][2] The chloride ligand can play a role in the oxidative addition step and subsequent transmetalation. The lack of extensive studies with nickel sulfate in this context suggests that NiCl₂ is often the default choice due to its solubility in common organic solvents and its established reactivity profile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Nickel catalysts offer a cost-effective alternative to palladium for this transformation.

Experimental Data Summary: Buchwald-Hartwig Amination

Catalyst PrecursorAryl Halide/SulfamateAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(DME)1-Naphthyl chlorideMorpholineSIPr·HClNaOtBu2-Me-THF100391[3]
Ni(COD)₂/DPPF4-ChlorotolueneN-MethylanilineDPPFNaOtBuToluene100-80[4]

Note: The data presented for Buchwald-Hartwig amination primarily utilizes NiCl₂ or its derivatives. Direct comparative studies with NiSO₄ under the same conditions are not prevalent in the literature.

In nickel-catalyzed aminations, NiCl₂ and its adducts are common precursors.[3][5] The reactions often require strong bases and specific ligands to achieve high yields.[4] The nature of the halide can influence the equilibrium between different nickel species in the catalytic cycle.

Hydrogenation of Alkenes

Nickel catalysts are widely used for the hydrogenation of unsaturated bonds. Both NiCl₂ and NiSO₄ can serve as precursors for the preparation of active nickel catalysts for this purpose.

Experimental Data Summary: Alkene Hydrogenation

Catalyst SystemSubstrateSolventTemp (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%)Reference
Ni@C-450 (from Ni precursor)1-OcteneMethanolRT18>99>99 (Octane)[6]
Raney Nickel (from Ni alloy)Ethene-150--HighHigh (Ethane)[7][8]

Note: The data for hydrogenation often refers to catalysts prepared from nickel salts rather than using the salts directly in the reaction. The preparation method significantly impacts the catalyst's performance.

In hydrogenation, the nickel salt is typically reduced to form active nickel nanoparticles or supported catalysts. The choice of precursor can influence the size, morphology, and activity of the resulting catalyst. While both salts can be used, the specific preparation protocol is a more critical factor determining catalytic efficiency.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of a NiCl₂(dppe) Catalyst for Suzuki-Miyaura Coupling

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Ethanol (B145695), absolute

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve NiCl₂·6H₂O (1.0 eq) in absolute ethanol.

  • In a separate flask, dissolve dppe (1.0 eq) in absolute ethanol.

  • Slowly add the dppe solution to the stirring NiCl₂ solution.

  • A precipitate will form. Heat the mixture to reflux and stir for 2-4 hours.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the catalyst under vacuum.

Protocol 2: General Procedure for Nickel-Catalyzed Hydrogenation of Alkenes

Materials:

  • Nickel salt precursor (NiCl₂ or NiSO₄)

  • Reducing agent (e.g., NaBH₄, H₂)

  • Support material (e.g., activated carbon, silica) - optional

  • Alkene substrate

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen gas source

Procedure for Catalyst Preparation (Example: Ni on Carbon):

  • Dissolve the nickel salt (NiCl₂ or NiSO₄) in deionized water.

  • Add the support material (e.g., activated carbon) to the solution and stir to form a slurry.

  • Slowly add a solution of the reducing agent (e.g., NaBH₄) to the slurry while stirring vigorously.

  • Continue stirring for several hours to ensure complete reduction.

  • Filter the solid catalyst, wash thoroughly with deionized water and then with ethanol.

  • Dry the catalyst in a vacuum oven.

Hydrogenation Reaction:

  • To a high-pressure reactor, add the prepared nickel catalyst, the alkene substrate, and the solvent.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure.

  • Heat the reaction mixture to the desired temperature and stir.

  • Monitor the reaction progress by techniques such as GC or TLC.

  • Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • The product can be isolated from the filtrate by solvent evaporation and further purification if necessary.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical catalytic cycle and an experimental workflow.

Suzuki_Miyaura_Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)-X(L_n) Ar-Ni(II)-X(L_n) Ni(0)L_n->Ar-Ni(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Ni(II)-R(L_n) Ar-Ni(II)-R(L_n) Ar-Ni(II)-X(L_n)->Ar-Ni(II)-R(L_n) Transmetalation (R-B(OR)2) Ar-Ni(II)-R(L_n)->Ni(0)L_n Reductive Elimination Ar-R Ar-R Ar-Ni(II)-R(L_n)->Ar-R

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Analysis Precursor Nickel Precursor (NiCl2 or NiSO4) Ligand Ligand Addition Precursor->Ligand Catalyst Active Catalyst/ Precatalyst Ligand->Catalyst Reactants Add Reactants (Aryl Halide, etc.) Catalyst->Reactants Reaction_Cond Set Reaction Conditions (Temp, Time, Solvent) Reactants->Reaction_Cond Monitoring Monitor Progress (TLC, GC) Reaction_Cond->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction/ Purification Quench->Extraction Product Isolated Product Extraction->Product

A general workflow for a nickel-catalyzed cross-coupling experiment.

Conclusion

Both nickel(II) chloride and nickel sulfate are viable sources for generating active nickel catalysts. However, the existing literature demonstrates a more extensive and well-documented use of nickel(II) chloride in prominent cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. This is likely due to its favorable solubility in common organic solvents and a long history of successful applications.

The role of the sulfate anion is less explored in these specific homogeneous catalytic systems. It is plausible that for certain transformations, the less coordinating nature of the sulfate ion could be advantageous, potentially leading to a more active catalytic species. However, more direct comparative studies are needed to substantiate this.

For heterogeneous catalysis , such as in hydrogenation reactions where the nickel salt is a precursor to a solid-phase catalyst, the choice between chloride and sulfate may have a more pronounced effect on the final catalyst's morphology and, consequently, its activity.

Researchers are encouraged to consider both sources, keeping in mind that the optimal choice will be highly dependent on the specific reaction, ligand, and conditions employed. The provided protocols offer a starting point for the practical implementation of these versatile nickel catalysts.

References

A Comparative Guide to the Analysis of Nickel(II) Chloride: Gravimetric vs. Volumetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metallic ions is a cornerstone of rigorous scientific investigation. This guide provides an objective comparison of two classical methods for determining the Nickel(II) chloride content: gravimetric analysis through precipitation with dimethylglyoxime (B607122) (DMG) and volumetric analysis via complexometric titration with ethylenediaminetetraacetic acid (EDTA). This comparison is supported by experimental data to inform the selection of the most appropriate method based on analytical requirements.

At a Glance: Performance Comparison

The choice between gravimetric and volumetric analysis for Nickel(II) chloride determination hinges on a variety of factors including desired accuracy, precision, sample throughput, and cost. While gravimetric analysis is often considered a primary analytical technique due to its high accuracy, volumetric analysis offers a more rapid and cost-effective alternative.

Performance CharacteristicGravimetric Analysis (DMG Precipitation)Volumetric Analysis (EDTA Titration)
Principle Precipitation of Ni(II) as nickel dimethylglyoximate, followed by drying and weighing.Complexation of Ni(II) with a standard EDTA solution to a stoichiometric endpoint.
Accuracy High, often considered a reference method.Generally good to high, dependent on standardization and endpoint detection.
Precision (RSD) Typically low (<0.5%).Good, with RSD values reported in the range of 0.23% - 0.78%.[1]
Analysis Time Long (several hours to a day due to precipitation, digestion, drying, and cooling).Short (typically under 30 minutes per sample after solution preparation).
Cost per Sample Moderate (reagents are relatively inexpensive, but labor-intensive).Low (requires standard solutions and an indicator).
Throughput Low, not well-suited for a large number of samples.High, suitable for routine analysis of multiple samples.
Primary Interferences Other metal ions that may precipitate under the same conditions (e.g., Fe(III), Co(II)). Masking agents can be used to mitigate this.[2]Metal ions that also form stable complexes with EDTA (e.g., Cu(II), Co(II), Zn(II)). Selectivity can be achieved through pH control and masking agents.[3][4]

Experimental Protocols

Gravimetric Determination of Nickel with Dimethylglyoxime

This method relies on the precipitation of nickel ions as a vibrant red nickel-dimethylglyoxime complex, which is then isolated and weighed.

Materials:

  • Nickel(II) chloride sample

  • 1% (w/v) Dimethylglyoxime (DMG) in ethanol (B145695)

  • 6 M Hydrochloric acid (HCl)

  • 1:1 Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

  • Distilled water

  • Beakers (400 mL)

  • Watch glasses

  • Sintered glass crucibles (medium porosity)

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.3-0.4 g of the Nickel(II) chloride sample into a 400 mL beaker.

  • Dissolve the sample in about 200 mL of distilled water and add 20 mL of 6 M HCl.

  • Heat the solution to 70-80°C on a hot plate. Do not boil.

  • Slowly add 20-30 mL of the 1% DMG solution in ethanol with constant stirring.

  • Add 1:1 ammonium hydroxide solution dropwise while stirring until the solution is slightly alkaline (a faint smell of ammonia (B1221849) should be present). A red precipitate of nickel-dimethylglyoxime will form.

  • Digest the precipitate by keeping the beaker on a steam bath for 30-60 minutes to encourage the formation of larger, more easily filterable particles.

  • Allow the beaker to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with cold distilled water until the washings are free of chloride ions (test with silver nitrate (B79036) solution).

  • Dry the crucible containing the precipitate in an oven at 110-120°C for at least 2 hours.

  • Cool the crucible in a desiccator to room temperature and weigh.

  • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculate the mass of Nickel(II) chloride from the mass of the nickel-dimethylglyoxime precipitate.

Volumetric Determination of Nickel with EDTA

This method involves the titration of a buffered Nickel(II) solution with a standardized EDTA solution using murexide (B42330) as an indicator.

Materials:

  • Nickel(II) chloride sample

  • 0.02 M EDTA standard solution

  • Ammonia-ammonium chloride buffer solution (pH 10)

  • Murexide indicator (solid mixture with NaCl or as a solution)

  • Distilled water

  • Volumetric flask (100 mL)

  • Pipette (25 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

Procedure:

  • Accurately weigh approximately 0.5 g of the Nickel(II) chloride sample and dissolve it in distilled water in a 100 mL volumetric flask. Make up to the mark with distilled water and mix thoroughly.

  • Pipette 25 mL of the sample solution into a 250 mL Erlenmeyer flask.

  • Add approximately 10 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to about 10.

  • Add a small amount of murexide indicator to the solution, which will turn it to a yellowish-green color.

  • Titrate the solution with the standardized 0.02 M EDTA solution. The reaction between Ni(II) and EDTA can be slow, so add the titrant slowly, especially near the endpoint.

  • The endpoint is reached when the color of the solution changes from yellowish-green to a distinct purple.

  • Record the volume of EDTA used.

  • Repeat the titration with two more aliquots of the sample solution to obtain concordant results.

  • Calculate the concentration of Nickel(II) chloride in the original sample.

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflows and the decision-making logic for selecting a method.

Gravimetric_Workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation & Weighing cluster_calc Calculation weigh Weigh NiCl2 Sample dissolve Dissolve in H2O and HCl weigh->dissolve heat Heat to 70-80°C dissolve->heat add_dmg Add DMG Solution heat->add_dmg add_nh4oh Add NH4OH (alkaline) add_dmg->add_nh4oh digest Digest Precipitate add_nh4oh->digest cool Cool to Room Temp digest->cool filter_wash Filter and Wash Precipitate cool->filter_wash dry Dry to Constant Mass filter_wash->dry weigh_precipitate Weigh Precipitate dry->weigh_precipitate calculate Calculate % NiCl2 weigh_precipitate->calculate

Caption: Experimental workflow for the gravimetric analysis of Nickel(II) chloride.

Volumetric_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_calc Calculation weigh Weigh NiCl2 Sample dissolve Dissolve and Dilute to Volume weigh->dissolve aliquot Take Aliquot dissolve->aliquot add_buffer Add pH 10 Buffer aliquot->add_buffer add_indicator Add Murexide Indicator add_buffer->add_indicator titrate Titrate with Standard EDTA add_indicator->titrate color_change Observe Color Change (Yellow-Green to Purple) titrate->color_change record_volume Record Volume of EDTA color_change->record_volume calculate Calculate % NiCl2 record_volume->calculate

Caption: Experimental workflow for the volumetric analysis of Nickel(II) chloride.

Decision_Tree cluster_criteria Key Considerations cluster_methods Recommended Method start Choice of Analytical Method for NiCl2 accuracy Highest Accuracy and Precision Required? start->accuracy throughput High Sample Throughput Needed? accuracy->throughput No gravimetric Gravimetric Analysis (DMG) accuracy->gravimetric Yes cost Low Cost and Speed are Priorities? throughput->cost No volumetric Volumetric Analysis (EDTA) throughput->volumetric Yes cost->gravimetric No cost->volumetric Yes

Caption: Logical guide for selecting between gravimetric and volumetric analysis.

Conclusion

Both gravimetric and volumetric methods offer reliable means of determining the Nickel(II) chloride content. Gravimetric analysis with dimethylglyoxime stands out for its high accuracy and precision, making it an excellent choice for reference work or when the utmost certainty is required. However, its time-consuming nature and low throughput limit its practicality for routine analysis.

Conversely, volumetric titration with EDTA provides a rapid, cost-effective, and straightforward alternative with good accuracy and precision. This makes it well-suited for quality control, process monitoring, and research applications where a large number of samples need to be analyzed efficiently. The choice between these two classical methods should be guided by the specific analytical requirements of the study, balancing the need for accuracy with practical considerations of time, cost, and sample throughput.

References

A Comparative Guide to the Performance of NiCl₂·6H₂O and Other Lewis Acids in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is a versatile and cost-effective Lewis acid catalyst that has demonstrated significant utility in a variety of organic transformations. Its performance, often characterized by mild reaction conditions and high yields, makes it an attractive alternative to other commonly used Lewis acids. This guide provides an objective comparison of NiCl₂·6H₂O's performance against other Lewis acids in several key reactions, supported by experimental data.

Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and Thiones

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in heterocyclic synthesis. The catalytic efficiency of various Lewis acids has been explored to improve yields and shorten reaction times.

Performance Comparison in the Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones

In a comparative study, NiCl₂·6H₂O exhibited superior catalytic activity in the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones compared to other transition metal chlorides and a Brønsted acid.

CatalystYield (%)
NiCl₂·6H₂O 50.3
CuCl₂·2H₂O6.2
CoCl₂·6H₂O0.7
p-Toluenesulfonic acid (TsOH)-
Reaction Conditions: Aromatic aldehyde, thiourea, and ethyl acetoacetate (B1235776).

The enhanced performance of NiCl₂·6H₂O is attributed to a favorable balance in its Lewis acidity and coordination properties with the sulfur-containing substrate.

Performance Comparison in the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

For the synthesis of the corresponding oxo-analogs, NiCl₂·6H₂O demonstrates comparable or superior performance to ferric chloride hexahydrate (FeCl₃·6H₂O), significantly outperforming classical uncatalyzed conditions.

CatalystSubstrate (Aldehyde)Time (h)Yield (%)
NiCl₂·6H₂O Benzaldehyde491
FeCl₃·6H₂OBenzaldehyde492
NiCl₂·6H₂O Furfural585
FeCl₃·6H₂OFurfural578
Reaction Conditions: Aldehyde, urea, and ethyl acetoacetate in ethanol (B145695).

These results highlight that while both NiCl₂·6H₂O and FeCl₃·6H₂O are effective catalysts, NiCl₂·6H₂O can offer better yields for certain substrates like furfural.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities. Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction that can be efficiently catalyzed by Lewis acids.

Performance Comparison in the Synthesis of 2,3-Diphenylquinoxaline

A study comparing various catalysts for the condensation of o-phenylenediamine (B120857) and benzil (B1666583) revealed the effectiveness of NiCl₂ alongside other metal chlorides and acid catalysts.

CatalystConditionTime (min)Yield (%)
NiCl₂ Reflux9080
NiCl₂ Room Temp.11075
ZnCl₂Reflux9080
ZnCl₂Room Temp.11075
CoCl₂Reflux9080
CoCl₂Room Temp.11075
HClReflux8580
HClRoom Temp.10075
CH₃COOHReflux8580
CH₃COOHRoom Temp.10075
H₂SO₄Reflux8580
H₂SO₄Room Temp.10075
PEG-600Reflux8085
PEG-600Room Temp.8580
Reaction Conditions: o-phenylenediamine and benzil in ethanol.

Under reflux conditions, NiCl₂ performs comparably to other metal chlorides and traditional acid catalysts. Notably, even at room temperature, NiCl₂ provides a good yield, showcasing its utility for milder reaction conditions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. The choice of Lewis acid catalyst is crucial for the efficiency of this reaction. While strong Lewis acids like AlCl₃ are traditionally used, milder catalysts are often sought to improve selectivity and reduce waste.

Direct comparative data for NiCl₂·6H₂O alongside other common Lewis acids under identical conditions for Friedel-Crafts acylation is limited in the reviewed literature. The following table is a compilation of data from different studies and should be interpreted with caution as reaction conditions may vary.

CatalystAromatic SubstrateAcylating AgentSolventTimeYield (%)
NiCl₂·6H₂O -----
FeCl₃AnisolePropionyl chlorideCH₂Cl₂-High
AlCl₃BenzeneMaleic anhydrideAnisole30 min-
Zeolite HBEAAnisoleBenzoyl chloride-24 h83
Data for NiCl₂·6H₂O in a directly comparable Friedel-Crafts acylation was not available in the surveyed literature.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are compounds of significant interest due to their wide range of biological activities. Their synthesis typically involves the electrophilic substitution of indoles with aldehydes or ketones, catalyzed by a Lewis or Brønsted acid.

| Catalyst | Substrate (Aldehyde) | Solvent | Time | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NiSO₄·6H₂O | Various Aromatic Aldehydes | C₂H₅OH | Short | Excellent | | FeCl₃·6H₂O | Symmetrical Bis(indolyl)methanes | - | - | High | | SiO₂-FeCl₃ | Benzaldehyde | - | 15 min | 95 | While NiSO₄·6H₂O, a related nickel salt, shows excellent performance, a direct comparison with NiCl₂·6H₂O is warranted.

Experimental Protocols

General Procedure for NiCl₂·6H₂O Catalyzed Biginelli Reaction

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and NiCl₂·6H₂O (0.1 mmol, 10 mol%) in ethanol (10 mL) is stirred at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization from ethanol to afford the desired 3,4-dihydropyrimidin-2(1H)-one or thione.

General Procedure for Lewis Acid Catalyzed Synthesis of Quinoxalines

To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL), the Lewis acid catalyst (e.g., NiCl₂, 10 mol%) is added. The reaction mixture is then stirred at the desired temperature (room temperature or reflux) and monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to yield the pure quinoxaline (B1680401) derivative.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of the Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea Ketoester Ketoester Enolate Enolate Ketoester->Enolate Tautomerization Lewis_Acid NiCl₂·6H₂O Lewis_Acid->Aldehyde Activates Cyclized_Intermediate Cyclized Intermediate Acyliminium->Cyclized_Intermediate + Enolate DHPM Dihydropyrimidinone Cyclized_Intermediate->DHPM Dehydration DHPM->Lewis_Acid Regenerates

Caption: Proposed catalytic cycle for the Lewis acid-catalyzed Biginelli reaction.

General Experimental Workflow for Catalyst Comparison

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants (e.g., Aldehyde, Urea, Ketoester) B Add Solvent (e.g., Ethanol) A->B C Add Lewis Acid Catalyst (e.g., NiCl₂·6H₂O) B->C D Stir at Defined Temperature (e.g., Reflux) C->D E Monitor by TLC D->E Periodically F Cool to Room Temperature E->F Reaction Complete G Solvent Evaporation F->G H Recrystallization or Column Chromatography G->H I Characterization (NMR, IR, MS) H->I J Calculate Yield I->J

Comparative Analysis of Synthesized Nickel(II) Chloride Hexahydrate Crystals by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of synthesized Nickel(II) Chloride Hexahydrate crystals using X-ray diffraction (XRD), with a comparative analysis against alternative hydrated salts. This guide provides detailed experimental protocols, quantitative data presentation, and a visual workflow to support materials characterization and quality control in a research and development setting.

Introduction

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is a crucial precursor in various chemical syntheses, including the development of catalysts and as a component in certain cell culture media. The crystalline structure of the synthesized salt directly impacts its reactivity, solubility, and overall performance. X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of a material, providing a unique "fingerprint" based on the arrangement of atoms in the crystal lattice. This guide details the synthesis of NiCl₂·6H₂O crystals and their subsequent analysis by powder XRD, comparing the results with standard reference data and two common alternatives: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O).

Experimental Protocols

Synthesis of Nickel(II) Chloride Hexahydrate Crystals

A straightforward method for synthesizing Nickel(II) chloride hexahydrate involves the reaction of nickel(II) carbonate with hydrochloric acid.

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Hydrochloric acid (HCl), 6M

  • Distilled water

  • Beakers

  • Stirring rod

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Crystallizing dish

Procedure:

  • In a well-ventilated fume hood, slowly add a stoichiometric amount of nickel(II) carbonate to a beaker containing a calculated volume of 6M hydrochloric acid while stirring continuously. The reaction will produce carbon dioxide gas, so the addition should be gradual to avoid excessive effervescence. The reaction is as follows: NiCO₃(s) + 2HCl(aq) → NiCl₂(aq) + H₂O(l) + CO₂(g)

  • Continue stirring until the nickel(II) carbonate has completely dissolved, resulting in a clear green solution.

  • Gently heat the solution on a hot plate to concentrate it. Avoid boiling.

  • Once the solution is saturated (a small crystal will not redissolve when added), remove it from the heat and allow it to cool slowly to room temperature in a crystallizing dish. Covering the dish with a watch glass with a small opening will allow for slow evaporation and the formation of larger crystals.

  • After several hours or days, green crystals of Nickel(II) chloride hexahydrate will form.

  • Separate the crystals from the mother liquor by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.

  • Dry the crystals on a filter paper at room temperature.

X-ray Diffraction (XRD) Analysis

The synthesized crystals are analyzed using powder X-ray diffraction to identify their crystalline phase and compare their structure to known standards.

Instrumentation and Parameters:

  • Diffractometer: A standard powder X-ray diffractometer.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

  • Scan Range (2θ): 10° to 80°.

  • Scan Speed: 2°/minute.

  • Sample Preparation: The synthesized crystals are finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

Data Presentation and Comparison

The XRD data of the synthesized Nickel(II) chloride hexahydrate is compared with reference data from the Crystallography Open Database (COD) and experimental data for Cobalt(II) chloride hexahydrate and Nickel(II) sulfate hexahydrate. The comparison focuses on the crystal system, space group, lattice parameters, and the positions of the most intense diffraction peaks (2θ).

ParameterSynthesized NiCl₂·6H₂O (Experimental)NiCl₂·6H₂O (Reference)[1]CoCl₂·6H₂O (Alternative 1)[2]NiSO₄·6H₂O (Alternative 2)
Crystal System MonoclinicMonoclinicMonoclinicTetragonal
Space Group C2/mC 1 2/m 1--
a (Å) To be determined10.23--
b (Å) To be determined7.05--
c (Å) To be determined6.57--
β (°) To be determined122.17--
Prominent 2θ Peaks (°) To be determined-15.79, 16.21, 17.88, 18.49, 30.5713.9, 19.1, 20.9, 30.7, 32.8

Note: The lattice parameters and prominent peaks for the synthesized NiCl₂·6H₂O are to be determined from the experimental XRD pattern.

Mandatory Visualization

The following diagram illustrates the logical workflow from the synthesis of the Nickel(II) chloride hexahydrate crystals to the comparative analysis of their XRD data.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_analysis XRD Analysis cluster_comparison Data Comparison s1 React NiCO₃ with HCl s2 Concentrate Solution s1->s2 s3 Crystallization s2->s3 s4 Filter & Dry Crystals s3->s4 a1 Grind Crystals to Powder s4->a1 Synthesized Crystals a2 Acquire Powder XRD Pattern a1->a2 c1 Synthesized NiCl₂·6H₂O Data a2->c1 Experimental Data c5 Comparative Analysis Report c1->c5 c2 Reference NiCl₂·6H₂O Data c2->c5 c3 Alternative 1: CoCl₂·6H₂O Data c3->c5 c4 Alternative 2: NiSO₄·6H₂O Data c4->c5

Caption: Workflow for the synthesis and XRD analysis of Nickel(II) chloride hexahydrate.

Conclusion

This guide provides a framework for the synthesis and rigorous characterization of Nickel(II) chloride hexahydrate crystals using X-ray diffraction. By comparing the experimental data with reference standards and alternative compounds, researchers can ensure the quality and purity of their synthesized materials. The detailed protocols and structured data comparison are intended to support the robust development of materials for a variety of scientific and industrial applications.

References

A Head-to-Head Battle: Nickel vs. Cobalt Columns for His-Tagged Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the purification of recombinant His-tagged proteins is a cornerstone of daily workflows. The most prevalent method, Immobilized Metal Affinity Chromatography (IMAC), typically employs either nickel (Ni²⁺) or cobalt (Co²⁺) ions to capture these proteins. The choice between these two metals is not merely one of preference but a critical decision that can significantly impact the purity, yield, and biological activity of the final protein product. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal resin for their specific application.

The Core Principle: A Tale of Affinity and Selectivity

The interaction between the polyhistidine tag (His-tag) on the recombinant protein and the immobilized metal ions on the chromatography resin is the basis of IMAC. Both nickel and cobalt have six coordination sites, allowing them to bind to the imidazole (B134444) rings of the histidine residues.[1] However, the subtle differences in their electron configuration lead to distinct performance characteristics.

Nickel (Ni²⁺) resins , most commonly using nitrilotriacetic acid (NTA) as a chelating agent (Ni-NTA), are known for their high affinity for the His-tag.[2][3][4] This strong binding generally results in a higher binding capacity and, consequently, a greater protein yield.[2][3][5] However, this high affinity can be a double-edged sword, as Ni-NTA resins may also exhibit a higher degree of non-specific binding, capturing contaminating host proteins that have exposed histidine clusters.[2][5][6]

Cobalt (Co²⁺) resins , such as those using carboxymethylaspartate (TALON® resin), demonstrate a higher selectivity for the His-tag.[2][3][7] The weaker affinity of cobalt for histidine residues means it is less likely to bind to non-target proteins, resulting in a purer final product in a single step.[2][3][4][7] This increased specificity, however, often comes at the cost of a lower binding capacity and potentially a lower overall yield compared to nickel resins.[2][3]

The fundamental trade-off between nickel and cobalt columns can be summarized as a choice between prioritizing yield (nickel) or purity (cobalt).[8]

Performance Comparison: A Quantitative Look

The decision between nickel and cobalt can be further illuminated by examining key performance metrics. The following table summarizes a comparative study on the purification of recombinant human erythropoietin (rhEPO), illustrating the typical performance differences between Ni-NTA and Co-TALON resins.

Performance MetricNi-NTA ResinCo-TALON ResinKey Takeaway
Binding Affinity HigherLowerNi-NTA's stronger complex with the His-tag leads to more efficient protein capture.[9][10]
Average Protein Yield 183.5 µg/mL38.7 µg/mLNi-NTA demonstrates a significantly higher binding capacity.[9][10]
Purity HighVery HighBoth resins provide good purity, but Co-TALON shows a slight edge in reducing contaminants.[9][10]
Specificity GoodExcellentCobalt's weaker binding interaction results in lower non-specific binding.[2][3][11]
Elution Conditions Harsher (higher imidazole concentration or lower pH)Milder (lower imidazole concentration or higher pH)Gentler elution from cobalt columns can be beneficial for sensitive proteins.[7]

Experimental Protocols: A Step-by-Step Guide

To achieve optimal results, it is crucial to follow a well-defined protocol. Below are detailed, generalized protocols for His-tagged protein purification using both nickel and cobalt columns under native conditions.

I. General Preparatory Steps (Applicable to both Nickel and Cobalt Columns)
  • Cell Lysis:

    • Resuspend the cell pellet expressing the His-tagged protein in a suitable lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[12]

    • Disrupt the cells through sonication or homogenization on ice.[13]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g for 20-30 minutes) to pellet cell debris.[13]

    • Collect the clear supernatant containing the soluble His-tagged protein.

  • Column Preparation:

    • Gently resuspend the resin slurry.

    • Transfer the required amount of slurry to a suitable chromatography column.

    • Allow the storage buffer to drain from the column.

II. Purification Protocol: Nickel (Ni-NTA) Column
  • Column Equilibration:

    • Equilibrate the Ni-NTA resin by washing with 5-10 column volumes of Binding Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[12]

  • Sample Loading:

    • Load the clarified lysate onto the equilibrated column. For optimal binding, a slow flow rate is recommended.[13]

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[12] The imidazole concentration in the wash buffer can be optimized (up to 50-75 mM) to minimize contaminants.[14]

  • Elution:

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[12]

    • Collect the eluate in fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE).

III. Purification Protocol: Cobalt (Co-TALON) Column
  • Column Equilibration:

    • Equilibrate the Co-TALON resin by washing with 5-10 column volumes of Equilibration/Wash Buffer (50 mM sodium phosphate, 300 mM sodium chloride, 10 mM imidazole; pH 7.4).[15]

  • Sample Loading:

    • Load the clarified lysate onto the equilibrated column. Re-applying the flow-through once can maximize binding.[16]

  • Washing:

    • Wash the resin with 10-20 column volumes of Equilibration/Wash Buffer to remove non-specifically bound proteins.[16]

  • Elution:

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer (50 mM sodium phosphate, 300 mM sodium chloride, 150 mM imidazole; pH 7.4).[15] Note the typically lower imidazole concentration required for elution compared to Ni-NTA.

    • Collect the eluate in fractions and analyze for the presence of the target protein.

Visualizing the Process and Principles

To better understand the workflow and the underlying chemical interactions, the following diagrams are provided.

HisTagPurificationWorkflow cluster_prep Sample Preparation cluster_imac IMAC Column Chromatography cluster_analysis Analysis & Downstream Use CellCulture Cell Culture & Expression CellHarvest Cell Harvesting CellCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification Equilibration Column Equilibration (Binding Buffer) Clarification->Equilibration Clarified Lysate Loading Sample Loading Equilibration->Loading Washing Washing (Wash Buffer) Loading->Washing Elution Elution (Elution Buffer) Washing->Elution Analysis Purity & Yield Analysis (SDS-PAGE, etc.) Elution->Analysis PurifiedProtein Purified His-tagged Protein Analysis->PurifiedProtein

Caption: A generalized workflow for His-tagged protein purification using IMAC.

IMAC_Interaction cluster_resin IMAC Resin cluster_protein His-tagged Protein Resin Agarose Bead Chelator Chelator (e.g., NTA) Resin->Chelator Covalent Link Metal Metal Ion (Ni²⁺ or Co²⁺) Chelator->Metal Coordinates Protein Protein HisTag His-tag (His-His-...) Protein->HisTag Fusion HisTag->Metal Binding via Imidazole Rings

Caption: The coordination chemistry at the heart of IMAC purification.

Conclusion: Making the Right Choice

The selection between nickel and cobalt columns for His-tagged protein purification is a classic trade-off between yield and purity.

  • Choose Nickel (Ni-NTA) when:

    • The primary goal is to maximize protein yield.

    • The expressed protein is present at low levels.

    • Downstream polishing steps (e.g., size exclusion or ion-exchange chromatography) are planned to remove minor impurities.

  • Choose Cobalt (e.g., TALON) when:

    • High purity in a single step is the top priority.

    • The target protein is sensitive and requires milder elution conditions to maintain its activity.[1]

    • Working with complex lysates where non-specific binding is a significant concern.[2]

Ultimately, for a novel protein, empirical testing with small-scale spin columns containing both nickel and cobalt resins may be the most effective strategy to determine the optimal purification matrix for achieving the desired balance of yield and purity for specific downstream applications.[1]

References

A Comparative Guide to the Synthesis of Allylic Alcohols: Validating the NiCl₂/CrCl₂ System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of allylic alcohols is a critical step in the construction of complex molecules and potential therapeutic agents. The Nozaki-Hiyama-Kishi (NHK) reaction, utilizing a nickel(II) chloride and chromium(II) chloride (NiCl₂/CrCl₂) system, stands as a powerful method for this transformation. This guide provides an objective comparison of the NHK reaction with common alternative methods, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The NHK reaction distinguishes itself through its remarkable chemoselectivity, allowing for the formation of allylic alcohols in the presence of various functional groups that are often incompatible with more traditional organometallic reagents.[1][2] This guide will delve into a quantitative comparison of the NiCl₂/CrCl₂ system against the Grignard and Barbier reactions, offering a clear perspective on the strengths and limitations of each approach.

Performance Comparison: A Quantitative Overview

The following table summarizes the performance of the NiCl₂/CrCl₂ system in comparison to the Grignard and Barbier reactions for the synthesis of allylic alcohols from aldehydes and allyl halides. The data presented is a compilation from various literature sources and aims to provide a representative overview of typical yields and reaction conditions.

MethodReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
NiCl₂/CrCl₂ (NHK) Reaction NiCl₂, CrCl₂, Allyl Halide, Aldehyde70-95%High chemoselectivity (tolerates esters, ketones, amides, nitriles)[1][2], High yields, StereoselectiveStoichiometric amounts of toxic chromium salts, Air-sensitive reagents
Grignard Reaction Magnesium, Allyl Halide, Aldehyde60-90%Readily available and inexpensive reagents, Well-established procedureLow chemoselectivity (reacts with a wide range of functional groups), Requires strictly anhydrous conditions
Barbier Reaction Metal (Mg, Zn, In, Sn), Allyl Halide, Aldehyde50-95%One-pot procedure, Can often be performed in aqueous media (with In or Zn)Variable yields depending on the metal and substrate, Can have lower chemoselectivity than NHK

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are generalized and may require optimization for specific substrates.

NiCl₂/CrCl₂ Mediated Allylation (Nozaki-Hiyama-Kishi Reaction)

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂)

  • Aldehyde

  • Allyl halide (e.g., allyl bromide or chloride)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, diethyl ether)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CrCl₂ (2.0-4.0 eq.) and NiCl₂ (0.01-0.05 eq.).

  • Add the anhydrous, degassed solvent and stir the suspension vigorously.

  • In a separate flask, prepare a solution of the aldehyde (1.0 eq.) and the allyl halide (1.2-1.5 eq.) in the same anhydrous, degassed solvent.

  • Slowly add the solution of the aldehyde and allyl halide to the stirring suspension of the chromium and nickel salts at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Grignard Reaction for Allylic Alcohol Synthesis

Materials:

  • Magnesium turnings

  • Allyl halide (e.g., allyl bromide)

  • Aldehyde

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of the allyl halide in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings.

  • Initiate the reaction by gentle warming if necessary. Once initiated, add the remaining allyl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

  • Cool the Grignard reagent to 0 °C and add a solution of the aldehyde in anhydrous diethyl ether or THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Indium-Mediated Barbier-Type Allylation

Materials:

  • Indium powder or foil

  • Aldehyde

  • Allyl halide (e.g., allyl bromide)

  • Solvent (e.g., THF, DMF, or water)

  • Workup reagents (e.g., 1 M HCl, ethyl acetate)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq.), the allyl halide (1.5 eq.), and the solvent.

  • Add indium powder or foil (1.0-1.5 eq.) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Comparative Analysis

The distinct reactivity profiles of these methods stem from their underlying mechanisms. The diagrams below illustrate the experimental workflow of the NiCl₂/CrCl₂ system and a logical comparison of its key features against the alternatives.

experimental_workflow reagents 1. Reagent Preparation (Anhydrous NiCl₂, CrCl₂, Aldehyde, Allyl Halide in Solvent) reaction 2. Reaction Setup (Inert Atmosphere, Vigorous Stirring) reagents->reaction addition 3. Slow Addition (Aldehyde/Allyl Halide Solution to Ni/Cr Suspension) reaction->addition monitoring 4. Reaction Monitoring (TLC) addition->monitoring workup 5. Aqueous Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Allylic Alcohol purification->product

Fig. 1. Experimental workflow for NiCl₂/CrCl₂ mediated allylic alcohol synthesis.

logical_comparison cluster_nhk NiCl₂/CrCl₂ (NHK) System cluster_alternatives Alternative Methods nhk High Chemoselectivity (Tolerates diverse functional groups) nhk_dis Disadvantages: - Toxic Cr(II) salts - Stoichiometric metal nhk->nhk_dis grignard Grignard Reaction: - Low cost - Simple setup nhk->grignard vs. barbier Barbier Reaction: - One-pot procedure - Can be aqueous nhk->barbier vs. grignard_dis Disadvantages: - Poor chemoselectivity - Strict anhydrous conditions grignard->grignard_dis barbier_dis Disadvantages: - Variable yields - Lower chemoselectivity than NHK barbier->barbier_dis

Fig. 2. Comparison of NiCl₂/CrCl₂ system with alternative methods.

Conclusion

The NiCl₂/CrCl₂-mediated Nozaki-Hiyama-Kishi reaction is a highly reliable and chemoselective method for the synthesis of allylic alcohols, particularly in the context of complex molecule synthesis where sensitive functional groups must be preserved. While alternative methods like the Grignard and Barbier reactions offer advantages in terms of cost and operational simplicity, they often fall short in terms of functional group tolerance. The choice of synthetic method will ultimately depend on the specific substrate, the desired scale of the reaction, and the functional groups present in the starting materials. For intricate synthetic challenges demanding high selectivity, the NiCl₂/CrCl₂ system remains a superior and validated choice.

References

Safety Operating Guide

Proper Disposal of Nickel(II) Chloride Hexahydrate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide details the proper operational and disposal plans for Nickel(II) chloride hexahydrate. It offers step-by-step procedural guidance to directly address specific operational questions, ensuring the safety of laboratory personnel and environmental compliance.

Nickel(II) chloride hexahydrate is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as a substance that is toxic if swallowed, may cause sensitization by skin contact, and is suspected of causing genetic defects and cancer. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not just a matter of regulatory compliance but also a critical aspect of laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and local regulations. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of Nickel(II) chloride hexahydrate and its waste should be conducted in a well-ventilated area, preferably within a fume hood.

Quantitative Data on Wastewater Discharge Limits for Nickel

The permissible concentration of nickel in wastewater discharge varies significantly depending on the governing regulatory body. The following table summarizes a range of established limits. It is crucial to identify and adhere to the specific limits applicable to your facility's location.

Regulatory Body/SourceNickel (Ni) Discharge Limit (mg/L)
KEP-51/MENLH /10/1995[1]0.5
Local Limits Example[2]1.57
German Government Discharge Limits[3]0.5
Regulatory Body Mandate Example[4]< 0.1
Local Discharge Standard Example[5]5

Experimental Protocol: Laboratory-Scale Precipitation of Nickel(II) Chloride Hexahydrate Waste

For small quantities of aqueous waste containing Nickel(II) chloride hexahydrate, chemical precipitation is an effective method to convert the soluble nickel into an insoluble solid, which can then be safely collected and disposed of as hazardous waste. This procedure should be performed by trained personnel.

Objective: To precipitate soluble nickel ions (Ni²⁺) from an aqueous solution as insoluble nickel(II) hydroxide (B78521) (Ni(OH)₂).

Materials:

  • Aqueous waste solution containing Nickel(II) chloride hexahydrate

  • 1M Sodium hydroxide (NaOH) solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Beakers

  • Vacuum filtration apparatus (Buchner funnel, filter paper, filter flask)

  • Spatula

  • Designated hazardous waste container for solid nickel waste

  • Designated container for the treated liquid waste

Procedure:

  • Preparation: In a suitable beaker placed on a stir plate, begin stirring the aqueous nickel chloride waste solution.

  • pH Adjustment: Slowly add the 1M sodium hydroxide (NaOH) solution dropwise to the stirring nickel waste.[6]

  • Monitoring pH: Continuously monitor the pH of the solution using pH paper or a pH meter. The target pH for the precipitation of nickel hydroxide is between 9 and 12.[7] A pH of 11 is recommended for effective precipitation.[6]

  • Precipitation: As the pH increases, a pale green precipitate of nickel(II) hydroxide will form. Continue adding NaOH until the target pH is reached and stable.

  • Settling: Turn off the stirrer and allow the precipitate to settle for at least one hour. This will allow for more complete precipitation and easier filtration.

  • Filtration: Set up the vacuum filtration apparatus. Wet the filter paper with deionized water to ensure a good seal.

  • Separation: Carefully decant the supernatant (the clear liquid above the solid) into the filter funnel, avoiding disturbance of the precipitate. Then, transfer the nickel hydroxide precipitate onto the filter paper. Use a spatula to transfer any remaining solid.

  • Washing: Wash the precipitate with a small amount of deionized water to remove any residual soluble impurities.

  • Drying: Allow the precipitate to dry on the filter paper under vacuum for a sufficient amount of time.

  • Solid Waste Disposal: Carefully remove the dried nickel hydroxide precipitate from the filter paper and place it in a clearly labeled hazardous waste container designated for solid nickel waste.

  • Liquid Waste Disposal: The filtered liquid (filtrate) should have a significantly reduced nickel concentration. Test the filtrate for nickel content to ensure it meets the local wastewater discharge limits. If compliant, it may be permissible to discharge it to the sanitary sewer. However, it is best practice to collect it in a designated container for treated liquid waste and have it disposed of by a licensed professional waste disposal service.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Nickel(II) chloride hexahydrate waste in a laboratory setting.

cluster_start Start: Nickel(II) Chloride Hexahydrate Waste cluster_treatment In-Lab Treatment cluster_waste_streams Waste Segregation cluster_disposal Final Disposal start Aqueous Waste Solution precipitation 1. Add NaOH to pH 9-12 (Target pH 11) start->precipitation Begin Treatment settling 2. Allow Precipitate to Settle precipitation->settling filtration 3. Vacuum Filtration settling->filtration solid_waste Solid Waste: Nickel Hydroxide Precipitate filtration->solid_waste Separate Solid liquid_waste Liquid Waste: Filtrate filtration->liquid_waste Separate Liquid solid_disposal Dispose as Hazardous Solid Waste solid_waste->solid_disposal liquid_analysis Analyze Filtrate for Nickel Concentration liquid_waste->liquid_analysis compliant_disposal Dispose according to Local Regulations (Professional Service Recommended) liquid_analysis->compliant_disposal

Caption: Workflow for the safe disposal of Nickel(II) chloride hexahydrate waste.

Conclusion

The proper disposal of Nickel(II) chloride hexahydrate is a critical safety and environmental procedure. For laboratory-scale quantities, chemical precipitation to form nickel(II) hydroxide is a viable treatment step prior to disposal. This converts the soluble nickel into a more manageable solid form. It is essential to remember that both the resulting solid precipitate and the treated liquid should be managed as hazardous waste unless analysis confirms that the liquid meets local discharge standards. Always prioritize safety by using appropriate PPE and working in a well-ventilated area. When in doubt, consulting with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service is the most prudent course of action.

References

Personal protective equipment for handling Nickel(2+);chloride;hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nickel(II) Chloride Hexahydrate

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O). Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound.

Nickel(II) chloride hexahydrate is a toxic and carcinogenic substance that poses a significant risk of skin and respiratory sensitization, genetic defects, and damage to fertility or an unborn child.[1][2][3][4] It is also very toxic to aquatic life.[1][2][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Engineering Controls and Work Practices

Before handling, ensure that appropriate engineering controls are in place and operational. These are the first line of defense in minimizing exposure.

  • Ventilation: All work with Nickel(II) chloride hexahydrate, especially when generating dust, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[2][5][6] Local exhaust ventilation should be used to keep airborne concentrations below established exposure limits.[1][7]

  • Eyewash and Safety Shower: An emergency eyewash fountain and safety shower must be readily accessible in the immediate work area.[1][8][9]

  • Housekeeping: Minimize dust generation and accumulation.[1][8] Use wet cleaning methods or a HEPA-filtered vacuum for cleaning surfaces; avoid dry sweeping or using compressed air.[1] Place disposable mats under all nickel use and storage areas.[5]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][9] Wash hands thoroughly with soap and water after handling and before breaks.[4][5][6][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to ensure comprehensive protection.

1. Eye and Face Protection:

  • Wear chemical safety goggles with side shields that comply with government standards such as NIOSH (US) or EN 166 (EU).[1]

  • A face shield may be required for additional protection during procedures with a high risk of splashing or dust generation.[3][4]

  • Contact lenses should not be worn when handling this chemical.[10]

2. Skin and Body Protection:

  • Gloves: Wear suitable chemical-resistant gloves tested according to EN 374 or equivalent standards.[11] Nitrile gloves are a common recommendation; however, for prolonged or heavy use, double gloving is advised.[5] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use.[1][4]

  • Lab Coat: A dedicated, clean lab coat should be worn.[5] Consider using an impervious apron for additional protection.[3]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][6][8] Long pants and closed-toed shoes are mandatory.[5]

3. Respiratory Protection:

  • Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below the occupational exposure limits, or when there is a risk of inhaling dust.[3][10][12]

  • A NIOSH-approved respirator with a dust-mist-fume cartridge is recommended.[6] The specific type of respirator should be selected based on the airborne concentration of the substance and in accordance with established respiratory protection programs.

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for soluble nickel compounds. All work should be conducted in a manner that keeps airborne concentrations well below these values.

AgencyExposure Limit (as Ni)Time-Weighted Average (TWA)
OSHA PEL 1.0 mg/m³8-hour workshift
ACGIH TLV 0.1 mg/m³8-hour workshift
NIOSH REL 0.015 mg/m³10-hour workshift

Data sourced from multiple safety data sheets.[1][4][9][13][14][15]

Operational Plans

Handling and Dispensing:

  • Preparation: Before starting, ensure all necessary PPE is donned correctly and engineering controls are active.

  • Dispensing: Carefully weigh or measure the required amount of Nickel(II) chloride hexahydrate within a fume hood to minimize dust generation.

  • Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully collect the material using a HEPA-filtered vacuum or by wet sweeping and place it into a suitable, labeled container for hazardous waste disposal.[2][8] Do not allow the substance to enter drains.[2][11]

Disposal Plan:

  • Chemical Waste: Nickel(II) chloride hexahydrate and any materials contaminated with it must be disposed of as hazardous waste.[11] Place in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be double-bagged, labeled, and disposed of as hazardous waste according to institutional and local regulations.[12]

  • Environmental Release: Avoid release to the environment.[1][4][11] This material is very toxic to aquatic life with long-lasting effects.[1][3][4]

Emergency Procedures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing.[1][11] Seek medical attention if irritation or an allergic reaction occurs.[3][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting and using appropriate personal protective equipment when handling Nickel(II) chloride hexahydrate.

PPE_Workflow cluster_prep Preparation Phase cluster_controls Engineering & Administrative Controls cluster_ppe PPE Selection & Donning cluster_ops Operational Phase cluster_post Post-Operation & Disposal A Review Safety Data Sheet (SDS) B Assess Task-Specific Risks (e.g., weighing, dissolution) A->B C Confirm Fume Hood is Operational B->C D Ensure Eyewash/Shower is Accessible C->D E Don Chemical Safety Goggles (and Face Shield if needed) D->E F Don Chemical-Resistant Gloves (Nitrile, consider double gloving) E->F G Don Dedicated Lab Coat (and Apron if needed) F->G H Select & Don Respirator (if ventilation is inadequate or dust is likely) G->H I Perform Chemical Handling Task H->I J Doff PPE in Correct Order I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: PPE selection and use workflow for handling Nickel(II) chloride hexahydrate.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.